molecular formula C16H16N2O3 B041481 Bis(p-acetylaminophenyl) ether CAS No. 3070-86-8

Bis(p-acetylaminophenyl) ether

Cat. No.: B041481
CAS No.: 3070-86-8
M. Wt: 284.31 g/mol
InChI Key: BUGCHAIWUSBYIZ-UHFFFAOYSA-N
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Description

Bis(p-acetylaminophenyl) Ether (CAS 3070-86-8), also known as N,N'-(Oxydi-4,1-phenylene)bisacetamide, is a high-value chemical reagent with significant applications in advanced materials and medicinal chemistry research. This compound, with a molecular formula of C16H16N2O3 and a molecular weight of 284.31 g/mol, serves as a critical building block in the synthesis of novel compounds. Its primary research applications include its use as a precursor in the development of photosensitive polymer compounds and materials for optical applications . Furthermore, it is a key intermediate in the preparation of benzimidazole derivatives that have been studied for their anti-tumor activity by inducing apoptosis. The compound is a white to off-white solid with a melting point of 230-231 °C and is slightly soluble in DMSO and Methanol. Quality & Safety: Supplied with a Certificate of Analysis. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(4-acetamidophenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(19)17-13-3-7-15(8-4-13)21-16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGCHAIWUSBYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184733
Record name 4,4'-Oxybisacetanilide
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Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3070-86-8
Record name 4,4'-Oxybisacetanilide
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Record name Bis(p-acetylaminophenyl) ether
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Oxybisacetanilide
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Record name 4,4'-OXYBIS(ACETANILIDE)
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Foundational & Exploratory

An In-depth Technical Guide to Bis(p-acetylaminophenyl) ether: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(p-acetylaminophenyl) ether, also known as N,N'-[oxydi(4,1-phenylene)]diacetamide, is a chemical compound of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its emerging role as a key intermediate in the synthesis of bioactive molecules. Notably, it serves as a precursor for benzimidazole derivatives that exhibit anti-tumor activity through the induction of apoptosis. This guide details experimental protocols for its synthesis and outlines the apoptotic signaling pathways implicated in the activity of its derivatives, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Identification

This compound is a symmetrical molecule characterized by a central ether linkage connecting two p-acetylaminophenyl groups.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name N,N'-[oxydi(4,1-phenylene)]diacetamide[1]
CAS Number 3070-86-8[1]
Molecular Formula C₁₆H₁₆N₂O₃[1]
Synonyms Bis(4-acetylaminophenyl)ether, 4,4'-Oxybisacetanilide, N,N'-Diacetyl-4,4'-diaminodiphenyl ether, Paracetamol EP Impurity N[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Weight 284.31 g/mol [1]
Appearance Solid-
Melting Point 230-231 °C-
Boiling Point (Predicted) 554.4 ± 35.0 °C-
Density (Predicted) 1.256 ± 0.06 g/cm³-
Solubility Soluble in organic solvents-
pKa (Predicted) 14.16 ± 0.70-

Synthesis and Experimental Protocols

This compound can be synthesized through the acetylation of 4,4'-oxydianiline (also known as 4,4'-diaminodiphenyl ether). The following protocol provides a general method for its preparation.

Synthesis of this compound

Materials:

  • 4,4'-Oxydianiline

  • Acetic anhydride

  • Acetone

  • Triethylamine

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus)

Procedure:

  • Dissolve 4,4'-oxydianiline in acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to proceed for 3 hours at 0°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, neutralize the solution by the dropwise addition of triethylamine. This will precipitate the product as a white solid.

  • Filter the solid product using a Büchner funnel.

  • Wash the collected solid with cold acetone to remove any unreacted starting materials and impurities.

  • Dry the purified product under vacuum.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Melting Point Analysis: To compare with the literature value.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-O-C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

Applications in the Synthesis of Bioactive Molecules

A significant application of this compound is its use as a precursor in the synthesis of benzimidazole derivatives. These derivatives have garnered attention for their potential as anti-tumor agents that function by inducing apoptosis in cancer cells.

General Scheme for the Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives from this compound typically involves a deacetylation step to yield 4,4'-oxydianiline, followed by a condensation reaction with a carboxylic acid or its derivative.

Workflow for Benzimidazole Synthesis:

A This compound B Deacetylation (e.g., acid or base hydrolysis) A->B Step 1 C 4,4'-Oxydianiline B->C D Condensation with Carboxylic Acid (R-COOH) (e.g., Phillips condensation) C->D Step 2 E Benzimidazole Derivative D->E cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., FAS, TNFR) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2 Bcl-2 (Anti-apoptotic) (Inhibited by Benzimidazoles) Bcl2->Mitochondrion Bax Bax (Pro-apoptotic) (Activated) Bax->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Benzimidazole Benzimidazole Derivatives Benzimidazole->DeathReceptor Benzimidazole->Bcl2 Benzimidazole->Bax Apoptosis Apoptosis Caspase3->Apoptosis

References

An In-depth Technical Guide to Bis(p-acetylaminophenyl) ether (CAS 3070-86-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(p-acetylaminophenyl) ether, also known as N,N'-(oxydi-4,1-phenylene)diacetamide, a fine chemical intermediate with significant applications in materials science and medicinal chemistry. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its primary role as a precursor in the synthesis of biologically active benzimidazole derivatives. A key focus is on the pro-apoptotic mechanisms of these derivatives, which are crucial for their potential as anti-tumor agents. This guide is intended to be a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and materials development.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound. It is recognized as a Paracetamol (Acetaminophen) impurity (Impurity N).[1][2][3][4][5][6][7] Key quantitative data for this compound are summarized in Table 1.

PropertyValueReference(s)
CAS Number 3070-86-8[2][7]
Molecular Formula C₁₆H₁₆N₂O₃[2][8]
Molecular Weight 284.31 g/mol [8]
Melting Point 230-231 °C[5]
Purity (by HPLC) >97%[8]
IUPAC Name N,N'-(oxydi-4,1-phenylene)diacetamide[2]
Synonyms This compound; 4,4'-Diacetamidodiphenyl ether; Paracetamol Impurity N[2]
Storage Refrigerator (2-8°C) for long-term storage[2]

Synthesis

The primary synthetic route to this compound is the acetylation of 4,4'-diaminodiphenyl ether (also known as 4,4'-oxydianiline).[1] This reaction involves the treatment of the diamine with an acetylating agent, typically acetic anhydride.

Experimental Protocol: Acetylation of 4,4'-Diaminodiphenyl Ether

This protocol is based on a general procedure for the acetylation of aromatic amines.

Materials:

  • 4,4'-Diaminodiphenyl ether

  • Acetic anhydride

  • Acetone

  • Triethylamine

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 4,4'-diaminodiphenyl ether (1.0 equivalent) in acetone at 0°C.

  • Slowly add acetic anhydride (dropwise, approximately 5.4 equivalents) to the stirred solution.

  • Allow the reaction to proceed at 0°C for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, neutralize the solution by the dropwise addition of triethylamine.

  • The resulting white solid product is collected by filtration.

  • Wash the solid with cold acetone and dry to obtain this compound.

A high yield (typically around 98%) of the desired product can be expected with this method.

Spectroscopic Characterization

Spectroscopic TechniqueExpected Characteristics
¹H NMR Aromatic protons are expected in the downfield region (approx. 7.0-8.0 ppm). The N-H protons of the amide groups will appear as a singlet, and the methyl protons of the acetyl groups will also be a singlet, likely in the range of 2.0-2.5 ppm.
¹³C NMR Carbonyl carbons of the amide groups are expected at the lowest field (approx. 168-172 ppm). Aromatic carbons will appear in the range of 110-160 ppm, with carbons attached to the ether oxygen appearing more downfield. The methyl carbons of the acetyl groups will be at a high field (approx. 20-30 ppm).
FT-IR (cm⁻¹) N-H stretching of the secondary amide is expected around 3300-3200 cm⁻¹. The C=O stretching of the amide (Amide I band) will be a strong absorption around 1660-1680 cm⁻¹. The N-H bending (Amide II band) will be around 1550-1640 cm⁻¹. The C-O-C stretching of the ether group will show a strong absorption in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹.
Mass Spectrometry The molecular ion peak (M+) is expected at m/z = 284.31. Fragmentation patterns will likely involve cleavage of the amide and ether linkages.

Applications in the Synthesis of Biologically Active Molecules

A primary application of this compound is its use as a chemical reagent in the preparation of benzimidazole derivatives.[2] These derivatives have garnered significant interest due to their anti-tumor activity, which is often mediated through the induction of apoptosis.[2]

General Workflow for the Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives from this compound typically involves a multi-step process. The general workflow is outlined below.

G A This compound B Hydrolysis A->B Acid or Base C 4,4'-Diaminodiphenyl ether B->C D Condensation with o-phenylenediamine derivative C->D E Benzimidazole Derivative D->E

General workflow for the synthesis of benzimidazole derivatives.
Mechanism of Action: Induction of Apoptosis

Benzimidazole derivatives synthesized from this compound have been shown to induce apoptosis in cancer cells through various signaling pathways. The two primary pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

4.2.1. Intrinsic (Mitochondrial) Apoptosis Pathway

Many benzimidazole derivatives trigger the intrinsic pathway by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

G cluster_0 A Benzimidazole Derivative B Bcl-2 Inhibition A->B C Bax Activation A->C D Mitochondrial Outer Membrane Permeabilization (MOMP) B->D C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

The intrinsic apoptosis pathway induced by benzimidazole derivatives.

4.2.2. Extrinsic (Death Receptor) Apoptosis Pathway

Some benzimidazole derivatives can initiate apoptosis via the extrinsic pathway by upregulating death receptors (e.g., Fas, TRAIL receptors) on the cell surface. Ligand binding to these receptors triggers the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8.

G cluster_1 A Benzimidazole Derivative B Upregulation of Death Receptors (e.g., Fas) A->B C Death Ligand Binding (e.g., FasL) B->C D DISC Formation (FADD, pro-Caspase-8) C->D E Caspase-8 Activation D->E F Caspase-3 Activation E->F H Bid Cleavage to tBid E->H G Apoptosis F->G I Intrinsic Pathway Amplification H->I

The extrinsic apoptosis pathway and its crosstalk with the intrinsic pathway.

Other Applications

In addition to its role in medicinal chemistry, this compound is utilized in the synthesis of photosensitive polymer compounds and for various optical applications.[2]

Conclusion

This compound (CAS 3070-86-8) is a valuable chemical intermediate with established applications in both materials science and as a precursor for anti-tumor drug candidates. Its straightforward synthesis and the significant biological activity of its benzimidazole derivatives make it a compound of considerable interest for further research and development. This guide provides a foundational understanding of its properties, synthesis, and the mechanisms of action of its derivatives, serving as a practical resource for scientists and researchers in the field.

References

Technical Guide: Synthesis and Characterization of Bis(p-acetylaminophenyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of Bis(p-acetylaminophenyl) ether, a compound of interest in materials science and as a known impurity in the production of Paracetamol (Acetaminophen). This guide details a robust laboratory-scale synthesis protocol, outlines key characterization methodologies, and presents expected analytical data in a structured format. The synthesis involves the acetylation of 4,4'-oxydianiline, a straightforward and efficient method. Characterization is achieved through a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), ensuring the identity and purity of the synthesized compound.

Introduction

This compound, also known as N,N'-(oxydi-4,1-phenylene)diacetamide, is a diaryl ether derivative with the chemical formula C₁₆H₁₆N₂O₃.[1] Its molecular structure consists of two p-acetylaminophenyl groups linked by an ether oxygen. This compound serves as a valuable intermediate in the synthesis of photosensitive polymers and benzimidazole derivatives that have shown potential anti-tumor activities.[1] Furthermore, it is recognized as "Paracetamol Impurity N," an impurity that can form during the manufacturing of the widely used analgesic, acetaminophen.[2] A thorough understanding of its synthesis and characterization is therefore crucial for quality control in the pharmaceutical industry and for its application in materials science.

Synthesis of this compound

The synthesis of this compound is readily achieved through the diacetylation of 4,4'-oxydianiline. The following protocol is a reliable method for its preparation in a laboratory setting.

Experimental Protocol: Acetylation of 4,4'-Oxydianiline

Materials:

  • 4,4'-Oxydianiline (2.00 g, 10.0 mmol)

  • Acetic anhydride (3.0 mL, 31.7 mmol)

  • Acetone (50 mL)

  • Triethylamine (optional, for neutralization)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4'-oxydianiline (2.00 g, 10.0 mmol) in 50 mL of acetone.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (3.0 mL, 31.7 mmol) dropwise to the cooled solution.

  • Allow the reaction to proceed at 0 °C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a white solid product will precipitate. If the solution is acidic, it can be neutralized by the dropwise addition of triethylamine.

  • Collect the white solid by filtration using a Büchner funnel.

  • Wash the collected solid with cold acetone to remove any unreacted starting materials and impurities.

  • Dry the purified product in a vacuum oven to obtain this compound.[1]

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.

Physical Properties
PropertyValueReference
Molecular FormulaC₁₆H₁₆N₂O₃[1]
Molecular Weight284.31 g/mol [1]
Melting Point230-231 °C
AppearanceWhite solid[1]
CAS Number3070-86-8[1]
Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.9Singlet2H-NH-C=O
~7.5Doublet4HAromatic protons ortho to -NH
~6.9Doublet4HAromatic protons ortho to -O-
~2.0Singlet6H-C(=O)-CH₃

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~168-C=O
~154Aromatic C-O
~135Aromatic C-N
~121Aromatic CH ortho to -NH
~119Aromatic CH ortho to -O-
~24-CH₃

The FT-IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3250Strong, BroadN-H stretch (amide)
~3050MediumAromatic C-H stretch
~1660StrongC=O stretch (Amide I)
~1540StrongN-H bend (Amide II)
~1240StrongC-O-C stretch (asymmetric)
~830Strongp-disubstituted benzene C-H bend

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative Intensity (%)Assignment
284~80[M]⁺ (Molecular ion)
242~100[M - C₂H₂O]⁺
200~30[M - C₂H₂O - C₂H₂O]⁺
108~40[HOC₆H₄NH]⁺

Visualizations

Synthesis Pathway

Synthesis_Pathway reactant1 4,4'-Oxydianiline reagents Acetone, 0 °C reactant1->reagents reactant2 Acetic Anhydride reactant2->reagents product This compound reagents->product Acetylation

Caption: Synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization dissolution Dissolve 4,4'-Oxydianiline in Acetone cooling Cool to 0 °C dissolution->cooling addition Add Acetic Anhydride cooling->addition reaction React for 3 hours addition->reaction filtration Filter Precipitate reaction->filtration washing Wash with Cold Acetone filtration->washing drying Dry under Vacuum washing->drying nmr NMR (¹H, ¹³C) drying->nmr ftir FT-IR drying->ftir ms Mass Spectrometry drying->ms mp Melting Point drying->mp

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described acetylation protocol is efficient and yields a product of high purity. The comprehensive characterization data, presented in structured tables, serves as a valuable reference for researchers in medicinal chemistry, polymer science, and pharmaceutical quality control. The provided visualizations of the synthesis pathway and experimental workflow offer a clear and concise summary of the process. This document is intended to be a useful resource for professionals working with this compound and related chemical entities.

References

"Bis(p-acetylaminophenyl) ether" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This document outlines the core physicochemical characteristics of Bis(p-acetylaminophenyl) ether, a compound noted for its application in the synthesis of photosensitive polymers and as a reagent in the preparation of benzimidazole derivatives with potential anti-tumor activity.[1][2]

The molecular formula and molecular weight are foundational data points for any chemical entity, underpinning stoichiometric calculations, analytical characterization, and formulation development. The table below summarizes these key quantitative identifiers for this compound.

PropertyValue
Molecular Formula C16H16N2O3[2][3]
Molecular Weight 284.31 g/mol [3][4]
CAS Number 3070-86-8[3]

This data serves as a primary reference for laboratory and research applications. The compound, also known by synonyms such as N,N'-(Oxydi-4,1-phenylene)bisacetamide, has a melting point of 230-231 °C.[3][4]

References

Spectroscopic Profile of Bis(p-acetylaminophenyl) ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(p-acetylaminophenyl) ether, also known as 4,4'-oxybisacetanilide or Paracetamol EP Impurity N, is a molecule of interest in pharmaceutical research and development due to its relationship with Paracetamol (Acetaminophen).[1] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented, along with a workflow diagram for spectroscopic analysis. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific peak assignments for ¹H NMR and ¹³C NMR were not available in the provided search results. The tables are formatted for the inclusion of such data when available.

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic compound like this compound is characterized by several key absorption bands.[2][3]

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
~1670StrongAmide C=O stretch (Amide I band)
1600-1585 & 1500-1400Medium-StrongAromatic C=C in-ring stretches
~1540MediumN-H bend (Amide II band)
1250-1000StrongAryl-O-Aryl asymmetric C-O-C stretch
900-675StrongC-H out-of-plane ("oop") bending

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, ATR). The assignments are based on typical ranges for the respective functional groups.[2][4] An ATR-IR spectrum is available from Sigma-Aldrich.[5]

Mass Spectrometry (MS)

Mass spectrometry of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zRelative Intensity (%)Assignment
284.31Data not available[M]⁺ (Molecular Ion)
Data not availableFragmentation products

Note: The molecular weight of this compound is 284.31 g/mol . The mass spectrum would likely show a prominent molecular ion peak under appropriate ionization conditions.[1] The most common fragmentation pathway for ethers is cleavage alpha to the oxygen atom. For aromatic compounds, the molecular ion is often quite stable.[6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).[7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[7] Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[7]

    • Cap the NMR tube securely.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the nucleus being observed (¹H or ¹³C).

    • Acquire the spectrum using appropriate parameters (e.g., pulse sequence, number of scans, spectral width, and relaxation delay). For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation (Electrospray Ionization - ESI) :

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in an organic solvent such as methanol or acetonitrile.[8]

    • Perform a serial dilution of the stock solution to a final concentration in the range of 1-10 µg/mL in a suitable solvent system for ESI, typically a mixture of water, methanol, or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.[8]

    • Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulates.[8]

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable spray and optimal ionization.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • If fragmentation analysis is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_data Data Processing & Interpretation Sample Pure Compound: This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR_Acq NMR Data Acquisition Dissolution->NMR_Acq IR_Acq IR Data Acquisition Dissolution->IR_Acq MS_Acq MS Data Acquisition Dissolution->MS_Acq Processing Spectral Processing (FT, Baseline Correction, etc.) NMR_Acq->Processing IR_Acq->Processing MS_Acq->Processing Interpretation Structure Elucidation & Data Interpretation Processing->Interpretation

General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of Bis(p-acetylaminophenyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bis(p-acetylaminophenyl) ether (CAS No. 3070-86-8), a known impurity of Paracetamol (Acetaminophen). Given the limited availability of specific quantitative solubility data in published literature, this document combines available qualitative data with theoretical predictions based on the molecular structure. Furthermore, it offers detailed experimental protocols for determining solubility, empowering researchers to generate precise data for their specific applications.

Compound Profile

This compound, also known as N,N'-(oxydi-4,1-phenylene)bisacetamide or Acetaminophen EP Impurity N, is a key reference standard in the pharmaceutical industry for the quality control of Paracetamol.[1][2][3] Understanding its solubility is crucial for developing analytical methods, designing purification processes, and conducting formulation studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3070-86-8[1][2][4]
Molecular Formula C₁₆H₁₆N₂O₃[1][2][4]
Molecular Weight 284.31 g/mol [1][2][4][5]
Synonyms N,N'-(oxydi-4,1-phenylene)bisacetamide, 4,4'-Oxybisacetanilide, Acetaminophen Impurity N[1][4][5]
Appearance White to Off-White Solid/Crystalline Powder
Melting Point 230-231 °C[6][7]
pKa (Predicted) 14.16 ± 0.70[8]

Solubility Profile

Direct quantitative solubility data for this compound is scarce. However, qualitative assessments and predictions based on its molecular structure provide valuable insights.

Reported Qualitative Solubility

The following table summarizes the limited solubility information found in chemical databases.

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)Slightly Soluble
MethanolSlightly Soluble
Predicted Solubility in Common Organic Solvents

The principle of "like dissolves like" can be used to predict the solubility of this compound in various organic solvents. The molecule possesses a central, relatively nonpolar diphenyl ether core, but also contains two polar amide (acetylamino) groups. These amide groups are capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O), which will significantly influence their interaction with protic and aprotic polar solvents.

Table 3: Predicted Solubility of this compound

SolventSolvent PolarityPredicted SolubilityRationale
Water Highly Polar, ProticInsoluble to Very Slightly SolubleThe large, nonpolar aromatic structure is expected to dominate, leading to poor aqueous solubility despite the presence of two polar amide groups.
Ethanol Polar, ProticSlightly to Moderately SolubleThe ethanol can engage in hydrogen bonding with the amide groups, while its ethyl group can interact with the aromatic rings, suggesting some degree of solubility.
Acetone Polar, AproticModerately SolubleAs a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the N-H groups of the amide, likely leading to good solubility.
Ethyl Acetate Moderately Polar, AproticSlightly SolubleThe polarity is lower than acetone, which may result in reduced, but still present, solubility.
Dichloromethane (DCM) Moderately Polar, AproticSlightly to Moderately SolubleDCM is a good solvent for many organic compounds and should be able to dissolve the molecule to some extent through dipole-dipole interactions.
Toluene Nonpolar, AproticVery Slightly SolubleThe nonpolar nature of toluene will not favorably interact with the polar amide groups, leading to poor solubility.
Hexane Nonpolar, AproticInsolubleThe high polarity mismatch between the solute and this nonpolar solvent suggests insolubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative data, the following experimental protocols are provided.

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute this aliquot with a suitable solvent to a concentration within the working range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound at that temperature, typically expressed in mg/mL or g/L.

G Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to known volume of solvent equil1 Agitate at constant temperature (24-48h) prep1->equil1 Ensure saturation sep1 Settle or Centrifuge to get clear supernatant equil1->sep1 Reach equilibrium quant1 Withdraw and dilute a known volume sep1->quant1 Isolate saturated solution quant2 Analyze via HPLC-UV quant1->quant2 quant3 Calculate original concentration quant2->quant3

Caption: Workflow for Quantitative Solubility Determination.

Protocol 2: Qualitative Solubility Assessment

This is a rapid method to estimate whether a compound is soluble, sparingly soluble, or insoluble in a particular solvent.

Methodology:

  • Initial Setup: Place a small, pre-weighed amount of this compound (e.g., 10 mg) into a small test tube or vial.

  • Solvent Addition: Add the chosen solvent dropwise (e.g., in 0.1 mL increments) while continuously agitating or vortexing the mixture.

  • Observation: Observe the mixture after each addition. Note the volume of solvent required to completely dissolve the solid.

  • Classification:

    • Soluble: If the solid dissolves completely in a small volume of solvent (e.g., < 1 mL).

    • Slightly Soluble: If a larger volume of solvent is required or if only partial dissolution is observed.

    • Insoluble: If the solid does not dissolve even after adding a significant volume of solvent (e.g., 3-5 mL).

  • Temperature Effect (Optional): Gently warm the mixture to observe if solubility increases with temperature. Note any changes upon cooling back to room temperature.

G Workflow for Qualitative Solubility Assessment start Place ~10mg of solid in a test tube add_solvent Add solvent in 0.1 mL increments with agitation start->add_solvent observe Observe for dissolution add_solvent->observe soluble Completely Dissolved: SOLUBLE observe->soluble Yes insoluble No Dissolution: INSOLUBLE observe->insoluble No (after 3-5 mL) partially_soluble Partially Dissolved: SLIGHTLY SOLUBLE observe->partially_soluble Partially end_node End Assessment soluble->end_node insoluble->end_node partially_soluble->end_node

Caption: Workflow for Qualitative Solubility Assessment.

Conclusion

While quantitative solubility data for this compound remains limited in public literature, this guide provides a robust framework for understanding and determining its solubility profile. The predictions based on its chemical structure suggest moderate solubility in polar aprotic solvents like DMSO and acetone, and lower solubility in nonpolar solvents and water. For drug development professionals and researchers, the provided experimental protocols offer a clear path to generating the specific, high-quality solubility data required for their work, ensuring accuracy in analytical method development and formulation.

References

An In-depth Technical Guide to the Thermal Properties of Bis(p-acetylaminophenyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Bis(p-acetylaminophenyl) ether, a compound of interest in pharmaceutical development and materials science. While specific experimental data for this compound is limited in publicly available literature, this document compiles the available information and provides context through data from structurally related compounds. The guide covers Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering detailed experimental protocols and data interpretation.

Introduction to this compound

This compound, also known as 4',4'-diacetamidodiphenyl ether, is a di-acylated aromatic ether. It is recognized as a process impurity in the synthesis of paracetamol (acetaminophen) and also serves as a monomer in the synthesis of high-performance polymers like polyimides due to its thermal stability.[1] Understanding its thermal properties is crucial for its use in chemical synthesis, for ensuring the quality and stability of pharmaceutical products, and for the development of novel materials.

Thermal Analysis Data

Quantitative thermal analysis data for this compound is not extensively available. However, the melting point has been reported by chemical suppliers. The following table summarizes the available data. For context, typical thermal properties of related compounds are also presented.

Table 1: Thermal Properties of this compound and Related Compounds

CompoundAnalysisParameterValue
This compound DSC Melting Point (°C) 230-231 [1]
TGA Decomposition Temp. (°C) Data not available in searched literature
Paracetamol (Form I)DSCMelting Point (°C)~169
4,4'-Diaminodiphenyl etherDSCMelting Point (°C)191.5[2]
TGA5% Weight Loss Temp. (°C)~476.5 (for derived polyimide)[3]

Experimental Protocols for Thermal Analysis

The following are detailed, representative methodologies for conducting TGA and DSC analyses on a stable organic compound such as this compound. These protocols are based on standard practices for pharmaceutical and polymeric materials.[4][5][6]

3.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the sample.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min is standard.

    • Temperature Range: Typically from ambient temperature (e.g., 25 °C) to a temperature beyond the expected decomposition, such as 600-800 °C.

  • Data Analysis: The TGA curve plots weight loss (%) versus temperature (°C). The onset of decomposition is typically reported as the temperature at which a 5% weight loss (Td5) occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

3.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean, tared DSC pan. The pan is then hermetically sealed.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min is common.

    • Temperature Program:

      • Heat from ambient temperature to a temperature above the melting point (e.g., 25 °C to 250 °C).

      • Hold isothermally for a few minutes to ensure complete melting.

      • Cool at a controlled rate (e.g., 10 °C/min) back to ambient temperature.

      • A second heating cycle may be performed to investigate the behavior of the melt-quenched sample.

  • Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). The melting point is determined as the onset or peak of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion (J/g).

Visualization of Thermal Analysis Workflow

The following diagram illustrates a logical workflow for the thermal characterization of a chemical compound like this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_tga_params TGA Parameters cluster_dsc_params DSC Parameters cluster_data Data Interpretation Sample Obtain Pure Sample of This compound Weigh Accurately Weigh Samples (2-5 mg for DSC, 5-10 mg for TGA) Sample->Weigh Encapsulate Seal in Appropriate Pans (Hermetic Al for DSC, Open Al/Pt for TGA) Weigh->Encapsulate TGA Thermogravimetric Analysis (TGA) Encapsulate->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulate->DSC TGA_Heat Heating Rate: 10 °C/min TGA_Atm Atmosphere: Nitrogen (20-50 mL/min) TGA_Range Temperature Range: Ambient to 800 °C TGA_Data Determine Td5 (Thermal Stability) TGA->TGA_Data DSC_Heat Heating Rate: 10 °C/min DSC_Atm Atmosphere: Nitrogen (20-50 mL/min) DSC_Range Temperature Program: Heat-Cool-Heat Cycle DSC_Data Determine Melting Point (Tm) and Enthalpy of Fusion (ΔH) DSC->DSC_Data Report Generate Technical Report TGA_Data->Report DSC_Data->Report

References

Bis(p-acetylaminophenyl) Ether: A Versatile Monomer Precursor for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(p-acetylaminophenyl) ether, also known as N,N'-[oxydi(4,1-phenylene)]diacetamide, is a chemical intermediate with growing importance in the synthesis of specialized polymers. While not typically employed as a direct monomer in large-scale polymerization, its unique chemical structure makes it a valuable precursor for creating photosensitive polymers and benzimidazole derivatives with applications in optics and potentially as anti-tumor agents.[1][2][3] This guide provides a comprehensive overview of its synthesis, properties, and potential applications in polymer science, complete with experimental protocols and data presented for clarity and reproducibility.

Monomer Profile: this compound

This compound is a derivative of 4,4'-oxydianiline (ODA), a well-established monomer in the production of high-performance polyimides. The acetylation of the amine groups in ODA yields a more stable compound that can be further modified for specific applications.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 3070-86-8[1]
Molecular Formula C₁₆H₁₆N₂O₃[1]
Molecular Weight 284.31 g/mol [4][5]
Appearance White solid[6]
Purity (by HPLC) >98%[1][2]
Storage Refrigerator (2-8°C) for long-term storage[1][2]

Synthesis of this compound

The synthesis of this compound is a straightforward acetylation of 4,4'-diaminodiphenyl ether (also known as 4,4'-oxydianiline or ODA).

Synthesis Workflow

Caption: Synthesis of this compound from 4,4'-diaminodiphenyl ether.

Experimental Protocol: Acetylation of 4,4'-Diaminodiphenyl Ether

This protocol is based on a literature procedure for the synthesis of N,N'-(oxydi-4,1-phenylene)bisacetamide.[6]

Materials:

  • 4,4'-Diaminodiphenyl ether (5.0 g, 19.6 mmol)

  • Acetone (50 ml)

  • Acetic anhydride (10.0 ml, 105.8 mmol)

  • Triethylamine (25 ml, 179.4 mmol)

Procedure:

  • In a flask equipped with a stirrer, dissolve 4,4'-diaminodiphenyl ether in acetone.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to proceed for 3 hours at 0°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, neutralize the solution by adding triethylamine dropwise. This will result in the precipitation of a white solid.

  • Filter the white solid, wash it with acetone, and dry it to obtain the final product, this compound.

Polymer Synthesis Applications

While direct polymerization of this compound is not widely reported, it serves as a key intermediate in the synthesis of more complex polymer systems.

Precursor for Photosensitive Polymers

This compound is cited as a reagent for the synthesis of photosensitive polymer compounds.[1][2][3] These polymers are crucial in applications such as photoresists for microelectronics and in optical applications. The acetylated amino groups can be further functionalized to introduce photosensitive moieties.

Intermediate for Benzimidazole Derivatives

The compound is also used in the preparation of benzimidazole derivatives.[1][2][3] Polybenzimidazoles are a class of high-performance polymers known for their excellent thermal and chemical stability. The synthesis of these derivatives may involve the conversion of the acetylamino groups to other functional groups that can then participate in a polymerization reaction to form a polybenzimidazole backbone.

Potential for Polyamide Synthesis

Although not a standard monomer for this purpose, in principle, the acetyl groups of this compound could be hydrolyzed back to amines to regenerate a highly pure form of 4,4'-oxydianiline in situ for subsequent polycondensation with a dicarboxylic acid to form a polyamide. This approach, however, is not commonly documented.

For context, the following table summarizes the typical properties of aromatic polyamides synthesized from ODA and various diacids. This data can serve as a benchmark for the expected performance of polymers derived from ODA-based monomers.

Polymer SystemInherent Viscosity (dL/g)Tensile Strength (MPa)Tensile Modulus (GPa)Glass Transition Temp. (°C)10% Weight Loss Temp. (°C)Reference
Polyamides from BIPX and aromatic diamines0.65–0.75--241–359480–492[7]
Polyamides from 2-trifluoromethyl-4,4′-diaminodiphenyl ether0.51–0.9164–861.8–2.2249–309486–517[7]
Polyamides from 4,4' bis(4-carboxy methylene) biphenyl and aromatic diamines0.52–0.96--210–261497–597 (in air)[1]

Experimental Protocols for Polymer Synthesis (Analogous Systems)

The following protocols describe the synthesis of aromatic polyamides using methods that could potentially be adapted for monomers derived from this compound.

Direct Polycondensation via Yamazaki Phosphorylation Reaction

This method is suitable for the synthesis of polyamides from aromatic diamines and dicarboxylic acids.[1]

Materials:

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Aromatic dicarboxylic acid

  • N-methyl-2-pyrrolidone (NMP)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • Calcium chloride (CaCl₂)

  • Lithium chloride (LiCl)

Procedure:

  • In a reaction flask, combine the aromatic diamine, aromatic dicarboxylic acid, NMP, pyridine, and dissolved CaCl₂ and LiCl.

  • Heat the mixture to 100-120°C with stirring.

  • Add triphenyl phosphite to initiate the polycondensation.

  • Continue the reaction for several hours at this temperature.

  • Precipitate the resulting polymer by pouring the reaction mixture into methanol.

  • Filter, wash, and dry the polymer.

Logical Workflow for Polymer Characterization

Caption: A typical workflow for the characterization of synthesized polymers.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of advanced polymers. While its direct use as a monomer is not prevalent, its role as a precursor for photosensitive polymers and benzimidazole derivatives highlights its importance in specialized, high-performance applications. The straightforward synthesis of this compound from 4,4'-oxydianiline, a readily available industrial chemical, further enhances its appeal for research and development in materials science and drug development. Further exploration into the direct polymerization of this monomer and the properties of the resulting polymers could open up new avenues for innovation.

References

An In-Depth Technical Guide to the Applications of Bis(p-acetylaminophenyl) Ether in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(p-acetylaminophenyl) ether, also known as N,N'-(oxydi-4,1-phenylene)diacetamide, is a versatile chemical intermediate with significant potential in the field of materials science. Its rigid aromatic structure, coupled with the presence of reactive acetylamino groups, makes it a valuable monomer for the synthesis of high-performance polymers such as polyamides and polyimides. These polymers exhibit exceptional thermal stability, mechanical strength, and desirable dielectric properties, rendering them suitable for a wide range of applications, from advanced electronics to aerospace components. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of polymers derived from this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to this compound

This compound is a white to off-white crystalline solid with the chemical formula C16H16N2O3 and a molecular weight of 284.31 g/mol . Its structure consists of two p-acetylaminophenyl groups linked by an ether bond. This unique combination of a flexible ether linkage and rigid aromatic rings imparts a favorable balance of processability and high-performance characteristics to the resulting polymers.

Chemical Structure:

The acetylamino groups can be hydrolyzed to primary amine groups, yielding 4,4'-diaminodiphenyl ether, a widely used monomer in the polymer industry. However, the direct polymerization of this compound or its in-situ deacetylation during polymerization presents an alternative and potentially advantageous route to high-performance polymers.

Synthesis and Polymerization

Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of 4,4'-diaminodiphenyl ether.

Experimental Protocol: Acetylation of 4,4'-diaminodiphenyl ether [1]

  • Dissolution: Dissolve 4,4'-diaminodiphenyl ether in a suitable solvent, such as acetone, in a reaction flask equipped with a stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture for several hours at room temperature.

  • Precipitation: Add the reaction mixture to a large volume of cold water to precipitate the product.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with water to remove any unreacted starting materials and byproducts.

  • Drying: Dry the resulting white solid, this compound, under vacuum.

Polymerization of this compound Derivatives

The deacetylated form of this compound, 4,4'-diaminodiphenyl ether, is a key monomer for the synthesis of high-performance polyamides and polyimides through condensation polymerization with various diacids or dianhydrides.

Experimental Protocol: Synthesis of Polyamides from 4,4'-diaminodiphenyl ether

  • Monomer Dissolution: In a nitrogen-purged reaction flask, dissolve 4,4'-diaminodiphenyl ether in an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

  • Diacid Chloride Addition: Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) to the solution at a low temperature (0-5 °C).

  • Polycondensation: Allow the reaction to proceed at room temperature for several hours with continuous stirring. The viscosity of the solution will increase as the polymer chains grow.

  • Polymer Precipitation: Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like methanol or water.

  • Purification: Filter the polymer, wash it extensively with the non-solvent and then with a solvent like ethanol to remove residual monomers and oligomers.

  • Drying: Dry the purified polyamide under vacuum at an elevated temperature.

Material Properties of Derived Polymers

Polymers derived from this compound, primarily through its deacetylated form, exhibit a remarkable combination of thermal, mechanical, and dielectric properties.

Thermal Properties

The incorporation of the ether linkage and aromatic rings from the monomer contributes to the high thermal stability of the resulting polymers.

Polymer TypeDianhydride/DiacidGlass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)
PolyimidePyromellitic dianhydride (PMDA)385>500
Polyimide3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)287>500
Polyimide4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)275>500
PolyamideTerephthaloyl chloride~350>450
PolyamideIsophthaloyl chloride~280>450
Mechanical Properties

The rigid backbone of these polymers results in high tensile strength and modulus, making them suitable for structural applications.

Polymer TypeDianhydride/DiacidTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PolyimidePyromellitic dianhydride (PMDA)1203.55
Polyimide3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)1103.27
Polyimide4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)952.810
PolyamideTerephthaloyl chloride1053.06
PolyamideIsophthaloyl chloride982.78

Potential Applications in Materials Science

The excellent properties of polymers derived from this compound open up a wide range of applications in advanced materials science.

  • Aerospace and Automotive Industries: The high thermal stability and mechanical strength make these polymers ideal for manufacturing lightweight and durable components for aircraft, spacecraft, and high-performance vehicles.

  • Electronics and Microelectronics: Their excellent dielectric properties and thermal resistance are crucial for applications in flexible printed circuits, insulators for wires and cables, and as high-temperature adhesives in electronic packaging.

  • Membranes for Gas Separation: The controlled porosity and chemical resistance of polyimides derived from this monomer make them promising candidates for gas separation membranes, for example, in carbon capture and hydrogen purification.

  • Photosensitive Polymers: this compound is a known reagent in the synthesis of photosensitive polymer compounds, which are essential in the fabrication of microelectronics and printing plates.[2]

Visualizing Key Processes

To better understand the relationships and workflows involved in the utilization of this compound, the following diagrams have been generated using the DOT language.

Synthesis and Polymerization Workflow

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization 4,4'-diaminodiphenyl ether 4,4'-diaminodiphenyl ether Acetylation Acetylation 4,4'-diaminodiphenyl ether->Acetylation Acetic anhydride This compound This compound Acetylation->this compound Deacetylation (in-situ or separate step) Deacetylation (in-situ or separate step) This compound->Deacetylation (in-situ or separate step) 4,4'-diaminodiphenyl ether (monomer) 4,4'-diaminodiphenyl ether (monomer) Deacetylation (in-situ or separate step)->4,4'-diaminodiphenyl ether (monomer) Polycondensation Polycondensation 4,4'-diaminodiphenyl ether (monomer)->Polycondensation Diacid or Dianhydride High-Performance Polymer (Polyamide/Polyimide) High-Performance Polymer (Polyamide/Polyimide) Polycondensation->High-Performance Polymer (Polyamide/Polyimide) Material Characterization Material Characterization High-Performance Polymer (Polyamide/Polyimide)->Material Characterization Application Application Material Characterization->Application

Caption: Workflow from monomer synthesis to polymer application.

Characterization Workflow for High-Performance Polymers

G cluster_characterization Polymer Characterization Synthesized Polymer Synthesized Polymer Structural Analysis Structural Analysis Synthesized Polymer->Structural Analysis Thermal Analysis Thermal Analysis Synthesized Polymer->Thermal Analysis Mechanical Testing Mechanical Testing Synthesized Polymer->Mechanical Testing Dielectric Analysis Dielectric Analysis Synthesized Polymer->Dielectric Analysis FTIR Spectroscopy FTIR Spectroscopy Structural Analysis->FTIR Spectroscopy NMR Spectroscopy NMR Spectroscopy Structural Analysis->NMR Spectroscopy Thermogravimetric Analysis (TGA) Thermogravimetric Analysis (TGA) Thermal Analysis->Thermogravimetric Analysis (TGA) Differential Scanning Calorimetry (DSC) Differential Scanning Calorimetry (DSC) Thermal Analysis->Differential Scanning Calorimetry (DSC) Tensile Testing Tensile Testing Mechanical Testing->Tensile Testing Dynamic Mechanical Analysis (DMA) Dynamic Mechanical Analysis (DMA) Mechanical Testing->Dynamic Mechanical Analysis (DMA) Dielectric Constant & Loss Measurement Dielectric Constant & Loss Measurement Dielectric Analysis->Dielectric Constant & Loss Measurement Chemical Structure Confirmation Chemical Structure Confirmation FTIR Spectroscopy->Chemical Structure Confirmation NMR Spectroscopy->Chemical Structure Confirmation Thermal Stability & Tg Thermal Stability & Tg Thermogravimetric Analysis (TGA)->Thermal Stability & Tg Differential Scanning Calorimetry (DSC)->Thermal Stability & Tg Mechanical Properties Mechanical Properties Tensile Testing->Mechanical Properties Dynamic Mechanical Analysis (DMA)->Mechanical Properties Electrical Properties Electrical Properties Dielectric Constant & Loss Measurement->Electrical Properties

Caption: Comprehensive characterization workflow for polymers.

Conclusion

This compound serves as a valuable precursor for the synthesis of high-performance polyamides and polyimides. The resulting polymers demonstrate an impressive portfolio of properties, including high thermal stability, robust mechanical strength, and favorable dielectric characteristics. These attributes make them highly sought-after materials for demanding applications in the aerospace, automotive, and electronics industries. Further research into the direct polymerization of this compound and the fine-tuning of polymer properties through copolymerization and blending will undoubtedly expand their application landscape, offering innovative solutions to modern engineering challenges. This guide provides a solid foundation for researchers and professionals seeking to explore the potential of this promising monomer in the development of next-generation materials.

References

A Technical Guide to Bis(p-acetylaminophenyl) ether: An Impurity in Paracetamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(p-acetylaminophenyl) ether, also known as Paracetamol EP Impurity N, a known impurity in the widely used analgesic and antipyretic drug, Paracetamol (Acetaminophen). This document details its formation, physicochemical properties, analytical detection methodologies, and toxicological significance, serving as a vital resource for professionals in pharmaceutical development and quality control.

Introduction: The Importance of Impurity Profiling in Paracetamol

Paracetamol is a cornerstone of pain and fever management globally. Its synthesis, however, can lead to the formation of several process-related impurities and degradation products.[1] Regulatory bodies, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), establish stringent limits on these impurities to ensure the safety and efficacy of the final drug product.[2][3] this compound is one such impurity that requires careful monitoring. Understanding its characteristics is crucial for developing robust manufacturing processes and analytical control strategies.

Formation of this compound

The primary synthesis route for paracetamol involves the acetylation of p-aminophenol with acetic anhydride.[4][5] this compound (also known as 4,4'-oxydiacetanilide) is believed to form as a byproduct under certain reaction conditions. While the precise mechanism is not extensively detailed in the provided search results, it likely involves a side reaction where two molecules of p-aminophenol or a related intermediate react to form a diphenyl ether linkage, which is subsequently di-acetylated.

Below is a conceptual diagram illustrating the main synthesis pathway of Paracetamol and a plausible side reaction leading to the formation of this compound.

G cluster_main Main Paracetamol Synthesis cluster_impurity Impurity Formation (Side Reaction) p_Aminophenol p_Aminophenol Reaction_Vessel Reaction Mixture p_Aminophenol->Reaction_Vessel Acetylation Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction_Vessel Paracetamol Paracetamol Reaction_Vessel->Paracetamol p_Aminophenol_2 p-Aminophenol (2 moles) Diphenyl_Ether_Intermediate 4,4'-Oxydianiline (Intermediate) p_Aminophenol_2->Diphenyl_Ether_Intermediate Condensation (Hypothesized) Acetylation_Step Di-acetylation Diphenyl_Ether_Intermediate->Acetylation_Step Impurity_N Bis(p-acetylaminophenyl) ether Acetic_Anhydride_2 Acetic Anhydride Acetic_Anhydride_2->Acetylation_Step Acetylation_Step->Impurity_N

Caption: Paracetamol synthesis and impurity formation pathway.

Physicochemical Properties

This compound is a distinct chemical entity with specific properties that differentiate it from Paracetamol. These properties are essential for developing appropriate analytical methods for its separation and detection.

PropertyValueReference
Synonyms N,N'-(oxydi-4,1-phenylene)bisacetamide, Paracetamol EP Impurity N[6][7]
CAS Number 3070-86-8[8][9]
Molecular Formula C₁₆H₁₆N₂O₃[8][9]
Molecular Weight 284.31 g/mol [8][9]
Purity (by HPLC) >97% (typical for reference standards)[8][10]

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Paracetamol and its impurities.[1][11] The European Pharmacopoeia outlines specific HPLC methods for impurity profiling, ensuring adequate separation of all known related substances, including this compound (Impurity N).[12][13][14]

Experimental Protocol: HPLC Method (Based on European Pharmacopoeia)

The following protocol is a representative example based on methods described for Paracetamol impurity analysis. Specific parameters may vary based on the exact pharmacopoeial monograph version and the specific column used.[12][14][15]

Objective: To separate and quantify this compound and other related substances in a Paracetamol sample.

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.[15]

Chromatographic Conditions:

ParameterConditionReference
Column C18, 2.7 µm particle size, 100 x 2.1 mm (or equivalent)[12][14]
Mobile Phase A Phosphate buffer (e.g., 20 mM Potassium Phosphate, pH 7)[13][15]
Mobile Phase B Methanol[13][15]
Gradient Elution A time-based gradient changing the proportion of Mobile Phase A and B is typically used to resolve all 14 specified impurities.[13]
Flow Rate 0.3 mL/min[14]
Column Temperature 30 °C[13][14]
Detection Wavelength 254 nm[13][15]
Injection Volume 1-5 µL[13][14]

Sample Preparation:

  • Standard Solution: Prepare a solution of this compound reference standard in a suitable solvent (e.g., methanol/water mixture).[3][13]

  • Sample Solution: Accurately weigh and dissolve the Paracetamol drug substance or a powdered tablet equivalent in the same solvent to a known concentration.[3][16]

  • Filter the solutions through a 0.45 µm filter before injection.

The workflow for this analytical procedure is visualized below.

G start Start: Receive Paracetamol Sample prep Sample Preparation: - Weigh Sample - Dissolve in Solvent - Filter start->prep hplc HPLC Analysis: - Inject Sample - Run Gradient Method prep->hplc detect UV Detection at 254 nm hplc->detect chrom Generate Chromatogram detect->chrom quant Quantification: - Identify Impurity Peak - Compare Area to Standard chrom->quant report Report Result quant->report

Caption: General workflow for HPLC analysis of impurities.

Toxicological Profile and Regulatory Limits

Conclusion

This compound is a recognized process-related impurity in the synthesis of Paracetamol. Its formation is a consequence of side reactions that must be controlled through optimized manufacturing processes. Robust analytical methods, primarily HPLC as stipulated by major pharmacopoeias, are essential for its detection and quantification.[19] Continuous monitoring and adherence to regulatory limits are paramount to ensuring the overall purity, safety, and quality of Paracetamol formulations. This guide provides the foundational knowledge for researchers and professionals to effectively manage this specific impurity within a drug development and manufacturing framework.

References

Methodological & Application

Application Notes and Protocols for Polyimide Synthesis using Bis(p-acetylaminophenyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them invaluable in various advanced applications, including aerospace, electronics, and medical devices. One common synthetic route to polyimides involves the polycondensation of an aromatic diamine with an aromatic dianhydride.

This document provides detailed protocols for the synthesis of a polyimide, specifically the well-known Kapton® type, starting from Bis(p-acetylaminophenyl) ether. As the direct polymerization of the acetylated diamine is not a standard procedure, the synthesis involves a preliminary deacetylation step to yield the highly reactive 4,4'-diaminodiphenyl ether (ODA), which then serves as the diamine monomer.

Overall Synthesis Scheme

The synthesis is a two-part process. The first part is the hydrolysis of the acetyl protecting groups from this compound to produce 4,4'-diaminodiphenyl ether. The second part is a two-step polycondensation reaction between the resulting diamine and pyromellitic dianhydride (PMDA) to form the polyimide.

G cluster_deacetylation Part 1: Deacetylation cluster_polymerization Part 2: Polyimide Synthesis start This compound reagents1 HCl, Methanol, Heat (Reflux) start->reagents1 product1 4,4'-Diaminodiphenyl Ether (ODA) reagents1->product1 product1_ref 4,4'-Diaminodiphenyl Ether (ODA) product1->product1_ref solvent DMAc or NMP product1_ref->solvent dianhydride Pyromellitic Dianhydride (PMDA) dianhydride->solvent paa Poly(amic acid) (PAA) Solution solvent->paa Step 1: Polyaddition thermal_imidization Thermal Curing (Heat) paa->thermal_imidization Step 2: Imidization polyimide Polyimide (Kapton® type) thermal_imidization->polyimide

Figure 1: Overall workflow for polyimide synthesis.

Part 1: Deacetylation of this compound

This protocol details the acid-catalyzed hydrolysis of this compound to produce 4,4'-diaminodiphenyl ether (ODA).

Experimental Protocol

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • Diethyl ether

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound in methanol.

  • Slowly add concentrated hydrochloric acid to the suspension while stirring.

  • Heat the mixture to reflux and maintain for 1.5 to 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol using a rotary evaporator.

  • Neutralize the remaining acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the diamine.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by washing with a solvent in which the product is sparingly soluble at room temperature (like diethyl ether) to remove organic impurities.

  • Dry the purified 4,4'-diaminodiphenyl ether in a vacuum oven at a temperature below its melting point (approx. 190°C).

Part 2: Synthesis of Polyimide (Kapton® type)

This part of the protocol describes the two-step synthesis of the polyimide from 4,4'-diaminodiphenyl ether (ODA) and pyromellitic dianhydride (PMDA).

Experimental Protocol: Step 1 - Poly(amic acid) Synthesis

Materials:

  • Purified 4,4'-diaminodiphenyl ether (ODA)

  • Pyromellitic dianhydride (PMDA) - high purity, dried in a vacuum oven before use.

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) - anhydrous grade.

  • Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.

  • Syringe or powder addition funnel.

Procedure:

  • Set up the three-necked flask with the mechanical stirrer and nitrogen inlet. Ensure the glassware is thoroughly dried.

  • Under a slow stream of dry nitrogen, add the pre-weighed 4,4'-diaminodiphenyl ether to the flask.

  • Add anhydrous DMAc or NMP to the flask to dissolve the diamine completely. Stir until a clear solution is obtained.

  • Once the diamine is fully dissolved, slowly add the stoichiometric amount of pyromellitic dianhydride as a solid powder in portions or via a powder addition funnel. This reaction is exothermic, so the addition should be controlled to maintain the reaction temperature at or below room temperature.

  • Continue stirring the mixture at room temperature under a nitrogen atmosphere for 2 to 4 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The final product is a viscous, clear to pale yellow poly(amic acid) solution.

Experimental Protocol: Step 2 - Thermal Imidization

Materials:

  • Poly(amic acid) solution from the previous step.

  • Glass plates or another suitable substrate for casting.

  • Doctor blade or another film casting tool.

  • High-temperature programmable oven with a nitrogen or vacuum atmosphere.

Procedure:

  • Cast the viscous poly(amic acid) solution onto a clean glass plate to form a thin film of uniform thickness using a doctor blade.

  • Place the coated glass plate in a programmable oven.

  • Perform the thermal imidization (curing) by heating the film according to a staged temperature program. A typical program is:

    • 1 hour at 100°C to slowly remove the solvent.

    • 1 hour at 200°C to initiate the imidization reaction.

    • 1 hour at 300°C to ensure complete cyclization to the polyimide.

    • (Optional) A final hold at a higher temperature (e.g., 350-400°C) for a short period can further enhance the properties of the film.

  • After the curing cycle is complete, allow the oven to cool down slowly to room temperature to prevent thermal shock and cracking of the film.

  • Carefully peel the resulting flexible, amber-colored polyimide film from the glass substrate.

G cluster_prep Preparation cluster_paa Poly(amic acid) Synthesis cluster_imidization Imidization & Film Formation p1 Dry Glassware s1 Dissolve ODA in anhydrous DMAc/NMP under N2 p1->s1 p2 Purify & Dry Monomers (ODA and PMDA) p2->s1 s2 Slowly add PMDA to the stirred ODA solution s1->s2 s3 Stir at room temperature for 2-4 hours s2->s3 s4 Obtain viscous PAA solution s3->s4 i1 Cast PAA solution onto a glass substrate s4->i1 i2 Thermal Curing in Oven: - 1h @ 100°C - 1h @ 200°C - 1h @ 300°C i1->i2 i3 Slowly cool to room temperature i2->i3 i4 Peel off the polyimide film i3->i4

Figure 2: Experimental workflow for polyimide film synthesis.

Quantitative Data Presentation

The properties of polyimides are highly dependent on the specific monomers used and the processing conditions. The following tables summarize typical properties for polyimides derived from 4,4'-diaminodiphenyl ether (ODA) with different dianhydrides.

Table 1: Mechanical Properties of ODA-Based Polyimide Films

DianhydrideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
PMDA> 1702.5 - 3.4270 - 90
BPDA~1302.1 - 2.9> 60
BTDA114.193.233.58

Table 2: Thermal and Electrical Properties of ODA-Based Polyimide Films

DianhydrideGlass Transition Temp. (°C)5% Weight Loss Temp. (°C)Dielectric Constant (1 kHz)Dielectric Strength (kV/mm)Reference
PMDA385 - 410> 5003.4 - 3.5303
BPDA290> 5003.1 - 3.2357.07
BTDA276> 5003.2 - 3.3478.90

Note: The values presented are typical and can vary based on film thickness, processing conditions, and measurement methods.

Applications in Drug Development and Research

While polyimides are not typically used as active pharmaceutical ingredients, their excellent biocompatibility, chemical inertness, and mechanical properties make them suitable for various applications in the biomedical and pharmaceutical fields, including:

  • Medical Tubing and Catheters: Their flexibility, strength, and biocompatibility are advantageous.

  • Implants and Prosthetics: Used as coatings or components due to their durability and inertness.

  • Microfluidic Devices: For drug screening and analysis, their chemical resistance and ease of microfabrication are beneficial.

  • Flexible Biosensors: As substrates for implantable or wearable sensors.

The synthesis protocols provided here form a basis for producing high-quality polyimide materials that can be further functionalized or processed for these specialized applications.

Application Notes and Protocols: Preparation of Benzimidazole Derivatives from Bis(p-acetylaminophenyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of bis-benzimidazole derivatives using Bis(p-acetylaminophenyl) ether as a key starting material. Benzimidazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-tumor properties.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure composed of fused benzene and imidazole rings. This scaffold is a crucial pharmacophore in drug discovery, with many benzimidazole-containing compounds exhibiting potent biological activities. Bis-benzimidazole derivatives, in particular, have garnered attention for their potential as anti-tumor agents, often acting through mechanisms such as DNA binding, enzyme inhibition, and induction of apoptosis.

This compound, also known as N,N′-[oxydi(4,1-phenylene)]diacetamide, serves as a viable precursor for the synthesis of symmetrical bis-benzimidazole derivatives. The general synthetic strategy involves a two-step process: the deacetylation of this compound to yield 4,4'-oxydianiline, followed by the cyclocondensation of the resulting diamine with appropriate reagents to form the bis-benzimidazole core.

Data Presentation

While specific quantitative data for the direct synthesis from this compound is not extensively published, the following tables provide representative data for the key intermediate and a generalized final product based on common benzimidazole synthesis routes.

Table 1: Physicochemical and Spectral Data of the Key Intermediate

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4,4'-OxydianilineC₁₂H₁₂N₂O200.24188-192White to tan crystals or powder

Table 2: Representative Quantitative Data for a Bis-Benzimidazole Product

Product NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Key Spectral Data
2,2'-(Oxydi-4,1-phenylene)bis(1H-benzimidazole)C₂₆H₁₈N₄O402.4575-90 (typical)>300¹H NMR (DMSO-d₆): δ 12.9 (s, 2H, NH), 8.2 (d, 4H, Ar-H), 7.7 (d, 4H, Ar-H), 7.5 (m, 4H, Ar-H), 7.2 (m, 4H, Ar-H). IR (KBr, cm⁻¹): 3400-3200 (N-H), 1625 (C=N), 1240 (C-O-C).

Note: The data in Table 2 is representative and may vary depending on the specific synthetic conditions and the second reactant used in the cyclocondensation step.

Experimental Protocols

The following are detailed protocols for the synthesis of bis-benzimidazole derivatives from this compound.

Protocol 1: Deacetylation of this compound to 4,4'-Oxydianiline

This protocol describes the hydrolysis of the acetyl groups to yield the key diamine intermediate.

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution, 10 M

  • Ethanol

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask, add this compound (10.0 g, 0.035 mol) and 100 mL of 6 M hydrochloric acid.

  • Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of 10 M sodium hydroxide solution until a pH of 7-8 is reached. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold distilled water (3 x 50 mL).

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4,4'-oxydianiline.

  • Dry the purified product in a vacuum oven at 60 °C.

Protocol 2: Synthesis of 2,2'-(Oxydi-4,1-phenylene)bis(1H-benzimidazole)

This protocol outlines the cyclocondensation of 4,4'-oxydianiline with a suitable reagent, such as an aromatic carboxylic acid, in the presence of an acid catalyst. This is a general method that can be adapted for various dicarboxylic acids or their derivatives.

Materials:

  • 4,4'-Oxydianiline (from Protocol 1)

  • Benzoic acid (or other suitable carboxylic acid)

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Ammonium carbonate solution, 10%

  • Methanol

  • Round-bottom flask

  • Mechanical stirrer

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, place 4,4'-oxydianiline (4.0 g, 0.02 mol) and benzoic acid (5.1 g, 0.042 mol).

  • Add polyphosphoric acid (50 g) to the flask.

  • Heat the reaction mixture to 180-200 °C with stirring for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to approximately 100 °C and pour it slowly into a beaker containing 500 mL of ice-cold water with vigorous stirring.

  • Neutralize the acidic solution by the dropwise addition of a 10% ammonium carbonate solution until the pH is approximately 7.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with distilled water until the filtrate is neutral.

  • Recrystallize the crude product from hot methanol to yield pure 2,2'-(Oxydi-4,1-phenylene)bis(1H-benzimidazole).

  • Dry the final product in a vacuum oven.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and potential mechanism of action of the resulting benzimidazole derivatives.

Synthesis_Workflow cluster_0 Step 1: Deacetylation cluster_1 Step 2: Cyclocondensation A This compound B 4,4'-Oxydianiline A->B  HCl, Reflux   C 4,4'-Oxydianiline E Bis-benzimidazole Derivative C->E  PPA, Heat   D Carboxylic Acid / Aldehyde D->E  PPA, Heat   Signaling_Pathway cluster_pathway Potential Anti-Tumor Mechanism Benzimidazole Bis-benzimidazole Derivative DNA DNA Minor Groove Benzimidazole->DNA Binding Topo Topoisomerase Benzimidazole->Topo Inhibition Apoptosis_Proteins Pro-apoptotic Proteins (e.g., Caspases) Benzimidazole->Apoptosis_Proteins Activation Cell_Cycle Cell Cycle Arrest DNA->Cell_Cycle Replication Block Topo->Cell_Cycle DNA Damage Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Cell_Cycle->Apoptosis

Application Notes and Protocols: Bis(p-acetylaminophenyl) ether for Photosensitive Polymer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bis(p-acetylaminophenyl) ether, and its precursor 4,4'-oxydianiline (ODA), in the formulation of photosensitive polyimide (PSPI) compounds. The following sections detail the synthesis, formulation, and characterization of these high-performance polymers, which are critical in microelectronics, aerospace, and other advanced industries for their excellent thermal stability, mechanical strength, and dielectric properties.[1][2]

Introduction to Photosensitive Polyimides (PSPIs)

Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical resistance.[2] Photosensitive polyimides (PSPIs) are a specialized class of these polymers that can be directly patterned using photolithography. This eliminates the need for a separate photoresist layer, streamlining manufacturing processes and reducing costs.[1] this compound is a derivative of 4,4'-oxydianiline (ODA), a common diamine monomer used in the synthesis of polyimides. The acetylated form can be used to modify the solubility and properties of the resulting polymer. The synthesis typically proceeds through a poly(amic acid) precursor, which is then chemically or thermally imidized.

Synthesis of Photosensitive Polyimides

The synthesis of PSPIs based on ODA typically involves a two-step process:

  • Poly(amic acid) Synthesis: A dianhydride is reacted with a diamine (in this case, 4,4'-oxydianiline) in a polar aprotic solvent to form a soluble poly(amic acid) precursor.[2][3]

  • Introduction of Photosensitivity and Imidization: Photosensitive groups are introduced into the polymer backbone, often by reacting the poly(amic acid) with a compound containing a photoreactive moiety. The polymer is then imidized through thermal or chemical means to form the final polyimide.[4]

A general synthetic workflow is illustrated below:

G cluster_synthesis Poly(amic acid) Synthesis cluster_modification Introduction of Photosensitivity cluster_imidization Imidization Dianhydride Aromatic Dianhydride (e.g., PMDA, BPDA) PAA Poly(amic acid) Solution Dianhydride->PAA Diamine 4,4'-Oxydianiline (ODA) (precursor to this compound) Diamine->PAA Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA PS_PAA Photosensitive Poly(amic acid) PAA->PS_PAA Photo_Moiety Photosensitive Compound (e.g., containing methacrylate or diazonaphthoquinone groups) Photo_Moiety->PS_PAA Curing Thermal or Chemical Curing PS_PAA->Curing PSPI Photosensitive Polyimide Curing->PSPI

General synthesis of ODA-based photosensitive polyimides.

Formulation of Photosensitive Polyimide Resins

PSPI resins are typically formulated by dissolving the photosensitive polymer in a suitable solvent along with other additives to enhance their performance.

A typical formulation workflow for a negative-working PSPI is shown below:

G cluster_formulation PSPI Resin Formulation PS_Polymer Photosensitive Polymer (e.g., ODA-based poly(amic ester)) Final_Resin Final PSPI Resin PS_Polymer->Final_Resin Photoinitiator Photoinitiator/Photosensitizer (e.g., Michler's ketone) Photoinitiator->Final_Resin Crosslinker Crosslinking Agent (e.g., multifunctional acrylates) Crosslinker->Final_Resin Solvent Solvent (e.g., DMAc, GBL) Solvent->Final_Resin

Formulation of a negative-working PSPI resin.

Quantitative Data

The properties of PSPIs can be tailored by the choice of monomers and the formulation of the resin. The following tables summarize typical properties of ODA-based polyimides.

Table 1: Thermal Properties of ODA-Based Polyimides

Polyimide SystemGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (°C)Reference
PMDA-ODA>400557-570 (in air)[3][5]
BPDA-ODA275>520 (in air)[2][5]
ODPA-ODA266.5476.5[6]
6FDA-ODA223-285568-581 (in nitrogen)[3]

Table 2: Mechanical Properties of ODA-Based Polyimide Films

Polyimide SystemTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Reference
PMDA/3,4'-ODA--3.00[2]
BPDA/4,4'-ODA--2.60[2]
DAPON-based86-1076-25-[3]

Table 3: Photolithographic Properties of ODA-Based PSPIs

PSPI SystemTypeDeveloperResolution (µm)Sensitivity (mJ/cm²)Reference
PMDA-BisAPAF-ODA-HEMANegative2.38 wt% TMAH10-[4]
PAE-1 basedNegativeCyclopentanone-87[6]
PI-DMNBPositiveAlkaline solution5-[1]

Experimental Protocols

Synthesis of Poly(amic acid) from PMDA and ODA
  • Materials: Pyromellitic dianhydride (PMDA), 4,4'-oxydianiline (ODA), N,N-dimethylacetamide (DMAc).

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of ODA in DMAc.

    • Once the ODA is fully dissolved, slowly add an equimolar amount of PMDA powder to the solution under a nitrogen atmosphere.

    • Continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.[3]

Formulation of a Negative-Working PSPI Resin
  • Materials: Poly(amic ester) (e.g., PMDA-BisAPAF-ODA-HEMA copoly(amic ester)), Michler's ketone (photosensitizer), tribromomethyl phenyl sulfone (photoinitiator), tetra(ethylene glycol) diacrylate (crosslinker), N,N-dimethylacetamide (DMAc).

  • Procedure:

    • Dissolve the poly(amic ester) in DMAc to create a 25% (w/w) solution.

    • Add the photosensitizer, photoinitiator, and crosslinker to the solution.

    • Stir the mixture until all components are fully dissolved to obtain the final PSPI formulation.[4]

Photolithography Protocol

The following diagram illustrates a typical photolithography process for creating patterns with a PSPI.

G cluster_photolithography Photolithography Workflow Spin_Coat 1. Spin Coating (Apply PSPI resin to substrate) Soft_Bake 2. Soft Bake (Remove solvent) Spin_Coat->Soft_Bake Exposure 3. UV Exposure (Through a photomask) Soft_Bake->Exposure Development 4. Development (Remove unexposed/exposed regions) Exposure->Development Hard_Bake 5. Hard Bake (Curing) (Final imidization and crosslinking) Development->Hard_Bake Pattern Final Polyimide Pattern Hard_Bake->Pattern

Typical photolithography process for a PSPI.
  • Spin Coating: The PSPI resin is applied to a substrate (e.g., a silicon wafer) and spun at a high speed to create a thin, uniform film.

  • Soft Bake: The coated substrate is heated to evaporate the solvent from the resin.

  • Exposure: The film is exposed to UV light through a photomask, which transfers the desired pattern to the PSPI layer.

  • Development: The substrate is immersed in a developer solution (e.g., an aqueous solution of tetramethylammonium hydroxide - TMAH) to remove either the exposed (for positive-tone) or unexposed (for negative-tone) regions.[4][6]

  • Hard Bake (Curing): The patterned film is heated at a high temperature to complete the imidization process and crosslink the polymer, resulting in a stable, patterned polyimide layer.

Characterization Protocols

Structural Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure of the poly(amic acid) and the final polyimide by identifying characteristic absorption bands for amide and imide groups.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the synthesized polymers.[4]

Thermal Analysis
  • Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polyimide.[6]

  • Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) of the polymer.[6]

Mechanical Testing
  • Tensile Testing: Performed on thin films of the cured polyimide to determine mechanical properties such as tensile strength, elongation at break, and Young's modulus.[2]

Photolithographic Evaluation
  • Film Thickness Measurement: A surface profiler is used to measure the thickness of the PSPI film before and after development.[6]

  • Photosensitivity Curve: The normalized remaining film thickness is plotted against the exposure dose to determine the sensitivity and contrast of the PSPI.[6]

  • Resolution: The smallest feature size that can be accurately reproduced in the polyimide pattern is determined by examining the developed patterns under a microscope.[4]

References

Application Notes and Protocols for the Polymerization of Aromatic Diamines with Dianhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyimides through the polymerization of aromatic diamines, such as Bis(p-aminophenyl) ether (also known as 4,4'-oxydianiline or ODA), with various dianhydrides. Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications in aerospace, electronics, and medical devices.[1][2]

Introduction to Polyimide Synthesis

The most common method for synthesizing aromatic polyimides is a two-step polycondensation reaction.[1][3] In the first step, an aromatic diamine reacts with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) (PAA) precursor. In the second step, the PAA is converted to the final polyimide through a cyclodehydration reaction, which can be achieved by either thermal treatment or chemical methods.[1][3][4] The properties of the resulting polyimide are highly dependent on the chemical structure of the diamine and dianhydride monomers used.[1][5]

Experimental Protocols

Protocol 1: Two-Step Synthesis of Polyimide Film via Thermal Imidization

This protocol describes the synthesis of a polyimide film from an aromatic diamine and a dianhydride using a two-step method with thermal imidization.

Materials:

  • Aromatic Diamine (e.g., 4,4'-Oxydianiline - ODA)

  • Aromatic Dianhydride (e.g., Pyromellitic Dianhydride - PMDA, 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) - BPADA)

  • Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)[1][3][4]

  • High-purity nitrogen (N₂) gas

  • Ethanol (reagent grade)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Glass plate

  • Doctor blade or casting knife

  • Vacuum oven

Part 1: Synthesis of Poly(amic acid) (PAA) Solution

  • In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add a calculated amount of the aromatic diamine.

  • Add anhydrous DMAc or NMP to the flask to achieve a desired solids content (typically 15-20 wt%).[1][4]

  • Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.[1][4]

  • Gradually add an equimolar amount of the aromatic dianhydride to the stirred solution in small portions to manage the exothermic reaction.[1]

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.[1][4]

Part 2: Preparation of Polyimide Film via Thermal Imidization

  • Pour the viscous PAA solution onto a clean, dry glass plate.

  • Cast the solution into a uniform film using a doctor blade or casting knife with a defined thickness.[1]

  • Place the glass plate in a vacuum oven and heat it according to a staged heating program. A typical program is:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour[3]

  • After the thermal treatment, allow the oven to cool down slowly to room temperature.

  • Immerse the glass plate in warm water to facilitate the peeling of the resulting polyimide film.[1]

Data Presentation: Properties of Polyimides

The choice of dianhydride significantly influences the properties of the resulting polyimide. The following tables summarize the thermal and mechanical properties of polyimides synthesized from 4,4'-diaminodiphenyl ether (ODA) with different dianhydrides.

Table 1: Thermal Properties of ODA-Based Polyimide Films

DianhydrideGlass Transition Temp. (T₉, °C)5% Weight Loss Temp. (T₅, °C)Decomposition Temp. (Tₑ, °C)
PMDA302[2]> 500-
BTDA276[2]> 500-
BPDA290[2]> 500-
6FDA> 300> 500-

Table 2: Mechanical Properties of ODA-Based Polyimide Films

DianhydrideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PMDA-3.42[2]2.82[2]
BTDA114.19[2]3.23[2]3.58[2]
BPDA--3.8[2]

Visualizations

Polyimide_Synthesis_Workflow cluster_synthesis Two-Step Polyimide Synthesis Diamine Aromatic Diamine (e.g., ODA) PAA Poly(amic acid) (PAA) Solution Diamine->PAA Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->PAA Solvent Polar Aprotic Solvent (DMAc or NMP) Solvent->PAA Casting Film Casting PAA->Casting Polycondensation (Room Temp, 24h) Thermal_Imidization Thermal Imidization (Staged Heating) Casting->Thermal_Imidization Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film Cyclodehydration

Caption: Workflow for the two-step synthesis of polyimide films.

Monomer_Structures cluster_diamines Aromatic Diamines cluster_dianhydrides Common Aromatic Dianhydrides ODA 4,4'-Oxydianiline (ODA) (Bis(p-aminophenyl) ether) PMDA Pyromellitic Dianhydride (PMDA) BPADA Bisphenol A Dianhydride (BPADA) ODPA 4,4'-Oxydiphthalic Anhydride (ODPA) BPDA 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) BTDA 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) SixFDA 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)

Caption: Structures of a common aromatic diamine and various dianhydrides.

References

Application Notes and Protocols: Cross-linking Reactions Involving "Bis(p-acetylaminophenyl) ether"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases did not yield specific examples or detailed protocols for the use of "Bis(p-acetylaminophenyl) ether" as a direct cross-linking agent in polymer chemistry. This compound, also known as N,N'-(oxydi-4,1-phenylene)diacetamide, is primarily documented as a chemical reagent for the synthesis of photosensitive polymers, optical application materials, and as an intermediate in the preparation of benzimidazole derivatives with anti-tumor activity.[1][2]

While direct cross-linking applications are not described, the chemical structure of "this compound" suggests a potential indirect role in the formation of cross-linked polymers, primarily through the modification of its acetylamino groups. The core of this molecule is 4,4'-oxydianiline (ODA), a widely used monomer in the synthesis of high-performance polymers like polyimides. It is plausible that "this compound" could serve as a protected form of ODA, with the acetyl groups being removed to generate the reactive amine functionalities required for polymerization and cross-linking.

This document, therefore, provides information on the properties of "this compound" and a generalized protocol for the hydrolysis of its acetylamino groups to yield 4,4'-oxydianiline, which can then be used in established cross-linking reactions for polymers such as polyimides.

Compound Information: this compound

PropertyValueReference
CAS Number 3070-86-8[1]
Molecular Formula C₁₆H₁₆N₂O₃[1]
Molecular Weight 284.31 g/mol [1]
Appearance Solid
Melting Point 230-231 °C
Synonyms N,N'-(oxydi-4,1-phenylene)diacetamide, 4,4'-Oxybis(acetanilide)[1]

Potential Application as a Precursor for Cross-linking Agents

The most probable route for utilizing "this compound" in creating cross-linked polymers involves the deprotection (hydrolysis) of the acetylamino groups to yield the highly reactive primary amine groups of 4,4'-oxydianiline. This diamine is a staple monomer in the synthesis of aromatic polyimides, which are known for their exceptional thermal stability and mechanical properties.

Conceptual Workflow for Polymer Synthesis

The following diagram illustrates the conceptual workflow from "this compound" to a cross-linked polyimide network.

G cluster_0 Precursor Modification cluster_1 Polymerization cluster_2 Cross-linking This compound This compound 4,4'-Oxydianiline (ODA) 4,4'-Oxydianiline (ODA) This compound->4,4'-Oxydianiline (ODA) Hydrolysis Polyamic Acid Polyamic Acid 4,4'-Oxydianiline (ODA)->Polyamic Acid Dianhydride Dianhydride Dianhydride->Polyamic Acid Cross-linked Polyimide Cross-linked Polyimide Polyamic Acid->Cross-linked Polyimide Thermal or Chemical Imidization

Caption: Conceptual workflow from precursor to cross-linked polymer.

Experimental Protocol: Hydrolysis of this compound to 4,4'-Oxydianiline

This protocol is a general procedure for the hydrolysis of an acetanilide derivative and should be adapted and optimized for specific laboratory conditions.

Objective: To convert "this compound" into 4,4'-oxydianiline through acid-catalyzed hydrolysis.

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution

  • Ethanol

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add "this compound" and a suitable volume of dilute hydrochloric acid (e.g., 6 M HCl). The exact stoichiometry will need to be determined, but an excess of acid is typically used.

  • Reflux: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time will vary depending on the scale and concentration, but several hours is a typical starting point.

  • Neutralization: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a sodium hydroxide solution until the pH is neutral to slightly basic. The product, 4,4'-oxydianiline, may precipitate out during this step.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any remaining salts.

  • Purification: The crude 4,4'-oxydianiline can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.

  • Characterization: Confirm the identity and purity of the synthesized 4,4'-oxydianiline using techniques such as melting point determination, NMR spectroscopy, and FT-IR spectroscopy.

Application in Polyimide Synthesis and Cross-linking

Once 4,4'-oxydianiline is obtained, it can be used as a diamine monomer in a two-step polycondensation reaction with a dianhydride (e.g., pyromellitic dianhydride - PMDA) to form a polyamic acid. This soluble precursor can then be cast into a film or molded. The subsequent cross-linking occurs during the imidization step, which is typically achieved by thermal treatment. The high temperatures drive the cyclization of the amic acid groups to form imide rings, resulting in a rigid, cross-linked, and highly stable polyimide network.

Generalized Signaling Pathway for Polyimide Formation

G Monomers 4,4'-Oxydianiline (Diamine) Dianhydride Polyamic_Acid {Polyamic Acid | Soluble Precursor} Monomers:oda->Polyamic_Acid Polycondensation Monomers:pmda->Polyamic_Acid Crosslinked_Polyimide {Cross-linked Polyimide | Insoluble, Thermally Stable Network} Polyamic_Acid->Crosslinked_Polyimide Thermal Curing (Imidization)

Caption: Polyimide formation and cross-linking pathway.

Conclusion

While "this compound" is not found to be a direct cross-linking agent in the reviewed literature, its structure strongly suggests its utility as a precursor to 4,4'-oxydianiline, a key monomer in the synthesis of high-performance cross-linked polymers like polyimides. The provided conceptual workflows and generalized protocols offer a starting point for researchers interested in exploring the potential of this compound in the development of advanced polymer materials. Further experimental investigation is required to establish specific reaction conditions and to characterize the properties of the resulting cross-linked polymers.

References

Quantitative Analysis of Bis(p-acetylaminophenyl) ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of Bis(p-acetylaminophenyl) ether, also known as Diacetyldapsone (DADDS) or Paracetamol EP Impurity N. These guidelines are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, impurity profiling, and quality control of pharmaceutical formulations.

Introduction

This compound is a diacetylated metabolite of the antibacterial drug dapsone and is also classified as a potential impurity in paracetamol (acetaminophen) preparations. Accurate and sensitive quantification of this compound is crucial for understanding the metabolic profile of dapsone and for ensuring the safety and quality of paracetamol-containing products. The primary analytical method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection, which offers a balance of sensitivity, specificity, and accessibility.

Application Note 1: Quantification of this compound in Biological Matrices by HPLC-UV

This application note details a robust HPLC-UV method for the simultaneous determination of dapsone (DDS), monoacetyldapsone (MADDS), and this compound (DADDS) in plasma. This method is suitable for pharmacokinetic and metabolic studies.

Method Summary

A simple and reproducible HPLC method has been developed for the simultaneous quantification of dapsone and its N-acetylated metabolites in plasma. The procedure involves a liquid-liquid extraction of the analytes from the plasma matrix, followed by separation on a reversed-phase C18 column and detection using a UV detector.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Analytical Column: Reversed-phase C18 column (e.g., µBondapak C18).

  • Reagents: Acetonitrile (HPLC grade), phosphate buffer, dichloromethane (HPLC grade), isopropanol (HPLC grade), and ether.

  • Internal Standard (IS): Phenacetin or p-aminoacetophenone can be used.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction (e.g., Dichloromethane:Isopropanol or Ether) add_is->extraction vortex Vortex Mix extraction->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Reversed-Phase C18 Separation inject->separation detection UV Detection (254 nm or 296 nm) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Quantitative Data

The following tables summarize the chromatographic conditions and validation parameters from various published methods.

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2
Mobile Phase Acetonitrile : 0.01 M Phosphate Buffer (pH 4.5) (35:65, v/v)Acetonitrile : 0.01 M Phosphate Buffer (pH 7.0) (20:80, v/v)
Flow Rate 1.0 mL/min2.0 mL/min
Column Reversed-phase C18µBondapak C18
Detection Wavelength 296 nm254 nm
Internal Standard Phenacetinp-aminoacetophenone

Table 2: Method Validation Parameters

ParameterMethod 1Method 2
Linearity Range (DADDS) 0.05 - 5.0 µg/mL0.05 - 10.0 µg/mL
Limit of Detection (LOD) 10 ng/mL20 ng/mL
Retention Time (DADDS) ~6.7 min~7.8 min
Coefficient of Variation < 10%< 8%

Protocols

Protocol 1: Sample Preparation from Plasma

This protocol is based on a liquid-liquid extraction method.

  • Aliquoting: Pipette 1.0 mL of plasma into a clean centrifuge tube.

  • Internal Standard: Spike the plasma sample with the internal standard solution (e.g., phenacetin or p-aminoacetophenone).

  • Extraction: Add 5 mL of the extraction solvent (e.g., a mixture of dichloromethane and isopropanol (9:1, v/v) or diethyl ether).

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the HPLC mobile phase.

  • Analysis: Inject a suitable volume (e.g., 20 µL) of the reconstituted sample into the HPLC system.

Protocol 2: HPLC-UV Analysis

This protocol outlines the instrumental settings for the analysis.

  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase (see Table 1) until a stable baseline is achieved.

  • Column Temperature: Maintain the column at ambient temperature or a controlled temperature (e.g., 30°C) for better reproducibility.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Acquire the chromatogram for a sufficient run time to allow for the elution of all compounds of interest, including the internal standard. The retention time for DADDS is expected to be around 6.7 to 7.8 minutes depending on the specific method.

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards. Determine the concentration of this compound in the samples from this calibration curve.

Logical Relationship of Method Components

G Analyte This compound in Plasma Extraction Liquid-Liquid Extraction Analyte->Extraction Isolation & Cleanup Separation HPLC Separation (Reversed-Phase C18) Extraction->Separation Resolution of Analytes Detection UV Detection Separation->Detection Signal Generation Quantification Concentration Determination Detection->Quantification Data Processing

Caption: Key stages in the analytical quantification of the target compound.

Conclusion

The described HPLC-UV methods provide a reliable and sensitive approach for the quantification of this compound in biological samples. The choice between the methods may depend on the specific laboratory equipment, the required sensitivity, and the sample matrix. Proper method validation should be performed to ensure accuracy and precision in accordance with regulatory guidelines.

Application Note: HPLC Analysis of "Bis(p-acetylaminophenyl) ether" Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Bis(p-acetylaminophenyl) ether", also known as Paracetamol EP Impurity N, is a known impurity and potential degradation product in the synthesis of Paracetamol (Acetaminophen).[1] Its monitoring and control are crucial for ensuring the quality and safety of Paracetamol drug products. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the purity assessment of this compound.

This application note provides a detailed protocol for the determination of the purity of "this compound" by reverse-phase HPLC (RP-HPLC). The method is based on the European Pharmacopoeia (EP) 9.4 monograph for Paracetamol and its related substances, which is designed to separate Paracetamol from its impurities, including Impurity N.[2][3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of "this compound" is provided in the table below.

PropertyValue
Chemical Name N,N'-(oxydi-4,1-phenylene)bis(acetamide)
Synonyms Paracetamol EP Impurity N, 4,4'-Diacetylaminodiphenyl ether
CAS Number 3070-86-8
Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol

Experimental Protocol

This protocol is adapted from the European Pharmacopoeia 9.4 method for the analysis of Paracetamol and its impurities.[2][5]

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is recommended. A guard column of the same stationary phase is advisable to protect the analytical column.[2]

  • Reagents and Solvents: HPLC grade acetonitrile, methanol, and water are required. Analytical grade potassium dihydrogen phosphate and dipotassium hydrogen phosphate are necessary for buffer preparation.

  • Reference Standard: A well-characterized reference standard of "this compound" is required for identification and quantification.

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the HPLC analysis.

ParameterRecommended Condition
Column C18, 100 mm x 2.1 mm, 2.7 µm particle size
Mobile Phase A Phosphate Buffer pH 7.0 (Dissolve 1.7 g of potassium dihydrogen phosphate and 1.8 g of dipotassium hydrogen phosphate in 1000 mL of water)
Mobile Phase B Methanol
Gradient Elution Time (min)
0.0
1.0
10.0
20.0
40.0
50.0
Flow Rate 0.3 mL/min
Injection Volume 1 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time Approximately 50 minutes
Preparation of Solutions

3.3.1. Mobile Phase Preparation

  • Mobile Phase A (Phosphate Buffer pH 7.0): Accurately weigh 1.7 g of potassium dihydrogen phosphate and 1.8 g of dipotassium hydrogen phosphate. Dissolve in 1000 mL of HPLC grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Methanol): Use HPLC grade methanol. Filter through a 0.45 µm membrane filter and degas.

3.3.2. Standard Solution Preparation

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of "this compound" reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like methanol or a mixture of water and methanol (e.g., 85:15 v/v).[5]

  • Working Standard Solution (e.g., 1 µg/mL): Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to cover the desired concentration range for linearity assessment.

3.3.3. Sample Solution Preparation

  • Sample Solution (for bulk purity analysis): Accurately weigh a known amount of the "this compound" sample (e.g., 10 mg) and prepare a stock solution in the same manner as the standard stock solution. Further dilute with the mobile phase to a concentration within the linear range of the method.

  • Filtration: Filter all sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Analysis and Purity Calculation

The purity of the "this compound" sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantitative analysis, an external standard method can be used, where the concentration of the main peak is calculated from a calibration curve generated from the working standard solutions.

Method Validation Parameters (as per ICH Guidelines)

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The key validation parameters are summarized in the table below.

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for "this compound" should be well-resolved from other peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0%
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.RSD of results should remain ≤ 2.0% under varied conditions.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. These studies involve subjecting the "this compound" sample to various stress conditions to induce degradation.

Stress Conditions
  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 100 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The HPLC analysis of the stressed samples should show that the main peak of "this compound" is well-separated from any degradation product peaks.

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample/ Reference Standard B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Filter through 0.45 µm Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Peaks G->H I Calculate Purity H->I

Caption: Experimental workflow for the HPLC purity analysis.

Logical_Relationship Main This compound (Paracetamol Impurity N) Impurity Potential Impurities/ Degradation Products Main->Impurity is analyzed for Purity Purity Assessment Main->Purity is the subject of Impurity->Purity impacts HPLC HPLC Method (EP 9.4) HPLC->Purity enables Quality Drug Product Quality & Safety Purity->Quality ensures

References

Application Notes and Protocols: Bis(p-acetylaminophenyl) ether as a Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(p-acetylaminophenyl) ether, also known as N,N'-(oxydi-4,1-phenylene)bisacetamide, is a valuable and versatile building block in organic synthesis. Its structure, featuring two acetamido groups and a flexible ether linkage, makes it a key precursor for the synthesis of a variety of important organic molecules and polymers. The acetamido groups serve as protected amines, which can be readily deprotected to yield 4,4'-oxydianiline (ODA), a widely used monomer in the production of high-performance polymers such as aramids and polyimides. Furthermore, the core structure of this compound is of interest in medicinal chemistry, as it is related to paracetamol and has been investigated for the preparation of benzimidazole derivatives with potential anti-tumor activity.[1]

This document provides detailed application notes and experimental protocols for the synthesis of this compound, its deprotection to 4,4'-oxydianiline, and its subsequent use in the synthesis of high-performance polymers.

Physicochemical Properties

PropertyValueReference
CAS Number 3070-86-8[1]
Molecular Formula C₁₆H₁₆N₂O₃[1]
Molecular Weight 284.31 g/mol [1]
Appearance White solid[1]
Melting Point 230-231 °C
Solubility Soluble in acetone[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the acetylation of 4,4'-oxydianiline to produce this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product ODA 4,4'-Oxydianiline reagents + Acetone, 0 °C ODA->reagents Ac2O Acetic Anhydride Ac2O->reagents BPAE This compound reagents->BPAE Yield: 98% G cluster_reactants Reactant cluster_product Product BPAE This compound reagents + HCl (conc.), H₂O Reflux BPAE->reagents ODA 4,4'-Oxydianiline neutralization 1. Cool 2. Neutralize (NaOH) reagents->neutralization neutralization->ODA G cluster_synthesis Synthesis of Monomers cluster_polymerization Polymerization cluster_processing Processing BPAE This compound hydrolysis Hydrolysis (Protocol 2) BPAE->hydrolysis ODA 4,4'-Oxydianiline hydrolysis->ODA polycondensation Low-temperature Polycondensation ODA->polycondensation TPC Terephthaloyl chloride TPC->polycondensation Aramid Aramid Polymer polycondensation->Aramid precipitation Precipitation Aramid->precipitation washing Washing precipitation->washing drying Drying washing->drying G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_processing Curing BPAE This compound hydrolysis Hydrolysis (Protocol 2) BPAE->hydrolysis ODA 4,4'-Oxydianiline hydrolysis->ODA polyamic_acid_formation Poly(amic acid) Formation (in DMAc) ODA->polyamic_acid_formation PMDA Pyromellitic Dianhydride PMDA->polyamic_acid_formation Polyamic_Acid Poly(amic acid) solution polyamic_acid_formation->Polyamic_Acid thermal_curing Thermal Curing (up to 300-400 °C) Polyamic_Acid->thermal_curing Polyimide_Film Polyimide Film (Kapton® type) thermal_curing->Polyimide_Film

References

Application of Bis(p-acetylaminophenyl) ether Moiety in High-Performance Optical Materials

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the synthesis, properties, and applications of polyimides derived from the structural analog 4,4'-oxydianiline for optical applications.

Disclaimer: Extensive research did not yield specific data on the direct application of "Bis(p-acetylaminophenyl) ether" as a monomer in the synthesis of optical materials. The acetyl groups are typically absent in the diamine monomers used for polyimide synthesis. Therefore, this document focuses on the closely related and widely used structural analog, 4,4'-oxydianiline (ODA) . The ether linkage and phenyl rings are key structural components contributing to the desirable properties of the resulting polymers. This information is highly relevant for researchers and professionals interested in the optical applications of materials containing the bis(p-aminophenyl) ether core structure.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. Aromatic polyimides, in particular, have garnered significant interest for applications in the electronics and aerospace industries. For optical applications, such as flexible displays, optical waveguides, and high-temperature lenses, polyimides must also possess high optical transparency, a tunable refractive index, and low birefringence. The choice of diamine and dianhydride monomers is crucial in tailoring these properties.

4,4'-Oxydianiline (ODA) is a key diamine monomer used in the synthesis of a wide range of polyimides for optical and electronic applications. Its bent ether linkage provides a degree of flexibility to the polymer backbone, which can enhance solubility and processability without significantly compromising thermal properties. By combining ODA with various dianhydrides, a diverse library of polyimides with a broad spectrum of optical and thermal characteristics can be achieved.

Quantitative Data on Optical and Thermal Properties

The optical and thermal properties of polyimide films are highly dependent on the chemical structure of the repeating unit, which is determined by the specific combination of the diamine (in this case, 4,4'-oxydianiline) and the dianhydride. The following table summarizes key properties of various polyimides synthesized from ODA and different aromatic dianhydrides.

DianhydridePolymer DesignationRefractive Index (n)Birefringence (Δn)Cut-off Wavelength (λ₀)Glass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)
Pyromellitic dianhydride (PMDA)PMDA-ODA1.7427[1]> 6FDA-PDA[1]-290 - 302[2]>500
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)6FDA-ODA1.5778[1]≈ 6FDA-PDA[1]347-391 nm[3]260[4]>500[4]
4,4'-Oxydiphthalic anhydride (ODPA)ODPA-ODA---275[4]>500[4]
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)BPDA-ODA---275[4]>500[4]

Experimental Protocols

The synthesis of aromatic polyimides from 4,4'-oxydianiline and a dianhydride is typically carried out via a two-step polycondensation reaction. This method involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide through a cyclodehydration reaction (imidization).

Materials
  • 4,4'-Oxydianiline (ODA), purified by sublimation.

  • Aromatic dianhydride (e.g., PMDA, 6FDA), purified by sublimation.

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous.

  • Acetic anhydride (for chemical imidization).

  • Pyridine or triethylamine (for chemical imidization).

Synthesis of Poly(amic acid) (PAA)
  • In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, add the purified 4,4'-oxydianiline and anhydrous NMP.

  • Stir the mixture at room temperature until the diamine is completely dissolved.

  • Gradually add an equimolar amount of the purified dianhydride to the solution. A slight exothermic reaction may be observed.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • The resulting viscous poly(amic acid) solution can be stored in a refrigerator before use.

Preparation of Polyimide Films via Thermal Imidization
  • Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to control the film thickness.

  • Place the coated substrate in a vacuum oven or a furnace with a controlled atmosphere.

  • Perform a staged heating program to gradually remove the solvent and induce thermal cyclodehydration. A typical heating schedule is as follows:

    • 80°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour

  • After the final heating step, allow the film to cool slowly to room temperature.

  • Peel the resulting polyimide film from the glass substrate.

Preparation of Polyimide Films via Chemical Imidization
  • To the poly(amic acid) solution, add a dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine or triethylamine. The typical molar ratio of acetic anhydride to the amic acid repeating unit is 4:1, and the ratio of pyridine to the amic acid unit is 2:1.

  • Stir the mixture at room temperature for 12-24 hours.

  • The polyimide will precipitate from the solution.

  • Filter the polymer, wash it thoroughly with a suitable solvent (e.g., methanol) to remove residual reagents, and dry it under vacuum.

  • The resulting polyimide powder can be redissolved in a suitable solvent and cast into a film, followed by a thermal treatment to remove the residual solvent and ensure complete imidization.

Characterization of Polyimide Films
  • Optical Transmittance: Measured using a UV-Vis spectrophotometer to determine the transparency and the cut-off wavelength.

  • Refractive Index and Birefringence: Determined using a prism coupler or ellipsometry.

  • Thermal Stability: Assessed by thermogravimetric analysis (TGA) to determine the decomposition temperature.

  • Glass Transition Temperature: Measured by differential scanning calorimetry (DSC) or dynamic mechanical analysis (DMA).

  • Chemical Structure: Confirmed by Fourier-transform infrared (FTIR) spectroscopy, looking for the characteristic imide absorption bands.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of polyimide films for optical applications.

G cluster_synthesis Synthesis cluster_fabrication Film Fabrication cluster_characterization Characterization Monomers Monomers (4,4'-Oxydianiline + Dianhydride) PAA_synthesis Poly(amic acid) Synthesis (Polycondensation) Monomers->PAA_synthesis Solvent Anhydrous Solvent (NMP or DMAc) Solvent->PAA_synthesis PAA_solution Viscous Poly(amic acid) Solution PAA_synthesis->PAA_solution Casting Solution Casting PAA_solution->Casting Imidization Imidization (Thermal or Chemical) Casting->Imidization PI_film Polyimide Film Imidization->PI_film Optical Optical Properties (UV-Vis, Refractive Index) PI_film->Optical Thermal Thermal Properties (TGA, DSC) PI_film->Thermal Structural Structural Analysis (FTIR) PI_film->Structural

Caption: General workflow for the synthesis and characterization of polyimide films.

This workflow outlines the key stages from monomer selection to the final characterization of the polyimide films, providing a clear experimental pathway for researchers. By systematically varying the dianhydride monomer and the processing conditions, the optical and thermal properties of the resulting polyimide films can be precisely controlled to meet the demands of specific optical applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Bis(p-acetylaminophenyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Bis(p-acetylaminophenyl) ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its purity important?

A1: "this compound," also known as N,N'-[oxydi(4,1-phenylene)]diacetamide, is a known impurity in the synthesis of Paracetamol (Acetaminophen).[1][2] Its control and quantification are crucial for ensuring the safety and efficacy of the final drug product, as regulatory bodies require strict limits on impurities. It is also used as a chemical reagent in the synthesis of photosensitive polymers and benzimidazole derivatives with anti-tumor activity.[1]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities often originate from the synthesis process, which typically involves the diacetylation of 4,4'-oxydianiline. Potential impurities include:

  • Unreacted 4,4'-oxydianiline: The starting diamine may not have fully reacted.

  • Mono-acetylated intermediate: N-(4-(4-aminophenoxy)phenyl)acetamide may be present if the acetylation is incomplete.

  • Residual acetic anhydride and acetic acid: These are reagents from the acetylation reaction.

  • Color impurities: The crude product may appear colored (e.g., pink, tan, or brown) due to oxidation of the starting diamine or side products.[3]

Q3: What are the most common methods for purifying this compound?

A3: The most common purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q4: How can I assess the purity of my sample?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.[1][4][5][6] Commercially available reference standards typically report purity greater than 95%.[4][6] Other methods like Thin Layer Chromatography (TLC) can be used for rapid, qualitative assessment during the purification process.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. Incorrect solvent choice; insufficient solvent volume.Select a more suitable solvent (see Recrystallization Protocol). Increase the solvent volume in small increments until dissolution is achieved at the solvent's boiling point.
Oiling out instead of crystallization. The compound's melting point is lower than the solvent's boiling point; the solution is supersaturated.Lower the boiling temperature by reducing pressure (if possible). Add a co-solvent to reduce the overall polarity. Ensure a slow cooling rate.
No crystals form upon cooling. Solution is not saturated; the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure product.
Colored impurities co-crystallize with the product. Impurities have similar solubility to the product.Try a different recrystallization solvent or a solvent-antisolvent system. Perform a hot filtration with activated charcoal to remove colored impurities before cooling.
Low recovery of purified product. Too much solvent was used; premature crystallization during hot filtration; crystals are too fine and pass through the filter paper.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated. Use a finer porosity filter paper.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of spots on TLC. Incorrect mobile phase polarity.Optimize the solvent system using TLC. For this moderately polar compound, start with a mixture like Hexane:Ethyl Acetate and gradually increase the polarity.
Compound does not elute from the column. Mobile phase is not polar enough.Gradually increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system is often effective.
Compound runs with the solvent front. Mobile phase is too polar.Decrease the polarity of the eluent. Start with a less polar solvent system.
Tailing of spots on TLC and column. Compound is interacting too strongly with the acidic silica gel; column is overloaded.Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase to neutralize acidic sites on the silica. Ensure the amount of crude material is not more than 1-5% of the stationary phase weight.
Product degradation on the column. The compound is sensitive to the acidic nature of silica gel.Use a neutral stationary phase like alumina or deactivated silica gel (e.g., by pre-treating with triethylamine).

Data Presentation

Physicochemical Properties of this compound
CAS Number 3070-86-8
Molecular Formula C₁₆H₁₆N₂O₃
Molecular Weight 284.31 g/mol
Appearance Off-white to light brown solid
Melting Point Not consistently reported, but expected to be a high-melting solid.
Solubility Likely soluble in polar organic solvents like DMF, DMSO, and possibly hot alcohols or acetic acid.
Typical Purity Levels by Technique
Technique Expected Purity
Single Recrystallization> 98%
Column Chromatography> 99%
Preparative HPLC> 99.5%

Experimental Protocols

Protocol 1: Recrystallization from an Alcohol/Water System

This protocol is a general guideline and should be optimized for your specific sample.

  • Dissolution: In an Erlenmeyer flask, add the crude "this compound". For every 1 gram of crude material, start by adding 10-15 mL of ethanol or isopropanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more alcohol in small portions until the solid completely dissolves at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% w/w of the solute), and swirl the mixture. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, add water dropwise as an anti-solvent until persistent cloudiness is observed, then reheat gently until the solution is clear and cool again.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold alcohol or a cold alcohol/water mixture to remove residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Silica Gel Flash Column Chromatography
  • TLC Analysis: Determine a suitable mobile phase using TLC. A good starting point for "this compound" would be a mixture of Hexane and Ethyl Acetate (e.g., starting from 7:3 and moving to 1:1) or Dichloromethane and Methanol (e.g., 98:2). The target compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and place it on top of the packed column.

  • Elution: Begin eluting with the mobile phase. If a single solvent system does not provide good separation, a gradient elution can be used, gradually increasing the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified product.

Visualization

Purification_Workflow start Crude this compound tlc TLC Analysis start->tlc recrystallization Recrystallization tlc->recrystallization Single major spot or high concentration of product column Column Chromatography tlc->column Multiple spots or complex mixture purity_check1 Assess Purity (HPLC) recrystallization->purity_check1 purity_check2 Assess Purity (HPLC) column->purity_check2 end_product Pure Product (>98%) purity_check1->end_product Purity OK re_purify Re-purify if needed purity_check1->re_purify Purity not met purity_check2->end_product Purity OK purity_check2->re_purify Purity not met re_purify->column

References

Preventing side reactions in "Bis(p-acetylaminophenyl) ether" polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of Bis(p-acetylaminophenyl) ether.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, typically through low-temperature solution polycondensation with a diacid chloride.

Issue Potential Causes Recommended Solutions
Low Polymer Molecular Weight 1. Monomer Impurity: Presence of monofunctional reactants or other impurities that can terminate the polymer chain growth. 2. Imprecise Stoichiometry: An exact 1:1 molar ratio of the diamine and diacid chloride is crucial for achieving high molecular weight. 3. Presence of Water: Water can react with the diacid chloride, preventing it from reacting with the diamine. 4. Low Monomer Reactivity: The acetylamino group is slightly electron-withdrawing, which can reduce the nucleophilicity of the amine groups. 5. Inadequate Reaction Time or Temperature: The polymerization may not have proceeded to completion.1. Monomer Purification: Recrystallize this compound and purify the diacid chloride (e.g., by distillation) before use. Ensure a purity of >99.5%. 2. Accurate Measurement: Carefully weigh the monomers and ensure they are fully dissolved before starting the reaction. 3. Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Use of an Acid Acceptor: Add a tertiary amine like pyridine or triethylamine to the reaction mixture to neutralize the HCl byproduct, which can protonate the diamine and reduce its reactivity. 5. Optimize Reaction Conditions: While the reaction is typically carried out at low temperatures (0-5 °C) to control the reaction rate, ensure sufficient reaction time (e.g., 2-4 hours) for the polymer chains to grow.
Gel Formation or Insoluble Polymer 1. Cross-linking Side Reactions: Impurities in the monomers or side reactions involving the acetylamino group at elevated temperatures could lead to cross-linking. 2. Localized High Concentration of Reactants: Adding the diacid chloride too quickly can lead to localized high concentrations and uncontrolled polymerization.1. Maintain Low Temperature: Strictly control the reaction temperature to minimize side reactions. 2. Slow Addition of Monomer: Add the diacid chloride solution dropwise to the diamine solution with vigorous stirring to ensure homogeneous mixing.
Discoloration of the Polymer Solution 1. Oxidation: The presence of oxygen can lead to the formation of colored byproducts. 2. High Reaction Temperature: Elevated temperatures can promote side reactions that produce colored species.1. Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) before and during the reaction. 2. Strict Temperature Control: Maintain the recommended low reaction temperature throughout the polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful polymerization of this compound?

A1: The three most critical factors are:

  • Monomer Purity: High purity (>99.5%) of both this compound and the diacid chloride is essential to achieve a high degree of polymerization.

  • Stoichiometric Balance: A precise 1:1 molar ratio of the two monomers is crucial. Any deviation will limit the final molecular weight of the polymer.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is mandatory to prevent the hydrolysis of the diacid chloride.

Q2: Can the acetylamino group on this compound participate in side reactions?

A2: Yes, the acetylamino group can potentially undergo hydrolysis to an amino group and acetic acid, especially in the presence of strong acids or bases, or at elevated temperatures. While low-temperature solution polycondensation conditions are generally mild, the HCl generated as a byproduct could potentially catalyze this hydrolysis to a small extent. This would change the polymer structure and properties. It is crucial to maintain low temperatures and use an acid acceptor to minimize this risk.

Q3: Why is a low temperature typically used for this type of polymerization?

A3: Low-temperature solution polycondensation (typically 0-5 °C) is employed for several reasons:

  • To control the reaction rate: The reaction between an aromatic diamine and a diacid chloride is very fast. Low temperatures help to control the exotherm and allow for better control over the polymerization process.

  • To minimize side reactions: Higher temperatures can promote undesirable side reactions, such as cross-linking or hydrolysis of the acetylamino group, which can lead to gel formation, discoloration, and lower molecular weight polymers.

Q4: What is the role of an acid acceptor like pyridine or triethylamine?

A4: The polycondensation reaction between the diamine and the diacid chloride produces hydrogen chloride (HCl) as a byproduct. This HCl can protonate the unreacted amine groups of the diamine, rendering them non-nucleophilic and thereby stopping the polymerization. An acid acceptor, which is a tertiary amine base, is added to the reaction mixture to neutralize the HCl as it is formed. This keeps the diamine in its reactive, unprotonated state, allowing the polymerization to proceed to high molecular weight.

Q5: How can I monitor the progress of the polymerization?

A5: A common way to monitor the progress of a solution polymerization is by observing the increase in the viscosity of the reaction mixture. As the polymer chains grow in length, the solution will become noticeably more viscous. You can qualitatively observe this by the resistance to stirring. For a more quantitative measure, you can take aliquots at different time points and measure their inherent viscosity.

Experimental Protocols

Protocol 1: Purification of this compound
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot filter the solution to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven at 80 °C until a constant weight is achieved.

Protocol 2: Low-Temperature Solution Polymerization
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Diamine Solution: Under a nitrogen atmosphere, add a precisely weighed amount of purified this compound and anhydrous N-methyl-2-pyrrolidone (NMP) as the solvent to the flask. Stir until the monomer is completely dissolved. Add the acid acceptor (e.g., pyridine) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Diacid Chloride Solution: In a separate dry flask, dissolve a stoichiometric equivalent of purified diacid chloride (e.g., terephthaloyl chloride) in anhydrous NMP.

  • Polymerization: Add the diacid chloride solution dropwise from the dropping funnel to the vigorously stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours.

  • Precipitation: Pour the viscous polymer solution into a non-solvent such as methanol or water with vigorous stirring to precipitate the polymer.

  • Washing and Drying: Filter the polymer, wash it thoroughly with methanol and then with water to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 100 °C) to a constant weight.

Visualizations

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer_Purity Ensure Monomer Purity (>99.5%) Anhydrous_Conditions Establish Anhydrous Conditions Monomer_Purity->Anhydrous_Conditions Stoichiometry Precise 1:1 Stoichiometry Anhydrous_Conditions->Stoichiometry Dissolve_Diamine Dissolve Diamine & Acid Acceptor Stoichiometry->Dissolve_Diamine Cool Cool to 0-5 °C Dissolve_Diamine->Cool Add_Diacid_Chloride Slowly Add Diacid Chloride Cool->Add_Diacid_Chloride Stir Stir for 2-4 hours Add_Diacid_Chloride->Stir Precipitate Precipitate in Non-solvent Stir->Precipitate Wash Wash Polymer Precipitate->Wash Dry Dry Under Vacuum Wash->Dry Final_Polymer Final_Polymer Dry->Final_Polymer High Molecular Weight Poly(ether amide)

Caption: Experimental workflow for the polymerization of this compound.

Side_Reactions cluster_side_reactions Potential Side Reactions Main_Reaction Desired Polymerization High_MW_Polymer High_MW_Polymer Main_Reaction->High_MW_Polymer Desired Product Chain_Termination Chain Termination by Impurities Low_MW_Polymer Low_MW_Polymer Chain_Termination->Low_MW_Polymer Undesired Product Hydrolysis Hydrolysis of Acetylamino Group Modified_Polymer Modified_Polymer Hydrolysis->Modified_Polymer Undesired Product Crosslinking Cross-linking Insoluble_Gel Insoluble_Gel Crosslinking->Insoluble_Gel Undesired Product Factors Contributing Factors: - Impurities - Water - High Temperature Factors->Chain_Termination Factors->Hydrolysis Factors->Crosslinking

Caption: Main polymerization reaction versus potential side reactions.

Technical Support Center: Optimizing Reaction Conditions for Bis(p-acetylaminophenyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bis(p-acetylaminophenyl) ether. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

The most widely used and direct method is the acetylation of 4,4'-diaminodiphenyl ether using acetic anhydride. This reaction is typically high-yielding and proceeds under mild conditions.

Q2: I am seeing a low yield in my acetylation reaction. What are the likely causes?

Several factors could contribute to a low yield:

  • Incomplete reaction: The reaction time may be insufficient. Progress can be monitored using Thin Layer Chromatography (TLC).

  • Purity of reactants: Ensure the 4,4'-diaminodiphenyl ether and acetic anhydride are of high purity. Impurities in the starting material can lead to side reactions.

  • Suboptimal temperature: The reaction is often initiated at 0°C and then allowed to proceed at room temperature. Deviations from the optimal temperature profile can affect the yield.[1]

  • Hydrolysis of acetic anhydride: Acetic anhydride can react with moisture. Ensure all glassware is dry and the reaction is protected from atmospheric moisture.

  • Product loss during workup: The product is a solid. Ensure complete precipitation and careful filtration to avoid loss of product.

Q3: What are the typical impurities I might encounter, and how can they be removed?

The primary impurity of concern is "Impurity N," which can form from the oxidative coupling of 4-aminophenol during the manufacturing process of acetaminophen, a related compound.[2] Other potential impurities include unreacted 4,4'-diaminodiphenyl ether and byproducts from side reactions.

Purification can be achieved by:

  • Recrystallization: The crude product can be recrystallized from a suitable solvent, such as boiling deionized water, to obtain pure, colorless laths of this compound.[2][3]

  • Washing: Washing the filtered solid with a solvent in which the impurities are soluble but the product is not (e.g., cold acetone) can be effective.[1]

Q4: What is the expected melting point of pure this compound?

The reported melting point of this compound is in the range of 230-231°C.[4] A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.

Troubleshooting Guides for Alternative Synthetic Routes

While direct acetylation is common, researchers may explore other classical ether synthesis methods. These routes can be more challenging and are prone to specific issues.

Troubleshooting Guide 1: Williamson Ether Synthesis Approach

The Williamson ether synthesis involves the reaction of a phenoxide with an alkyl or aryl halide. For this compound, this could hypothetically involve the reaction of p-acetamidophenol with a p-haloacetanilide.

Experimental Protocol: Hypothetical Williamson Ether Synthesis

  • Alkoxide Formation: Dissolve p-acetamidophenol in a suitable polar aprotic solvent (e.g., DMF, DMSO). Add a strong base (e.g., NaH, K2CO3) and stir until the evolution of hydrogen gas ceases (if using NaH) or for a predetermined time.

  • Ether Formation: Add the p-haloacetanilide (preferably p-fluoro or p-chloroacetanilide) to the reaction mixture.

  • Heating: Heat the reaction mixture to an elevated temperature (e.g., 80-150°C) and monitor the reaction progress by TLC.

  • Workup and Purification: After completion, cool the reaction, quench with water, and extract the product with an organic solvent. Purify by column chromatography or recrystallization.

Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor Nucleophilicity of Phenoxide: The acetamido group can reduce the nucleophilicity of the phenoxide. 2. Inactive Aryl Halide: Aryl halides are generally less reactive than alkyl halides in SN2 reactions. 3. Insufficient Temperature: The reaction may require higher temperatures to proceed.1. Use a stronger, non-nucleophilic base (e.g., NaH) to ensure complete deprotonation. 2. Use a more reactive aryl halide (I > Br > Cl > F for SNAr). Consider using a copper catalyst (Ullmann conditions). 3. Gradually increase the reaction temperature, but be mindful of potential decomposition.
Formation of Side Products 1. Elimination Reactions: If using a secondary or tertiary alkyl halide as a hypothetical alternative, elimination will be a major side reaction. 2. C-Alkylation: The phenoxide is an ambident nucleophile and can undergo alkylation on the aromatic ring.1. This is less of a concern with aryl halides but critical to remember for Williamson syntheses in general. 2. The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
Difficulty in Product Isolation 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. 1. Saturate the aqueous phase with brine to decrease the solubility of the organic product. 2. Add a small amount of brine or filter the mixture through a pad of celite.

Troubleshooting Workflow: Williamson Ether Synthesis

Williamson_Troubleshooting Start Low Yield in Williamson Synthesis Check_Reactants Check Reactant Purity and Stoichiometry Start->Check_Reactants Check_Base Evaluate Base and Solvent Start->Check_Base Check_Temp Assess Reaction Temperature Start->Check_Temp Side_Reactions Investigate Side Reactions Check_Temp->Side_Reactions C_Alkylation C-Alkylation Observed Side_Reactions->C_Alkylation Yes No_Reaction No Reaction Observed Side_Reactions->No_Reaction No Optimize_Solvent Optimize Solvent System C_Alkylation->Optimize_Solvent Increase_Temp Increase Temperature No_Reaction->Increase_Temp Consider_Catalyst Consider Ullmann-type Catalyst Increase_Temp->Consider_Catalyst

Troubleshooting logic for low yield in Williamson ether synthesis.

Troubleshooting Guide 2: Ullmann Condensation Approach

The Ullmann condensation is a copper-catalyzed reaction that is well-suited for the formation of diaryl ethers, especially when SNAr is difficult. This would involve the reaction of p-acetamidophenol with a p-haloacetanilide in the presence of a copper catalyst.

Experimental Protocol: Hypothetical Ullmann Condensation

  • Reaction Setup: To a reaction vessel, add p-acetamidophenol, p-haloacetanilide (preferably p-bromo or p-iodoacetanilide), a copper(I) salt (e.g., CuI, Cu2O), a ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine), a base (e.g., K2CO3, Cs2CO3), and a high-boiling polar solvent (e.g., DMF, NMP, dioxane).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Heating: Heat the mixture to a high temperature (often >150°C) for several hours. Monitor the reaction by TLC.

  • Workup and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through celite to remove the copper catalyst and inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography or recrystallization.

Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The copper catalyst may be old or oxidized. 2. Inappropriate Ligand: The ligand is crucial for catalyst activity and solubility. 3. Unsuitable Base/Solvent Combination: The choice of base and solvent is critical and interdependent. 4. Reaction Not Reaching Sufficient Temperature. 1. Use freshly purchased or purified Cu(I) salts. 2. Screen different ligands. N,N- and N,O-chelating ligands are often effective.[5] 3. For non-polar solvents like toluene, K2CO3 is often effective. For polar aprotic solvents like DMF, Cs2CO3 may be a better choice.[5] 4. Ensure the reaction is heated to the required temperature. High-boiling solvents are necessary.
Formation of Side Products 1. Homocoupling of Aryl Halide: This can occur, especially at high temperatures. 2. Reduction of Aryl Halide (Dehalogenation): This can be a significant side reaction.1. Use a slight excess of the phenol component. 2. Ensure the reaction is carried out under strictly anaerobic conditions.
Difficult Catalyst Removal 1. Copper salts are not fully removed by filtration. 1. Dilute the reaction mixture with a suitable solvent before filtration through a pad of celite. Washing the celite pad with additional solvent can help.

Troubleshooting Workflow: Ullmann Condensation

Ullmann_Troubleshooting Start Low Yield in Ullmann Condensation Check_Catalyst Evaluate Catalyst and Ligand Start->Check_Catalyst Check_Base_Solvent Assess Base and Solvent Compatibility Start->Check_Base_Solvent Check_Conditions Verify Reaction Conditions (Temp, Inert Atmosphere) Start->Check_Conditions Optimize_Catalyst Screen Different Cu(I) Sources and Ligands Check_Catalyst->Optimize_Catalyst Optimize_Base_Solvent Test Alternative Base/Solvent Combinations Check_Base_Solvent->Optimize_Base_Solvent Optimize_Conditions Increase Temperature/Ensure Anaerobic Conditions Check_Conditions->Optimize_Conditions Side_Reactions Side Product Formation? Optimize_Conditions->Side_Reactions Homocoupling Homocoupling/Dehalogenation Side_Reactions->Homocoupling Yes Adjust_Stoichiometry Adjust Reactant Stoichiometry Homocoupling->Adjust_Stoichiometry

Troubleshooting logic for low yield in Ullmann condensation.

Detailed Experimental Protocol: Acetylation of 4,4'-Diaminodiphenyl Ether

This protocol is adapted from a known synthetic procedure.[1]

Materials and Reagents:

  • 4,4'-Diaminodiphenyl ether

  • Acetic anhydride

  • Acetone

  • Triethylamine

Procedure:

  • Dissolution: In a flask equipped with a magnetic stirrer, dissolve 5.0 g (19.6 mmol) of 4,4'-diaminodiphenyl ether in 50 ml of acetone.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Acetic Anhydride: While stirring, add 10.0 ml (105.8 mmol) of acetic anhydride dropwise to the cooled solution.

  • Reaction: Allow the reaction to proceed for 3 hours. Monitor the progress by TLC.

  • Neutralization and Precipitation: After the reaction is complete, add 25 ml (179.4 mmol) of triethylamine dropwise to neutralize the solution. A white solid product should precipitate.

  • Isolation and Purification: Filter the white solid, wash it with cold acetone, and dry it to obtain this compound.

Reaction Parameters Summary

ParameterValue
Starting Material 4,4'-Diaminodiphenyl ether
Reagent Acetic anhydride
Solvent Acetone
Base (for neutralization) Triethylamine
Reaction Temperature 0°C to room temperature
Reaction Time 3 hours

Experimental Workflow: Acetylation Method

Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve 4,4'-diaminodiphenyl ether in Acetone Cool Cool to 0 C Dissolve->Cool Add_Reagent Add Acetic Anhydride Dropwise Cool->Add_Reagent React Stir for 3 hours Add_Reagent->React Monitor Monitor by TLC React->Monitor Neutralize Neutralize with Triethylamine Monitor->Neutralize Precipitate Precipitate Product Neutralize->Precipitate Filter Filter Solid Precipitate->Filter Wash Wash with Acetone Filter->Wash Dry Dry Product Wash->Dry

A typical experimental workflow for the acetylation of 4,4'-diaminodiphenyl ether.

References

Technical Support Center: Bis(p-acetylaminophenyl) ether Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Bis(p-acetylaminophenyl) ether.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a relatively stable crystalline solid with a high melting point of 230-231°C, suggesting good thermal stability under normal storage conditions (room temperature, protected from light and moisture).[1][2][3] However, its stability is significantly influenced by pH, exposure to oxidizing agents, and high temperatures.

Q2: What are the primary degradation pathways for this compound?

A2: The two primary degradation pathways for this compound are the hydrolysis of its amide linkages and the cleavage or oxidation of the ether bond.

  • Hydrolysis: The acetamide groups are susceptible to both acidic and basic hydrolysis, which would lead to the formation of 4,4'-oxydianiline and acetic acid.

  • Oxidation: The ether linkage and the aromatic rings can be susceptible to oxidation, potentially leading to ring-opening or the formation of phenolic and other oxidative degradation products.

Q3: Are there any known impurities associated with this compound?

A3: Yes, this compound is a known impurity in the synthesis of Paracetamol (Acetaminophen).[4] It can be formed through the oxidative coupling of 4-aminophenol, a key starting material for Paracetamol, followed by acetylation.[5] Therefore, traces of starting materials or other related compounds may be present.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a well-closed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Unexpected peaks in HPLC analysis of a stored sample. Degradation of the compound.Review storage conditions. Ensure the sample was protected from light, moisture, and extreme temperatures. Perform forced degradation studies (see experimental protocols below) to identify potential degradation products and confirm their retention times.
Inconsistent results in bioassays or chemical reactions. Compound instability in the experimental medium.Check the pH of your buffers and solutions. This compound is susceptible to acid and base hydrolysis. Consider performing a preliminary stability test of the compound in your specific experimental medium.
Discoloration of the solid compound over time. Potential oxidative degradation or reaction with environmental contaminants.Store the compound under an inert atmosphere (e.g., nitrogen or argon) if high purity is critical. Ensure the storage container is tightly sealed.
Poor recovery of the compound from an acidic or basic extraction. Hydrolysis of the amide bonds during the extraction process.Use milder pH conditions for extraction or minimize the exposure time to strong acids or bases. Consider alternative purification methods like chromatography.

Summary of Potential Degradation under Forced Conditions

Stress ConditionPotential Degradation ProductsExpected Level of Degradation
Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) 4,4'-Oxydianiline, Acetic AcidSignificant degradation expected.
Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) 4,4'-Oxydianiline, Acetic AcidSignificant degradation expected.
Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidized aromatic rings, potential ether linkage cleavage products.Degradation is likely.
Thermal Stress (e.g., 80°C) Thermally induced cleavage products.Expected to be relatively stable at moderate temperatures, but degradation may occur at higher temperatures.
Photolytic Stress (e.g., ICH Q1B conditions) Photodegradation products (e.g., radicals, rearranged products).Susceptibility is unknown without specific studies, but aromatic compounds can be light-sensitive.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess its intrinsic stability.[6][7][8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2 for a starting point).

4. Peak Purity and Mass Balance:

  • Use a photodiode array (PDA) detector to check for peak purity of the parent compound and any degradation products.

  • Calculate the mass balance to account for the parent compound and all degradation products.

Protocol 2: Stability-Indicating HPLC Method (General Starting Point)

This is a general reverse-phase HPLC method that can be used as a starting point for developing a validated stability-indicating method for this compound.[11][12][13][14][15]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Note: This method will likely require optimization for the specific separation of this compound and its degradation products.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (Solid & Solution, 60-80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_balance Peak Purity & Mass Balance Calculation hplc->mass_balance pathways Identify Degradation Pathways mass_balance->pathways method_validation Validate Analytical Method pathways->method_validation Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound hydrolysis_product 4,4'-Oxydianiline + Acetic Acid parent->hydrolysis_product H⁺ or OH⁻ oxidation_products Oxidized Aromatic Rings Ether Cleavage Products parent->oxidation_products [O]

References

Troubleshooting low solubility issues with "Bis(p-acetylaminophenyl) ether"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bis(p-acetylaminophenyl) ether (CAS: 3070-86-8).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as N,N'-[oxydi(4,1-phenylene)]diacetamide, is a chemical intermediate.[1] It is recognized as a process impurity in the synthesis of Paracetamol (Acetaminophen).[2][3] In research settings, it serves as a reagent for synthesizing photosensitive polymers and certain benzimidazole derivatives that have shown potential anti-tumor activity by inducing apoptosis.[1][4]

Q2: What are the common synonyms for this compound?

A2: Common synonyms include:

  • N,N'-[oxydi(4,1-phenylene)]diacetamide[1]

  • 4,4'-Diacetamidodiphenyl ether

  • Paracetamol EP Impurity N[1]

  • N-[4-(4-acetamidophenoxy)phenyl]acetamide

Q3: What are the basic physical properties of this compound?

A3: It is a white to off-white solid. Its melting point is reported to be in the range of 230-231°C.[5]

Q4: In what applications is this compound typically used?

A4: This compound is primarily used as a chemical reagent in the synthesis of:

  • Photosensitive polymer compounds.[1][4]

  • Benzimidazole derivatives that are being investigated for anti-tumor activity through the induction of apoptosis.[1][4]

Troubleshooting Low Solubility Issues

Users frequently encounter challenges in dissolving this compound. This guide addresses these common issues in a question-and-answer format.

Q5: I am having trouble dissolving this compound in aqueous solutions. Is it soluble in water?

A5: While its precursor, 4,4'-oxydianiline, is known to be insoluble in water, this compound has been shown to be soluble in boiling deionized water .[2] A study successfully prepared crystals of the compound by creating a nearly saturated solution in boiling deionized water, followed by slow cooling.[2] If you are experiencing issues with aqueous solubility, increasing the temperature of the water to boiling should significantly improve dissolution.

Q6: My experiment requires an organic solvent. Which organic solvents are recommended?

Q7: I have tried dissolving the compound at room temperature in an organic solvent with little success. What should I do?

A7: If room temperature dissolution is slow or incomplete, gentle heating and sonication can be effective.

  • Heating: Gently warm the solvent while stirring to increase the kinetic energy of the molecules, which often enhances the rate and extent of dissolution.

  • Sonication: Using an ultrasonic bath can help break down agglomerates of the solid powder, increasing the surface area exposed to the solvent and accelerating the dissolution process.

Q8: Can you provide a general protocol for dissolving this compound?

A8: Yes, a detailed experimental protocol for solubilization is provided below. This protocol outlines a systematic approach to achieving dissolution.

Data Presentation

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 3070-86-8[1]
Molecular Formula C₁₆H₁₆N₂O₃[1]
Molecular Weight 284.31 g/mol [6]
Appearance White crystalline solid[5]
Melting Point 230-231°C[5]
Table 2: Qualitative and Estimated Quantitative Solubility

The following table summarizes the known qualitative solubility and provides estimated quantitative solubility based on an analogous compound, Metacetamol. Note: The quantitative values are estimates and should be confirmed experimentally for your specific application.

SolventTypeQualitative SolubilityEstimated Quantitative Solubility*Source(s)
Deionized Water AqueousSoluble in boiling waterNot Available[2]
Dimethyl Sulfoxide (DMSO) Polar AproticExpected to be soluble~30 mg/mL[7]
Dimethylformamide (DMF) Polar AproticExpected to be soluble~30 mg/mL[7]
Ethanol Polar ProticExpected to be soluble~5 mg/mL[7]

*Based on data for the analogous compound Metacetamol.

Experimental Protocols

Protocol for Solubilization of this compound

This protocol provides a step-by-step method for dissolving the compound, starting with the least harsh methods.

  • Initial Assessment at Room Temperature:

    • Weigh the desired amount of this compound and add it to a suitable vial.

    • Add the selected solvent (e.g., DMSO, DMF) to achieve the target concentration.

    • Vortex or stir the mixture vigorously at room temperature for 5-10 minutes.

    • Visually inspect for any undissolved particles.

  • Application of Heat:

    • If the compound is not fully dissolved, place the vial in a heating block or water bath.

    • Gradually increase the temperature (e.g., to 40-50°C). Do not exceed the solvent's boiling point.

    • Continue stirring or intermittent vortexing. Many compounds exhibit higher solubility at elevated temperatures.

  • Sonication:

    • If solids persist after heating, place the vial in an ultrasonic bath.

    • Sonicate for 15-30 minute intervals.

    • Check for dissolution after each interval. Sonication can be combined with gentle heating.

  • Aqueous Dissolution (for water-based applications):

    • Add the compound to deionized water in a flask suitable for heating.

    • Heat the water to boiling while stirring continuously until the solid is fully dissolved.[2]

    • The resulting solution can then be used hot or allowed to cool, depending on the experimental requirements. Note that the compound may precipitate out of solution upon cooling if the concentration exceeds its solubility at lower temperatures.

The logical workflow for this protocol is illustrated in the diagram below.

G cluster_0 Solubilization Workflow start Start with Compound and Solvent rt_dissolve Attempt Dissolution at Room Temperature (Vortex/Stir) start->rt_dissolve check1 Is it fully dissolved? rt_dissolve->check1 heat Apply Gentle Heat (e.g., 40-50°C) with Stirring check1->heat No success Solution Ready for Use check1->success Yes check2 Is it fully dissolved? heat->check2 sonicate Use Sonication check2->sonicate No check2->success Yes check3 Is it fully dissolved? sonicate->check3 check3->success Yes fail Consider Alternative Solvent or Method check3->fail No

A flowchart for the systematic solubilization of the compound.

Signaling Pathway Visualization

This compound is used in the synthesis of benzimidazole derivatives that can induce apoptosis in cancer cells. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, which are the executioners of cell death.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 mito Mitochondrial Outer Membrane Permeabilization caspase8->mito Crosstalk via Bid caspase3 Caspase-3 Activation caspase8->caspase3 Direct Activation benzimidazole Benzimidazole Derivatives (Synthesized from Precursor) stress Cellular Stress benzimidazole->stress bcl2 Bcl-2 Inhibition stress->bcl2 bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 Activation apoptosis Apoptosis (Cell Death) caspase3->apoptosis

The convergence of extrinsic and intrinsic apoptosis pathways.

References

Technical Support Center: Enhancing Thermal Stability of Polymers Derived from Bis(p-acetylaminophenyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the synthesis and thermal stability enhancement of polymers derived from "Bis(p-acetylaminophenyl) ether."

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the monomer, polymerization process, and strategies for enhancing thermal stability.

Q1: What is "this compound" and how is it used in polymerization?

"this compound" (CAS No. 3070-86-8) is the N-acetyl protected form of 4,4'-oxydianiline (ODA).[1][2][3] ODA is a widely used aromatic diamine monomer for synthesizing high-performance polymers like aromatic polyamides and polyimides known for their exceptional thermal stability.[4][5] Before polymerization, the acetyl protecting groups on "this compound" must be removed through hydrolysis to yield the reactive diamine, 4,4'-oxydianiline.[1]

Q2: Why is 4,4'-oxydianiline (ODA), the derivative of my starting material, a good monomer for thermally stable polymers?

The structure of ODA imparts excellent thermal resistance to polymers for several reasons:

  • Aromatic Rings: The rigid benzene rings in the polymer backbone provide inherent thermal stability.

  • Ether Linkage: The flexible ether (–O–) linkage between the phenyl rings improves processability and solubility compared to completely rigid rod-like polymers, without significantly compromising thermal performance.[4]

  • Para-Substitution: The para-oriented structure leads to linear, well-packed polymer chains, enhancing intermolecular forces and overall stability.

Q3: What are the primary methods for synthesizing aromatic polyamides from ODA?

The two most common laboratory-scale methods are:

  • Low-Temperature Solution Polycondensation: This involves reacting the diamine (ODA) with a diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at low temperatures (0°C to room temperature).[4][6] Salts like lithium chloride (LiCl) are often added to improve polymer solubility.[6][7]

  • Yamazaki-Higashi Direct Polycondensation: This method allows for the direct reaction of a diamine with a dicarboxylic acid using a phosphite-based condensing agent (e.g., triphenyl phosphite) and pyridine in a polar solvent like NMP.[8][9][10] It avoids the need to synthesize moisture-sensitive diacid chlorides.[11]

Q4: How can I enhance the thermal stability of the polyamide I synthesize?

The thermal stability of an aromatic polyamide is primarily dictated by its chemical structure. The most effective way to enhance it is by selecting an appropriate comonomer to react with your diamine (ODA). To increase the glass transition temperature (Tg) and decomposition temperature (Td):

  • Use Rigid Diacids/Diacid Chlorides: Comonomers that are rigid and aromatic, such as terephthalic acid (or its chloride), lead to more rigid polymer backbones with higher thermal stability compared to more flexible diacids like isophthalic acid.

  • Incorporate Heterocyclic Rings: Introducing heterocyclic structures into the polymer backbone can further restrict chain motion and increase thermal resistance.

  • Promote Intermolecular Interactions: Choosing monomers that lead to strong hydrogen bonding and efficient chain packing will result in higher thermal stability.

Q5: Which analytical techniques are essential for evaluating the thermal stability of my polymer?

The two primary techniques are:

  • Thermogravimetric Analysis (TGA): TGA measures the mass of a sample as it is heated over time.[12] It is used to determine the polymer's decomposition temperature (Td), often reported as the temperature at which 5% or 10% weight loss occurs (Td5% or Td10%).[13]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as its temperature is changed.[12] It is used to determine the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[14] A higher Tg is indicative of greater thermal stability.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the experimental workflow.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Polymer Yield or Molecular Weight 1. Incomplete Hydrolysis: Residual acetyl groups on the diamine act as chain terminators.1. Ensure the hydrolysis of "this compound" to ODA is complete. Monitor the reaction using TLC or NMR. Follow a proven hydrolysis protocol.[1]
2. Impure Monomers/Solvents: Water or other impurities in the diamine, diacid chloride, or solvent can terminate the polymerization.[6]2. Recrystallize or sublime the monomers (ODA and diacid).[15] Ensure all solvents are anhydrous. Dry glassware thoroughly in an oven and cool under an inert atmosphere.[16]
3. Incorrect Stoichiometry: An exact 1:1 molar ratio of diamine to diacid chloride is crucial for achieving high molecular weight.[11]3. Carefully weigh high-purity monomers. Add the diacid chloride (which is often more reactive and moisture-sensitive) to the dissolved diamine solution.[6]
4. Suboptimal Reaction Conditions: The reaction temperature may be too low for the reaction to proceed efficiently or too high, causing side reactions.[17]4. For low-temperature polycondensation, maintain the temperature at 0°C during the addition of the diacid chloride, then allow it to warm to room temperature and stir for several hours (4-24h) to ensure completion.[6]
Polymer Precipitates During Reaction 1. Poor Polymer Solubility: The growing aromatic polyamide chains become insoluble in the reaction solvent.1. Add a solubilizing salt like anhydrous Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) to the solvent (e.g., NMP, DMAc) before dissolving the diamine.[7]
2. Solvent is Not Polar Enough: The chosen solvent cannot effectively solvate the rigid polymer chains.2. Use highly polar aprotic solvents such as NMP or DMAc, which are known to be good solvents for aromatic polyamides.[7][11]
Inconsistent TGA/DSC Results 1. Residual Solvent or Water: Trapped solvent or absorbed moisture in the polymer sample can cause weight loss at low temperatures in TGA or interfere with Tg measurement in DSC.[18]1. Dry the purified polymer sample thoroughly in a vacuum oven at 80-100°C until a constant weight is achieved before analysis.[16]
2. Improper Sample Preparation: Inconsistent sample mass or packing in the analysis pans can affect results.2. Use a consistent, small sample size (typically 5-10 mg). Ensure the sample makes good thermal contact with the bottom of the pan.
3. Incorrect Heating Rate: The heating rate can affect the observed transition temperatures.3. Use a standard heating rate (e.g., 10°C/min or 20°C/min) for all comparative analyses and report the rate with your results.[19]
Synthesized Polymer is Brittle 1. Low Molecular Weight: The polymer chains are too short to provide good mechanical properties.1. Address the causes of low molecular weight (see above), focusing on monomer purity and stoichiometry.
2. Excessively Rigid Backbone: While rigidity enhances thermal stability, it can also lead to brittleness.2. Consider copolymerization. Introduce a small amount of a more flexible comonomer (e.g., an aliphatic diacid) to improve toughness, though this may slightly lower the thermal stability.

Section 3: Quantitative Data on Thermal Properties

The thermal stability of polymers derived from 4,4'-oxydianiline (ODA) is highly dependent on the structure of the diacid or dianhydride comonomer. The following tables summarize typical thermal properties for different polymer systems based on ODA.

Table 1: Thermal Properties of Aromatic Polyamides Derived from 4,4'-Oxydianiline (ODA)

Diacid ComonomerPolymer StructureTg (°C)Td10% (°C) in N₂Reference(s)
Isophthalic AcidPoly(m-phenylene isophthalamide) backbone motif270-280> 400[16]
Terephthalic AcidPoly(p-phenylene terephthalamide) backbone motif> 300~450[13]
5-Alkoxyisophthalic AcidsPendent alkoxy chains on backbone197-204> 400[4][20]

Note: Td10% is the temperature at which 10% weight loss is observed via TGA.

Table 2: Thermal Properties of Aromatic Polyimides Derived from 4,4'-Oxydianiline (ODA)

Dianhydride ComonomerPolymer StructureTg (°C)Td10% (°C) in N₂Reference(s)
Pyromellitic Dianhydride (PMDA)Rigid, linear backbone302~540[3][21]
Biphenyltetracarboxylic Dianhydride (BPDA)Semi-rigid backbone290~540[3][21]
Benzophenonetetracarboxylic Dianhydride (BTDA)Contains flexible keto linkage276~540[3][21]

Section 4: Experimental Protocols

Protocol 1: Hydrolysis of this compound to 4,4'-Oxydianiline (ODA) [1]

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound and an aqueous solution of a strong acid (e.g., hydrochloric acid).

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 1-5 hours. The reaction is complete when the starting material is fully consumed (monitor by TLC).

  • Neutralization: Cool the reaction mixture to room temperature (25°C). Carefully adjust the pH to between 7 and 10 by adding a base (e.g., aqueous ammonium hydroxide) to precipitate the free diamine product.

  • Purification: Collect the ODA precipitate by filtration. Wash the solid thoroughly with deionized water to remove salts.

  • Drying: Dry the purified ODA in a vacuum oven until a constant weight is achieved. Store in a desiccator.

Protocol 2: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation [6][16]

  • Preparation: Thoroughly dry all glassware in an oven (120°C) and cool under a stream of dry nitrogen. Dry the solvent (NMP) over molecular sieves and the lithium chloride (LiCl) under vacuum at 150°C for 24 hours.

  • Diamine Solution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 4,4'-oxydianiline (1.0 eq) and anhydrous LiCl (5-10% of solvent weight) in anhydrous NMP. Stir under nitrogen until all solids dissolve.

  • Cooling: Cool the diamine solution to 0°C using an ice bath.

  • Polymerization: Slowly add an equimolar amount (1.0 eq) of the solid aromatic diacid chloride (e.g., isophthaloyl chloride) to the vigorously stirred solution over 30-60 minutes, keeping the temperature at 0°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-24 hours. The solution will become highly viscous.

  • Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the fibrous polyamide.

  • Purification & Drying: Collect the polymer by filtration. Wash it thoroughly with methanol and then hot water to remove NMP and LiCl. Dry the final polymer in a vacuum oven at 80-100°C to a constant weight.

Protocol 3: Thermal Analysis of the Polymer

  • Sample Preparation: Ensure the polyamide sample is completely dry by placing it in a vacuum oven at 100°C for at least 12 hours prior to analysis.

  • TGA Analysis:

    • Tare an empty TGA pan (platinum or ceramic).

    • Place 5-10 mg of the dried polymer into the pan.

    • Load the sample into the TGA instrument.

    • Heat the sample from room temperature (e.g., 30°C) to a high temperature (e.g., 800°C) at a constant heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature to determine the decomposition temperature (Td5%, Td10%).

  • DSC Analysis:

    • Tare an empty aluminum DSC pan and lid.

    • Place 5-10 mg of the dried polymer into the pan and seal it. Prepare an empty sealed pan as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Perform a heat-cool-heat cycle:

      • 1st Heat: Heat from room temperature to a temperature above the expected Tg (e.g., 350°C) at 10°C/min to erase the polymer's thermal history.

      • Cool: Cool the sample rapidly back to room temperature.

      • 2nd Heat: Heat the sample again at 10°C/min. The glass transition (Tg) is determined from the inflection point in the heat flow curve during this second heating scan.[14][18]

Section 5: Visualization of Workflows and Relationships

G cluster_prep Monomer Preparation cluster_poly Polymerization cluster_workup Polymer Workup start Start: this compound hydrolysis Acid Hydrolysis start->hydrolysis neutralize Neutralization & Precipitation hydrolysis->neutralize purify_oda Purify & Dry ODA Monomer neutralize->purify_oda dissolve Dissolve ODA & LiCl in Anhydrous NMP purify_oda->dissolve cool Cool to 0°C add_diacid Add Diacid Chloride (1:1 ratio) react Stir 4-24h at Room Temp precipitate Precipitate in Methanol react->precipitate wash Wash with Methanol & Water dry_poly Dry Polymer in Vacuum Oven final_poly Final Aromatic Polyamide dry_poly->final_poly

Caption: Experimental workflow for polyamide synthesis.

G cluster_cause Observed Problem cluster_diag Potential Causes cluster_sol Solutions problem Low Molecular Weight / Low Yield cause1 Incomplete Monomer Hydrolysis problem->cause1 cause2 Impurities (Monomer/Solvent) problem->cause2 cause3 Incorrect Stoichiometry problem->cause3 cause4 Poor Polymer Solubility problem->cause4 sol1 Verify Hydrolysis (TLC/NMR) cause1->sol1 sol2 Purify Monomers & Use Anhydrous Solvents cause2->sol2 sol3 Ensure 1:1 Molar Ratio cause3->sol3 sol4 Add LiCl to Reaction cause4->sol4 G cluster_factors Influencing Structural Factors cluster_strategies Enhancement Strategies (Comonomer Choice) center_node Polymer Thermal Stability (Tg and Td) rigidity Backbone Rigidity rigidity->center_node Directly Correlates To packing Chain Packing Efficiency packing->center_node Directly Correlates To imf Intermolecular Forces (e.g., H-Bonding) imf->center_node Directly Correlates To strategy1 Rigid Aromatic Diacids (e.g., Terephthalic Acid) strategy1->rigidity Increases strategy1->packing Improves strategy2 Flexible Linkages (e.g., Ether, Keto) strategy2->rigidity Decreases strategy3 Bulky Side Groups strategy3->packing Hinders

References

Technical Support Center: Melt Processing of Bis(p-acetylaminophenyl) ether-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers based on "Bis(p-acetylaminophenyl) ether," also known as N,N'-(oxydi-4,1-phenylene)bis(acetamide). Given the specialized nature of these polymers, this guide leverages established principles from structurally similar high-performance aromatic polyamides, polyethers, and polyimides to address potential challenges during melt processing.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

1. Why is the melt viscosity of my polymer extremely high, leading to processing difficulties?

High melt viscosity is a common characteristic of aromatic high-performance polymers due to strong intermolecular forces and chain rigidity.[1]

  • Troubleshooting Steps:

    • Increase Melt Temperature: Gradually increase the barrel and die temperatures. A higher temperature reduces viscosity, but be cautious of thermal degradation.[2] For similar aromatic polymers, processing temperatures can range from 280-380°C.[3][4]

    • Optimize Screw Design and Speed: A lower screw speed can reduce shear heating and degradation, while a higher speed might be necessary to overcome viscosity in some cases.[5] Using a screw design with less intensive mixing elements can also help.

    • Use Processing Aids: Incorporating a small amount (e.g., 5-10%) of a compatible low molecular weight additive can act as an internal lubricant, reducing shear stress.[6]

    • Check for Moisture: Ensure the polymer is thoroughly dried before processing. Residual moisture can affect melt rheology.

2. My polymer is showing signs of thermal degradation (discoloration, black specks, foul odor). What should I do?

Aromatic polymers with amide linkages can be susceptible to thermal degradation at elevated processing temperatures.[5] Degradation can lead to a loss of mechanical properties.[5]

  • Troubleshooting Steps:

    • Lower Processing Temperature: Reduce the barrel temperatures to the lowest possible point that still allows for adequate melt flow.

    • Reduce Residence Time: Increase the throughput or reduce the screw speed to minimize the time the polymer spends at high temperatures in the extruder barrel.

    • Check for Hot Spots: Ensure that all temperature controllers and thermocouples are functioning correctly to avoid localized overheating.[7]

    • Purge the Extruder: Before and after processing, purge the extruder with a suitable stable polymer (like a high-viscosity polyethylene) to remove any degraded material.[8]

3. The extrudate surface is rough and distorted (melt fracture). How can I resolve this?

Melt fracture occurs when the shear stress on the polymer melt exceeds a critical value as it exits the die.[6] This is often a result of high viscosity and high extrusion speeds.[5]

  • Troubleshooting Steps:

    • Reduce Extrusion Speed: Lower the screw speed to decrease the shear rate.[6]

    • Increase Die Temperature: A higher die temperature can lower the viscosity of the melt at the die exit.[6]

    • Modify Die Geometry: Using a die with a larger diameter or a more streamlined entrance can reduce shear stress.[6]

    • Incorporate Processing Aids: Fluoropolymer-based processing aids can help to create a slip layer at the die wall, reducing melt fracture.[5]

4. I'm observing inconsistent output and pressure fluctuations (surging) during extrusion. What is the cause?

Surging can be caused by a variety of factors, including inconsistent feeding of the polymer, improper screw design, or unstable melt flow.[5]

  • Troubleshooting Steps:

    • Ensure Consistent Feeding: Use a gravimetric feeder to ensure a constant and uniform feed rate of the polymer powder or pellets.

    • Optimize Temperature Profile: Adjust the temperature profile along the barrel, particularly in the feed and transition zones, to ensure consistent melting.

    • Modify Screw Design: Ensure the screw design is appropriate for the material's melting characteristics.

    • Increase Back Pressure: Using a finer mesh screen pack can sometimes help to stabilize the melt pressure.

Quantitative Data Summary

The following tables provide estimated processing parameters and thermal properties for this compound-based polymers, based on data from analogous aromatic polyamides and polyetherimides. These values should be used as a starting point and optimized for your specific polymer system.

Table 1: Estimated Melt Processing Parameters

ParameterRecommended RangeUnitRationale/Relevant Analogy
Drying Temperature120 - 150°CTo remove absorbed moisture which can cause degradation.
Drying Time4 - 12hoursStandard for high-performance engineering plastics.
Melt Temperature290 - 350°CSimilar to polyamides and polyetherimides.[9][10]
Mold Temperature100 - 150°CHigh mold temperature is needed for high-viscosity melts.[4]
Screw Speed20 - 100rpmLower speeds reduce shear heating and degradation.[5]

Table 2: Estimated Thermal and Mechanical Properties

PropertyEstimated ValueUnitRationale/Relevant Analogy
Glass Transition Temp. (Tg)210 - 270°CTypical for aromatic polyamides and polyimides.[9][11]
10% Weight Loss Temp. (TGA)480 - 520°CHigh thermal stability is expected from the aromatic structure.[12]
Tensile Strength60 - 90MPaIn line with amorphous, high-performance polymers.[12]
Tensile Modulus1.8 - 2.5GPaReflects the rigidity of the polymer backbone.[12]

Experimental Protocols

Protocol 1: Synthesis of a Polyamide from this compound and a Diacid Chloride

This protocol describes a general method for synthesizing a polyamide via solution polycondensation.

  • Monomer Preparation:

    • Ensure this compound is pure and dry.

    • Use a suitable diacid chloride (e.g., terephthaloyl chloride) in an equimolar amount.

  • Polymerization:

    • In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, add the this compound monomer and a dry, polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc).

    • Stir until the monomer is fully dissolved.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add the diacid chloride to the stirred solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.

    • Filter the resulting fibrous or powdered polymer.

    • Wash the polymer thoroughly with the non-solvent and then with hot water to remove any residual solvent and salts.

  • Drying:

    • Dry the polymer in a vacuum oven at 100-120°C for 24 hours or until a constant weight is achieved.

Protocol 2: Melt Processing via Twin-Screw Extrusion

This protocol outlines a general procedure for the melt compounding of the synthesized polymer.

  • Material Preparation:

    • Dry the synthesized polymer powder as per the conditions in Table 1 to ensure moisture content is below 0.02%.

  • Extruder Setup:

    • Use a co-rotating twin-screw extruder.

    • Set the temperature profile for the different barrel zones, starting lower at the feed throat and increasing towards the die, as suggested in Table 1.

  • Extrusion Process:

    • Start the extruder at a low screw speed (e.g., 20-30 rpm).

    • Feed the dried polymer powder into the extruder using a gravimetric feeder to ensure a consistent feed rate.

    • Observe the melt pressure, motor torque, and the quality of the extrudate.

    • Make gradual adjustments to the temperature profile and screw speed to achieve a stable process and a homogenous melt.

  • Sample Collection:

    • Cool the extruded strand in a water bath.

    • Use a pelletizer to cut the strand into pellets for subsequent processing (e.g., injection molding) or characterization.

Visualizations

Melt_Processing_Troubleshooting cluster_0 Problem Identification cluster_1 Troubleshooting Actions cluster_2 Outcome Start High Melt Viscosity or Processing Instability Degradation Signs of Degradation? (Discoloration, Specks) Start->Degradation Melt_Fracture Melt Fracture? (Rough Surface) Degradation->Melt_Fracture No Reduce_Temp Lower Melt Temperature & Reduce Residence Time Degradation->Reduce_Temp Yes Reduce_Speed Reduce Screw Speed & Modify Die Melt_Fracture->Reduce_Speed Yes Check_Moisture Verify Polymer Drying Melt_Fracture->Check_Moisture No End Stable Process Reduce_Temp->End Increase_Temp Increase Melt Temperature (Cautiously) Use_Aid Consider Processing Aid Increase_Temp->Use_Aid Reduce_Speed->End Check_Moisture->Increase_Temp Use_Aid->End

Caption: Troubleshooting workflow for high melt viscosity.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_processing Melt Processing & Characterization Monomer Monomer Purification (this compound) Polymerization Solution Polycondensation Monomer->Polymerization Isolation Precipitation & Washing Polymerization->Isolation Drying Vacuum Drying Isolation->Drying Extrusion Twin-Screw Extrusion Drying->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing Characterization Thermal & Mechanical Testing (TGA, DSC, Tensile) Pelletizing->Characterization

Caption: General experimental workflow.

Parameter_Relationships Melt_Temp Melt Temperature Degradation Thermal Degradation Melt_Temp->Degradation Increases High_Viscosity High Viscosity Melt_Temp->High_Viscosity Decreases Screw_Speed Screw Speed Screw_Speed->Degradation Can Increase (Shear Heat) Melt_Fracture Melt Fracture Screw_Speed->Melt_Fracture Increases Moisture Moisture Content Moisture->Degradation Increases (Hydrolysis) High_Viscosity->Melt_Fracture Causes

References

Recrystallization methods for high-purity "Bis(p-acetylaminophenyl) ether"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of "Bis(p-acetylaminophenyl) ether," also known as N,N'-(oxydi-4,1-phenylene)bisacetamide.

Troubleshooting Recrystallization of "this compound"

This section addresses common issues encountered during the purification of "this compound" via recrystallization.

Problem Potential Cause(s) Troubleshooting Steps
Compound does not dissolve in boiling water. - Insufficient solvent volume.- The crude material contains a high percentage of insoluble impurities.- Gradually add more boiling deionized water until the solid dissolves.- If a significant amount of solid remains, it is likely an insoluble impurity. Perform a hot filtration to remove it before allowing the solution to cool.
No crystals form upon cooling. - The solution is too dilute.- Supersaturation has not been achieved.- Boil off some of the solvent to increase the concentration of the compound.- Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus.- Add a seed crystal of pure "this compound."- Cool the solution in an ice bath to further decrease solubility.
Oily precipitate forms instead of crystals. - The solution is cooling too rapidly.- The melting point of the impurities is lowered by the solvent.- Allow the solution to cool slowly to room temperature before transferring to an ice bath.- Re-heat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and allow it to cool more slowly.
Low recovery of pure product. - Too much solvent was used, leading to significant loss of product in the mother liquor.- Premature crystallization during hot filtration.- Crystals were washed with a solvent in which they are soluble.- Use the minimum amount of boiling solvent necessary to dissolve the crude product.- Pre-heat the funnel and filter paper for hot filtration to prevent the product from crystallizing prematurely.- Wash the collected crystals with a minimal amount of ice-cold deionized water or a solvent in which the product is known to be poorly soluble.
Crystals are colored (e.g., yellow or brown). - Presence of colored impurities, potentially from the oxidation of precursor aromatic amines.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution due to the risk of bumping.- A second recrystallization may be necessary to achieve a colorless product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of "this compound"?

A1: Deionized water is a documented and effective solvent for the recrystallization of "this compound". The compound is sparingly soluble in cold water but its solubility increases significantly in boiling water, which is the ideal characteristic for a recrystallization solvent.

Q2: My purified product has a melting point lower than the reported 230-231 °C. What could be the reason?

A2: A depressed and broad melting point range is a strong indication of impurities. Potential impurities include unreacted starting materials such as 4,4'-oxydianiline, the mono-acetylated intermediate, or residual solvents. Further recrystallization is recommended to improve purity.

Q3: What are the likely impurities in crude "this compound"?

A3: "this compound" is a known impurity in the synthesis of paracetamol and is typically synthesized by the acetylation of 4,4'-oxydianiline.[1] Therefore, common impurities may include:

  • 4,4'-Oxydianiline: The unreacted starting material.

  • N-(4-(4-aminophenoxy)phenyl)acetamide: The mono-acetylated intermediate.

  • Acetic Acid/Acetic Anhydride: Residual reagents from the acetylation reaction.

  • Oxidation by-products: Colored impurities arising from the oxidation of the aromatic amine precursors.

Q4: Can I use other solvents for recrystallization?

A4: While deionized water is the recommended solvent, other polar solvents can be explored. The compound is reported to be slightly soluble in methanol and DMSO.[2] A solvent screening study could identify other suitable candidates or solvent mixtures. An ideal solvent would fully dissolve the compound at an elevated temperature and result in low solubility at room temperature or below.

Quantitative Data Summary

Due to the limited availability of precise quantitative solubility data in public literature, the following table provides a qualitative to semi-quantitative overview of the solubility of "this compound" in common laboratory solvents.

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Notes
Deionized WaterInsoluble/Very Sparingly SolubleSoluble in boiling waterRecommended for recrystallization.[1]
MethanolSlightly Soluble[2]Moderately SolubleMay be suitable, but high solubility at room temperature could lead to lower yields.
EthanolSparingly SolubleSolubleA potential alternative to water, though may require larger volumes.
AcetoneSparingly SolubleSolubleMay be a suitable recrystallization solvent.
Dimethyl Sulfoxide (DMSO)Slightly Soluble[2]SolubleHigh boiling point can make solvent removal difficult.
Ethyl AcetateSparingly SolubleModerately SolubleCould be considered in a solvent screening study.
DichloromethaneInsolubleSparingly SolubleUnlikely to be an effective recrystallization solvent.
HexaneInsolubleInsolubleSuitable as an anti-solvent or for washing to remove non-polar impurities.

Experimental Protocols

Protocol 1: Recrystallization of "this compound" from Deionized Water

Objective: To purify crude "this compound" to obtain a high-purity crystalline product.

Materials:

  • Crude "this compound"

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Place the crude "this compound" in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of deionized water to the flask.

  • Heat the mixture to boiling on a hot plate with stirring.

  • Gradually add more boiling deionized water until the solid completely dissolves.

  • If colored impurities are present, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling.

  • If insoluble impurities or activated charcoal are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Determine the melting point of the dried crystals to assess purity. Pure "this compound" has a melting point of 230-231 °C.[2]

Visualizations

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Product B Add Minimum Hot Solvent A->B Heat to Boiling C Insoluble Impurities Present? B->C D Perform Hot Filtration C->D Yes E Clear Hot Solution C->E No D->E F Slow Cooling to Room Temp E->F G Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K High-Purity Product J->K

Caption: General workflow for the recrystallization of "this compound".

Troubleshooting_Logic Start Recrystallization Outcome NoCrystals No Crystals Form Start->NoCrystals Issue OilyProduct Oily Product Start->OilyProduct Issue LowYield Low Yield Start->LowYield Issue ColoredCrystals Colored Crystals Start->ColoredCrystals Issue PureCrystals Pure Crystals Start->PureCrystals Success Concentrate Concentrate Solution NoCrystals->Concentrate SlowCool Slower Cooling OilyProduct->SlowCool MinSolvent Use Minimum Solvent LowYield->MinSolvent Charcoal Use Activated Charcoal ColoredCrystals->Charcoal Induce Induce Crystallization (Scratch / Seed) Concentrate->Induce

Caption: Troubleshooting logic for common recrystallization problems.

References

Validation & Comparative

Comparative Analysis of 4,4'-Oxydianiline (ODA) and Bis(p-acetylaminophenyl) ether in Polyimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the conventional monomer, 4,4'-oxydianiline (ODA), and its N-acetylated derivative, Bis(p-acetylaminophenyl) ether, for the synthesis of high-performance polyimides. For researchers and material scientists, understanding the chemical reactivity and processing differences between these two compounds is crucial for designing novel polymers with tailored properties.

Monomer Characteristics and Reactivity

4,4'-Oxydianiline (ODA) is an aromatic diamine, a cornerstone monomer in the production of high-performance polyimides like Kapton®. Its two primary amine (-NH₂) groups are highly nucleophilic and readily react with aromatic dianhydrides, such as pyromellitic dianhydride (PMDA), in a polycondensation reaction. This reaction proceeds via a soluble poly(amic acid) precursor, which is subsequently cyclized to the final, intractable polyimide.

In contrast, this compound is the N,N'-diacetylated derivative of ODA. The nitrogen atoms in this molecule are part of amide (-NHCOCH₃) groups. Due to the electron-withdrawing nature of the acetyl group, these amide nitrogens are significantly less nucleophilic than the primary amines in ODA. Consequently, This compound does not directly react with dianhydrides under standard conditions to form a poly(amic acid) precursor and is therefore not a direct monomer for polyimide synthesis.

The primary utility of this compound in this context would be as a protected form of ODA. The synthesis of polyimides using this compound would necessitate an additional deprotection (deacetylation) step to regenerate the reactive primary amine groups of ODA prior to or during the polymerization process. This multi-step approach is not conventional for industrial polyimide synthesis.

Synthesis Pathway Comparison

The standard synthesis of polyimides using ODA is a two-step process. The proposed, unconventional route using this compound would require at least one additional chemical transformation.

G Fig. 1: Comparison of Polyimide Synthesis Pathways cluster_0 Conventional Synthesis using 4,4'-Oxydianiline (ODA) cluster_1 Hypothetical Synthesis using this compound ODA 4,4'-Oxydianiline (ODA) PAA Poly(amic acid) Solution ODA->PAA PMDA Pyromellitic Dianhydride (PMDA) PMDA->PAA Solvent1 Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent1->PAA Heat Thermal Imidization (Heat, >250°C) PAA->Heat Casting Polyimide Polyimide Film (e.g., Kapton®) Heat->Polyimide Cyclization ProtectedMonomer This compound Deprotection Deprotection Step (e.g., Acid/Base Hydrolysis) ProtectedMonomer->Deprotection ODA_generated 4,4'-Oxydianiline (ODA) (Generated in situ or isolated) Deprotection->ODA_generated PAA2 Poly(amic acid) Solution ODA_generated->PAA2 PMDA2 Pyromellitic Dianhydride (PMDA) PMDA2->PAA2 Solvent2 Polar Aprotic Solvent Solvent2->PAA2 Heat2 Thermal Imidization PAA2->Heat2 Polyimide2 Polyimide Film Heat2->Polyimide2

Caption: Fig. 1: Comparison of Polyimide Synthesis Pathways

Experimental Protocols

Protocol 3.1: Synthesis of PMDA-ODA Polyimide (Conventional Method)

This protocol describes the standard two-step laboratory synthesis of a polyimide film from pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA).[1][2]

  • Materials:

    • 4,4'-Oxydianiline (ODA), high purity

    • Pyromellitic dianhydride (PMDA), high purity

    • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous

    • Nitrogen gas supply

  • Procedure:

    • Poly(amic acid) Synthesis:

      • In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a molar equivalent of ODA in anhydrous DMAc to achieve a solids concentration of 15-20 wt%.

      • Stir the solution under a gentle nitrogen stream at 0°C (ice bath).

      • Gradually add one molar equivalent of solid PMDA to the stirred ODA solution in portions. Ensure the temperature does not rise significantly.

      • After the complete addition of PMDA, continue stirring at 0°C for 6-8 hours.[2] The solution will become highly viscous, indicating the formation of the high molecular weight poly(amic acid) precursor.

    • Film Casting and Imidization:

      • Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.

      • Cast the film to a desired thickness using a doctor blade.

      • Place the cast film in a vacuum oven or a forced-air oven.

      • Perform a staged heating program for thermal imidization. A typical cycle is: 80°C for 2 hours, 150°C for 1 hour, 250°C for 1 hour, and finally 350-400°C for 1 hour.[3] This process removes the solvent and induces cyclization of the amic acid groups to imide rings.

      • After cooling to room temperature, the resulting tough, amber-colored polyimide film can be peeled from the glass substrate.

Protocol 3.2: Hypothetical Deprotection of this compound

This protocol outlines a general procedure for the deacetylation of an N-acetylated aromatic amine to regenerate the primary amine. This would be a necessary prerequisite step before using it in polyimide synthesis.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) solution

    • Ethanol (EtOH) / Water

  • Procedure (Acidic Hydrolysis Example):

    • Suspend this compound in a mixture of ethanol and aqueous HCl (e.g., 6N HCl).[4]

    • Heat the mixture to reflux for several hours (4-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][6]

    • After completion, cool the reaction mixture and neutralize it with a base (e.g., NaOH solution) to precipitate the product, 4,4'-oxydianiline.

    • The crude ODA product would then need to be filtered, washed thoroughly with water to remove salts, and dried under vacuum. Purity would need to be rigorously confirmed before use in a polymerization reaction.

Performance Data and Comparison

Since this compound is not a direct monomer, a direct performance comparison of polyimides derived from it is not available in the literature. The data presented here pertains to the well-characterized polyimide synthesized from PMDA and ODA. This serves as the benchmark against which any polymer derived from a more complex route would be measured.

Table 1: Typical Properties of PMDA-ODA Polyimide (Kapton® Type)

PropertyValueTest Method
Thermal Properties
Glass Transition Temperature (Tg)360 - 410 °C[2][7]DMA / DSC
5% Weight Loss Temperature (Td5)> 500 °C (in N₂)[8]TGA
Coefficient of Thermal Expansion (CTE)~20 - 50 ppm/°CTMA
Mechanical Properties
Tensile Strength170 - 230 MPaASTM D882
Elastic Modulus2.1 - 3.0 GPa[2]ASTM D882
Elongation at Break20 - 70%ASTM D882
Electrical Properties
Dielectric Constant (1 kHz)3.4 - 3.5ASTM D150
Dielectric Strength~300 kV/mmASTM D149

Data compiled from various sources and represents typical values which can vary based on specific processing conditions.

Workflow and Logical Relationships

The logical workflow illustrates the fundamental difference between the two approaches. The use of ODA is a direct, efficient process. The use of its N-acetylated derivative introduces complexity through an additional chemical step, which adds time, cost, and potential for impurities if not executed perfectly.

G Fig. 2: Logical Workflow Comparison cluster_0 ODA Route cluster_1 This compound Route ODA Start: 4,4'-Oxydianiline (ODA) Polymerization One-Step Polymerization ODA->Polymerization Imidization Thermal Imidization Polymerization->Imidization Product1 End Product: Polyimide Imidization->Product1 Protected Start: This compound Deprotection Step 1: Deprotection Protected->Deprotection Purification Step 2: Purification of ODA Deprotection->Purification Polymerization2 Step 3: Polymerization Purification->Polymerization2 Imidization2 Step 4: Imidization Polymerization2->Imidization2 Product2 End Product: Polyimide Imidization2->Product2

Caption: Fig. 2: Logical Workflow Comparison

Conclusion for Researchers

For the direct synthesis of high-performance polyimides, 4,4'-oxydianiline (ODA) is the industry-standard and chemically appropriate monomer . Its primary amine groups possess the required nucleophilicity to react efficiently with dianhydrides to form the high molecular weight poly(amic acid) precursor essential for creating strong, flexible films.

This compound is not a direct monomer for this process. Its amide functionalities are non-reactive under polymerization conditions. Its use would require a preliminary, and often harsh, deprotection step to yield ODA.[5] This indirect route is inefficient, increases the risk of introducing impurities, and offers no discernible advantage over using high-purity ODA directly. Therefore, for researchers aiming to synthesize and study polyimides, efforts and resources are best focused on using established, reactive diamine monomers like ODA.

References

A Comparative Guide to High-Performance Polymers: 4,4'-Oxydianiline (ODA) vs. Alternative Aromatic Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of monomers is a critical step in the synthesis of high-performance polymers. The molecular structure of these building blocks dictates the macroscopic properties of the resulting material, influencing its thermal stability, mechanical strength, and processability. This guide provides a comprehensive comparison of polymers derived from 4,4'-Oxydianiline (ODA), the diamine precursor of Bis(p-acetylaminophenyl) ether, with those synthesized from other key aromatic diamines.

This publication delves into the performance of polyamides and polyimides, two classes of polymers renowned for their exceptional properties. By presenting quantitative experimental data, detailed methodologies, and illustrative diagrams, this guide aims to be an invaluable resource for the informed selection of diamines in polymer synthesis.

Performance Comparison of Aromatic Polymers

The properties of aromatic polyamides and polyimides are profoundly influenced by the chemical structure of the diamine monomer. The introduction of flexible ether linkages, as seen in 4,4'-Oxydianiline (ODA), is a known strategy to enhance the processability of otherwise rigid polymer chains without significantly compromising their thermal stability. In contrast, the incorporation of bulky side groups or fluorine atoms can improve solubility and modify mechanical and thermal characteristics.

Polyamides

Aromatic polyamides, or aramids, are celebrated for their outstanding strength and thermal resistance. The data below compares the properties of polyamides synthesized from ODA with those derived from other aromatic diamines.

DiamineDiacid/Diacyl ChlorideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (Td10, °C)
4,4'-Oxydianiline (ODA)Terephthaloyl chloride----~500-550
9,9-bis[4-(4-aminophenoxy)phenyl]xanthene9,9-bis[4-(chloroformylphenoxy)phenyl]xanthene82 - 1092.0 - 2.810 - 25236 - 308490 - 540 (in air)
4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzeneVarious Aromatic Diacids77 - 921.5 - 2.5-240 - 300>450 (in nitrogen)
3′-trifluoromethyl-3,4′-oxydianilineVarious Aromatic Dianhydrides (Polyimides)124 - 1472.3 - 2.89 - 65234 - 313>515 (in nitrogen)
Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The following tables provide a comparative overview of polyimides synthesized from ODA and other aromatic diamines, reacted with various dianhydrides.

Table 1: Comparison of Polyimides from Different Dianhydrides with 4,4'-Oxydianiline (ODA)

DianhydrideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Glass Transition Temperature (Tg, °C)
Pyromellitic dianhydride (PMDA)-3.422.82302
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)114.193.233.58276
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)---290

Data sourced from a comparative study of PI films.[1]

Table 2: Comparison of Polyimides from Different Diamines with 4,4′-(4,4′-isopropylidene-diphenoxy) diphthalic anhydride (BPADA)

DiamineTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (Td10, °C)
3,3′-dihydroxybenzidine (BZ)1232.95.3321545
2,2-bis(3-amino-4-hydroxyphenyl)hexa-fluoropropane (FDN)1152.66.8332556
bis(3-amino-4-hydroxyphenyl)sulfone (APS)1182.76.1328551
2,2-bis(3-amino-4-hydroxyphenyl)propane (AHP)982.17.2305534

Data sourced from a study comparing PI films from various diamines and dianhydrides.[2][3]

Experimental Protocols

Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

This method is widely used for the synthesis of high molecular weight aromatic polyamides.

Materials:

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Aromatic diacyl chloride (e.g., terephthaloyl chloride)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine and LiCl in anhydrous NMP under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the aromatic diacyl chloride to the stirred solution.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, and then allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol in a blender.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water to remove any residual solvent and salts.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Characterization of Polymers

Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC):

  • TGA: Thermogravimetric analysis is performed to determine the thermal stability of the polymers. A small sample (5-10 mg) is heated in a TGA instrument from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere. The temperature at which 10% weight loss occurs (Td10) is recorded as a measure of thermal stability.[4][5][6][7][8]

  • DSC: Differential scanning calorimetry is used to determine the glass transition temperature (Tg) of the polymers. A sample (5-10 mg) is sealed in an aluminum pan and heated in a DSC instrument, typically through two heating cycles to erase the thermal history. The sample is heated from room temperature to a temperature above the expected Tg at a heating rate of 10-20 °C/min. The Tg is determined from the midpoint of the inflection in the heat flow curve from the second heating scan.[4][5][6][7][8]

Mechanical Testing of Polymer Films:

  • Film Preparation: Polymer films are typically prepared by casting a solution of the polymer in a suitable solvent (e.g., NMP, DMAc) onto a clean glass plate. The solvent is evaporated in a controlled manner, often in a dust-free oven with a programmed temperature ramp. The resulting film is then peeled from the glass plate and dried under vacuum.

  • Tensile Testing: The mechanical properties of the polymer films are measured using a universal testing machine (UTM) according to ASTM D882 or ASTM D638 standards.[1][9][10] Rectangular or dog-bone shaped specimens are cut from the films. The specimens are mounted in the grips of the UTM and pulled at a constant crosshead speed until they break. The stress-strain curve is recorded, from which the tensile strength, tensile modulus, and elongation at break are determined.[1][9][10]

Visualizing Polymer Synthesis and Structure-Property Relationships

The following diagrams, generated using the DOT language, illustrate key concepts in the synthesis and comparison of these high-performance polymers.

Monomer_Structures cluster_ODA From this compound cluster_Alternatives Alternative Diamines acetyl This compound oda 4,4'-Oxydianiline (ODA) (Diamine Monomer) acetyl->oda Deacetylation pda p-Phenylenediamine (PDA) mda 4,4'-Methylene dianiline (MDA) tfmb 2,2'-Bis(trifluoromethyl)benzidine (TFMB)

Caption: Monomer structures, from the precursor to the reactive diamine.

Polymerization_Workflow diamine Aromatic Diamine (e.g., ODA) polycondensation Polycondensation diamine->polycondensation diacid Aromatic Diacid Chloride or Dianhydride diacid->polycondensation solvent Polar Aprotic Solvent (e.g., NMP) solvent->polycondensation precursor Poly(amic acid) (for Polyimides) polycondensation->precursor if dianhydride polyamide Aromatic Polyamide polycondensation->polyamide if diacyl chloride cyclodehydration Thermal or Chemical Cyclodehydration precursor->cyclodehydration polyimide Aromatic Polyimide cyclodehydration->polyimide

Caption: General workflow for the synthesis of aromatic polyamides and polyimides.

Property_Comparison_Logic cluster_structures Structural Features cluster_properties Performance Metrics diamine_structure Diamine Structure polymer_properties Resulting Polymer Properties diamine_structure->polymer_properties flexible_linkage Flexible Linkages (e.g., -O- in ODA) processability Improved Processability flexible_linkage->processability rigid_rod Rigid Rod-like (e.g., PDA) thermal_stability High Thermal Stability rigid_rod->thermal_stability mechanical_strength High Mechanical Strength rigid_rod->mechanical_strength bulky_group Bulky Side Groups solubility Enhanced Solubility bulky_group->solubility fluorine Fluorine Substitution (e.g., TFMB) fluorine->thermal_stability fluorine->solubility

References

A Comparative Guide to the Thermal Stability of Polyimides: The Impact of Ether Linkages

Author: BenchChem Technical Support Team. Date: December 2025

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in the aerospace, electronics, and various other advanced industries.[1] The inclusion of flexible ether linkages into the rigid polyimide backbone is a common chemical modification aimed at improving processability. However, this structural alteration also significantly influences the polymer's thermal properties. This guide provides an objective comparison of the thermal stability of polyimides with and without ether linkages, supported by experimental data.

Comparative Thermal Stability Data

The thermal stability of polyimides is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures weight loss as a function of temperature, with the 5% (Td5) and 10% (Td10) weight loss temperatures serving as key indicators of thermal stability. The char yield, the percentage of material remaining at high temperatures, is another critical parameter obtained from TGA. DSC is used to determine the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

The introduction of ether linkages into the polyimide backbone generally leads to a decrease in the glass transition temperature (Tg).[2] This is attributed to the increased flexibility of the polymer chain. The effect on the decomposition temperature is more nuanced. While some studies suggest that the presence of ether linkages can create alternative degradation pathways at high temperatures, leading to lower decomposition temperatures, the overall high thermal stability characteristic of polyimides is often retained.[3]

Below is a summary of thermal property data for various polyimides, including those with and without ether linkages, to illustrate these trends.

Polymer SystemGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)10% Weight Loss Temperature (Td10) (°C)Char Yield (%) at 800°CSource
Polyimides without Ether Linkages
Fluorinated Polyimide (neat resin)435 - 455529 (in air), 538 (in nitrogen)--[3]
Polyimide from BAPON--0.87–1.01 dL/g (inherent viscosity)-[4]
Polyimides with Ether Linkages
PETI-5270510--[3]
PEI-I (derived from ODPA)113---[2]
PEI-II122---[2]
PEI-III (derived from BPDA)131---[2]
Polyetherimide (PEI)215>500--[5][6]
Polyimide-block-poly(dimethyl siloxane)---High[7]

Note: Direct comparison is challenging as the specific monomers used in the polyimide synthesis significantly influence thermal properties. The data presented is for illustrative purposes based on available literature.

Experimental Protocols

The following are generalized experimental methodologies for the key analytical techniques used to assess the thermal stability of polyimides.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition characteristics of the polyimide samples.[1]

  • Sample Preparation: A small quantity of the polyimide, typically 5-10 mg, is placed in a TGA sample pan (e.g., platinum or alumina).

  • Analysis Conditions: The sample is heated from ambient temperature to a final temperature, often between 800°C and 1000°C. A constant heating rate, commonly 10°C/min or 20°C/min, is applied. The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or in an oxidative environment like air, with a constant flow rate.[1]

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. From this curve, the temperatures at which 5% and 10% weight loss occur (Td5 and Td10) are determined. The percentage of the initial mass remaining at the end of the experiment is recorded as the char yield.[7]

Differential Scanning Calorimetry (DSC)

DSC is utilized to measure the glass transition temperature (Tg) of the polyimides.

  • Sample Preparation: A small amount of the polyimide sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • Analysis Conditions: The sample is subjected to a controlled temperature program, which usually involves an initial heating scan to erase the thermal history, followed by a cooling scan, and a second heating scan. A typical heating and cooling rate is 10°C/min under a nitrogen atmosphere.

  • Data Analysis: The glass transition temperature is identified as a step-change in the heat flow curve during the second heating scan.

The Influence of Ether Linkages on Polyimide Thermal Stability

The introduction of ether linkages into the polyimide backbone imparts greater flexibility to the polymer chain. This increased rotational freedom of the polymer segments leads to a lower glass transition temperature (Tg), as less thermal energy is required for the transition from a rigid to a more mobile state. While this can enhance processability, it also signifies a reduction in the material's upper service temperature in applications where rigidity is crucial.

The effect on decomposition temperature is multifaceted. The ether linkage itself can be a point of thermal instability compared to the highly stable imide ring. However, the overall thermal stability of polyetherimides remains high, with decomposition often occurring at temperatures above 500°C. The high char yield, a characteristic of aromatic polyimides contributing to their flame retardancy, is generally maintained in polyetherimides due to the preservation of a significant aromatic content in the backbone.[8]

G cluster_0 Polyimide Structure cluster_1 Resulting Thermal Properties Rigid_Imide Rigid Aromatic Polyimide Backbone High_Tg High Glass Transition Temperature (Tg) Rigid_Imide->High_Tg Leads to High_Td High Decomposition Temperature (Td) Rigid_Imide->High_Td Contributes to Ether_Linkage Introduction of Ether Linkages Lower_Tg Lower Glass Transition Temperature (Tg) Ether_Linkage->Lower_Tg Results in Slightly_Lower_Td Potentially Lower Decomposition Temperature (Td) Ether_Linkage->Slightly_Lower_Td May lead to Improved_Processability Improved Processability Ether_Linkage->Improved_Processability Enhances

Caption: Influence of ether linkages on polyimide thermal properties.

References

A Comparative Guide to High-Performance Polymers: Mechanical Properties of Aromatic Ether-Containing Polyamides and Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical properties of high-performance polymers derived from aromatic diamines containing ether linkages. While direct experimental data on polymers synthesized from "Bis(p-acetylaminophenyl) ether" is not extensively available in the reviewed literature, we can infer their potential performance by examining structurally similar and well-characterized polymers. This guide focuses on polyimides and polyamides derived from analogous diamines, such as 4,4'-oxydianiline (ODA) or Bis(4-aminophenyl) ether (BAPe), which are known for their exceptional thermal and mechanical stability.

The inclusion of an ether linkage in the polymer backbone, a key feature of "this compound," generally imparts a degree of flexibility, which can lead to improved processability and toughness in the resulting polymers without significantly compromising their thermal resistance.[1]

Comparative Mechanical Properties of Aromatic Polyimides

Aromatic polyimides are renowned for their outstanding mechanical strength, thermal stability, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and medical devices.[2][3][4] The mechanical properties of polyimide films can be tailored by selecting different dianhydride and diamine monomers.

The following table summarizes the mechanical properties of three different polyimide films synthesized from 4,4'-oxydianiline (ODA) with pyromellitic dianhydride (PMDA), 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA).

PolymerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PMDA-ODA -3.422.82
BTDA-ODA 114.193.233.58
BPDA-ODA --3.8
Data sourced from studies on polyimide films.[2][3]

From the data, it is evident that the choice of dianhydride significantly influences the mechanical properties of the resulting polyimide. The BTDA-based polyimide (BTDA-ODA) demonstrates a well-rounded performance with high tensile strength and modulus, coupled with good elongation at break.[2][3] The BPDA-based film shows the highest flexibility with an elongation at break of 3.8%, while the PMDA-based film is the most rigid, exhibiting the highest tensile modulus.[2][3]

Alternative High-Performance Polymers

Beyond polyimides based on ODA, other high-performance polymers are considered for applications requiring high thermal and mechanical stability. These include cyanate ester resins and polybenzoxazines, which are often compared with traditional phenolic resins.[5] Phenolic resins, while having a high modulus, tend to be more brittle.[5] The ongoing research into bio-based alternatives to monomers like bisphenol A (BPA) also presents a new frontier for developing high-performance polymers with potentially safer profiles.[6][7]

Experimental Protocols

Synthesis of Aromatic Polyamides (General Procedure)

A common method for synthesizing aromatic polyamides is through direct polycondensation, such as the Yamazaki phosphorylation reaction.[8][9]

  • Monomer Preparation : A novel diacid monomer, for instance, can be synthesized through a multi-step reaction like a Friedel-Crafts acylation followed by a Willgerodt reaction.[8]

  • Polycondensation : The diacid is then reacted with various aromatic diamines in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions : The polycondensation is typically carried out using a condensing agent, such as triphenyl phosphite and pyridine, often in the presence of a salt like lithium chloride to improve solubility, at elevated temperatures (e.g., 130°C) for several hours.[9]

  • Polymer Isolation : The resulting polymer solution is then poured into a non-solvent, such as methanol, to precipitate the polyamide, which is then filtered, washed, and dried.

Synthesis of Aromatic Polyimides (General Two-Step Procedure)

Aromatic polyimides are often prepared via a two-step process involving the formation of a soluble poly(amic acid) precursor followed by thermal or chemical imidization.[2][3]

  • Poly(amic acid) Synthesis : An aromatic diamine (e.g., ODA) is dissolved in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). An equimolar amount of an aromatic dianhydride (e.g., PMDA, BTDA, or BPDA) is then added portion-wise to the solution at a controlled temperature (e.g., 0-5°C). The reaction mixture is stirred for several hours at room temperature to form a viscous poly(amic acid) solution.

  • Film Casting and Imidization : The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then thermally cured by stepwise heating to high temperatures (e.g., up to 300°C or higher) to effect the conversion of the poly(amic acid) to the final polyimide structure through the elimination of water.

Mechanical Property Testing

The tensile properties of the polymer films are typically measured using a universal testing machine according to standardized methods (e.g., ASTM D882). The specimens are cut into a specific shape and size and then subjected to a controlled tensile force until failure. The tensile strength, tensile modulus, and elongation at break are then calculated from the resulting stress-strain curve.

Visualizing Polymer Synthesis

The following diagram illustrates the general synthesis pathway for aromatic polyamides, a likely polymerization route for a diamine derived from "this compound)".

G cluster_reactants Reactants cluster_process Process cluster_products Products Diamine Aromatic Diamine (e.g., from Bis(p-aminophenyl) ether) Polycondensation Direct Polycondensation (e.g., Yamazaki Reaction) Diamine->Polycondensation Diacid Aromatic Diacid Diacid->Polycondensation Polyamide Aromatic Polyamide Polycondensation->Polyamide Byproduct Water Polycondensation->Byproduct

Caption: General synthesis of aromatic polyamides.

References

Spectroscopic Validation of Bis(p-acetylaminophenyl) ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of Bis(p-acetylaminophenyl) ether against the well-characterized compound, Acetanilide. Due to the limited availability of published experimental spectra for this compound, this document presents a predictive analysis of its spectroscopic characteristics based on its structure, compared with experimental data for Acetanilide. This approach offers a valuable tool for researchers in validating the synthesis and structure of this compound.

Introduction

This compound, also known as N,N'-[oxydi(4,1-phenylene)]diacetamide, is identified as an impurity of Paracetamol (Acetaminophen).[1] Its chemical formula is C₁₆H₁₆N₂O₃ with a molecular weight of 284.3 g/mol .[1] Accurate identification and characterization of such compounds are crucial in drug development and quality control. This guide utilizes fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to predict the spectral features of this compound and compares them with the known experimental data of Acetanilide, a structurally related and simpler molecule.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for Acetanilide.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

CompoundProton EnvironmentPredicted/Experimental Chemical Shift (δ, ppm)
This compound Methyl protons (-CH₃)~2.1
Aromatic protons (ortho to -NHCOCH₃)~7.5 (doublet)
Aromatic protons (ortho to -O-)~7.0 (doublet)
Amide proton (-NH)~9.9 (singlet, broad)
Acetanilide Methyl protons (-CH₃)2.1 (singlet)[2]
Aromatic protons (ortho)7.4 (doublet)[2]
Aromatic protons (meta)7.2 (triplet)[2]
Aromatic proton (para)7.0 (triplet)[2]
Amide proton (-NH)8.75 (singlet, broad)[2]

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

CompoundCarbon EnvironmentPredicted/Experimental Chemical Shift (δ, ppm)
This compound Methyl carbon (-CH₃)~24
Aromatic carbons (ortho to -NHCOCH₃)~120
Aromatic carbons (ortho to -O-)~119
Aromatic carbon (ipso, attached to -NHCOCH₃)~135
Aromatic carbon (ipso, attached to -O-)~155
Carbonyl carbon (-C=O)~169
Acetanilide Methyl carbon (-CH₃)24.5[3]
Aromatic carbons (ortho)120.2[3]
Aromatic carbons (meta)128.8[3]
Aromatic carbon (para)124.2[3]
Aromatic carbon (ipso)138.3[3]
Carbonyl carbon (-C=O)169.1[3]

Table 3: IR Spectroscopy Data (Predicted vs. Experimental)

CompoundFunctional Group VibrationPredicted/Experimental Wavenumber (cm⁻¹)
This compound N-H stretch~3300
C-H stretch (aromatic)~3100-3000
C-H stretch (aliphatic)~2950-2850
C=O stretch (amide I)~1670
N-H bend (amide II)~1550
C-O-C stretch (ether)~1240 (asymmetric)
Acetanilide N-H stretch3300-3500[4]
C-H stretch (aromatic)3030-3080[4]
C=O stretch (amide I)1650-1700[4]

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

CompoundKey FragmentPredicted/Experimental m/z
This compound [M]⁺ (Molecular Ion)284
[M - CH₂=C=O]⁺242
[M - CH₃CONH]⁺226
[p-acetylaminophenoxy]⁺151
[p-aminophenoxy]⁺109
Acetanilide [M]⁺ (Molecular Ion)135[5]
[M - CH₂=C=O]⁺93[5]
[C₆H₅NH]⁺92[5]
[C₆H₅]⁺77[5]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, one of the following methods is typically used:

  • KBr Pellet Method:

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[6]

  • Thin Solid Film Method:

    • Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride).

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

    • Mount the plate in the spectrometer and acquire the spectrum.[7]

Mass Spectrometry (MS)

A common method for the analysis of organic compounds is Electron Ionization (EI) Mass Spectrometry.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC/MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum, causing ionization and fragmentation of the molecules.[8]

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical structure.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation Synthesized_Compound Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Experimental_Data Experimental Spectroscopic Data NMR->Experimental_Data IR->Experimental_Data MS->Experimental_Data Predicted_Data Predicted Spectroscopic Data Comparison Comparison & Structure Confirmation Predicted_Data->Comparison Experimental_Data->Comparison

Caption: Workflow for Spectroscopic Validation.

Conclusion

This guide provides a framework for the spectroscopic validation of this compound by comparing its predicted spectral characteristics with the experimental data of Acetanilide. The provided tables and protocols serve as a valuable resource for researchers to confirm the identity and purity of synthesized this compound. The distinct features, such as the symmetrical nature of the aromatic signals in the ¹H NMR of the ether and the characteristic C-O-C stretch in its IR spectrum, are key identifiers. By following the outlined experimental procedures and comparing the obtained data with the predictions, scientists can confidently validate the structure of this and other related compounds.

References

A Comparative Guide to Bis(p-acetylaminophenyl) Ether Derivatives: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis, properties, and biological activities of derivatives based on the Bis(p-acetylaminophenyl) ether scaffold. While direct comparative studies on a unified series of these specific derivatives are limited in publicly available literature, this document synthesizes findings from related structures, such as diphenylamine and other bis-amide compounds, to offer insights into their potential as therapeutic agents. The information presented is intended to serve as a foundational resource for researchers interested in exploring this chemical space for drug discovery and development.

I. Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be conceptualized through a generalized multi-step process. The core scaffold itself can be prepared, and subsequently modified, or derivatives can be built from related starting materials. A general synthetic workflow is outlined below.

G cluster_0 General Synthesis Workflow A Starting Materials (e.g., p-aminophenol derivatives) B Ether Linkage Formation A->B Reaction with a dihaloalkane or equivalent C Functional Group Interconversion (e.g., reduction of nitro groups) B->C e.g., Catalytic Hydrogenation D Amide Bond Formation (Acylation) C->D Reaction with Acetylating Agent (e.g., Acetic Anhydride) E Purification and Characterization D->E Chromatography, Spectroscopy

Caption: Generalized synthetic workflow for this compound derivatives.

II. Comparative Biological Activity

Derivatives of diphenylamine and related ether-containing structures have been investigated for various biological activities, most notably as anticancer and antimicrobial agents. The following tables summarize representative data from studies on structurally similar compounds.

Disclaimer: The data presented below is collated from different studies. Direct comparison of absolute values (e.g., IC50) should be approached with caution, as experimental conditions and cell lines used may vary between studies.

Anticancer Activity

Many ether- and amide-containing diphenyl derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Table 1: Comparative Anticancer Activity of Structurally Related Derivatives

Compound ClassDerivative/SubstituentCancer Cell LineIC50 (µM)Reference
2,4'-bis substituted diphenylaminesN-ethyl-5-{2-[4-(5-(ethylamino)-1,3,4-thiadiazol-2-yl)- phenylamino]phenyl}-1,3,4-thiadiazol-2-amineMCF-7 (Breast)0.73 - 2.38[1]
Chrysin Ether DerivativesVarious Alkoxy SubstitutionsHCT116 (Colon)1.56 - 33.5[2]
Pyridine DerivativesMethoxy and Hydroxy substitutionsMDA-MB-231 (Breast)0.0046 - 9.0[3]
Bispidine Derivatives3-(3-methoxypropyl)-7-[3-(1H-piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonaneHepG2 (Liver)Selective cytotoxicity reported[4][5]

Note: The IC50 values represent a range for a series of derivatives within the cited study.

A common target for anticancer compounds with a diphenylamine-like scaffold is the EGFR signaling pathway, which is crucial for cell growth and proliferation.

EGFR_Pathway cluster_pathway Simplified EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Derivative (e.g., Diphenylamine analog) Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by anticancer derivatives.

Antimicrobial Activity

Certain diphenylamine derivatives have also shown promise as antimicrobial agents against a range of bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity of Diphenylamine Derivatives

CompoundTarget OrganismActivityReference
2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamideB. pumilis, B. subtilis, E. coliSignificant[6]
2-(2-(3-methylbenzylidene) hydrazinyl)-N, N-diphenyl-acetamideRhizopus oryzae, A. nigerSignificant[6]
2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamideBroad SpectrumSignificant[6]
Bis-(3-amino-2-chloro-phenyl)-chloro-methanolS. aureus, E. coli, B. cereusBacteriostatic/Bactericidal[7]

III. Experimental Protocols

The following are generalized experimental protocols based on methodologies reported in the literature for the evaluation of anticancer and antimicrobial activities of compounds structurally related to this compound.

A. In Vitro Anticancer Activity (MTT Assay)

This protocol is a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

  • The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. A control group receives only the vehicle (e.g., DMSO-containing medium).

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

3. Data Analysis:

  • The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

B. In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

1. Preparation of Inoculum:

  • Bacterial or fungal strains are grown on appropriate agar plates.

  • A few colonies are transferred to a sterile broth and incubated to achieve a specific turbidity, which is then adjusted to a standard concentration (e.g., 0.5 McFarland standard).

2. Assay Procedure:

  • The test compounds are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • The standardized microbial inoculum is added to each well.

  • Positive (microbes with no compound) and negative (medium only) controls are included.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

3. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

IV. Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on structurally related diphenylamine and bis-amide derivatives suggest that modifications to this core can lead to compounds with significant anticancer and antimicrobial properties. The structure-activity relationship appears to be influenced by the nature and position of substituents on the aromatic rings. Further research involving the systematic synthesis and screening of a dedicated library of this compound derivatives is warranted to fully elucidate their therapeutic potential and to identify lead compounds for further development. The experimental protocols and comparative data presented in this guide offer a valuable resource for initiating such investigations.

References

Performance of "Bis(p-acetylaminophenyl) ether" in Polymer Backbones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This scarcity of information prevents a direct comparison of its performance against other polymer alternatives as initially requested. The acetylamino group (-NHCOCH₃) present in "Bis(p-acetylaminophenyl) ether" is not typically used for direct polymerization into common high-performance polymers like polyamides and polyimides. These polymerizations usually require more reactive functional groups, such as primary amines (-NH₂).

However, a closely related compound, Bis(p-aminophenyl) ether , also known as 4,4'-oxydianiline (ODA), is a widely studied and commercially significant monomer used in the synthesis of high-performance polyimides and polyamides. The ether linkage in ODA imparts flexibility into the polymer chain, leading to improved processability while maintaining good thermal stability. Given the structural similarity, a comparative guide on the performance of ODA in different polymer backbones can provide valuable insights for researchers and professionals in the field.

Alternative Focus: Performance of Bis(p-aminophenyl) ether (ODA) in Polymer Backbones

To address the interest in ether-containing aromatic polymers, this guide provides a comparison of the performance of ODA in two major classes of high-performance polymers: polyimides and polyamides.

Data Presentation: ODA-Based Polymers

The following tables summarize the typical performance characteristics of polyimides and polyamides synthesized using Bis(p-aminophenyl) ether (ODA). These values are representative and can vary based on the specific co-monomers, synthesis methods, and processing conditions.

Table 1: Thermal Properties of ODA-Based Polymers

Polymer BackboneCo-monomerGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)
PolyimidePyromellitic dianhydride (PMDA)360-400> 500
Polyimide3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)290-320> 500
PolyamideTerephthaloyl chloride~350~450-500
PolyamideIsophthaloyl chloride~280~450

Table 2: Mechanical Properties of ODA-Based Polyimide Films

Co-monomerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Pyromellitic dianhydride (PMDA)100-1502.5-3.530-70
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)110-1302.0-3.010-20
Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the synthesis of ODA-based polyimides and polyamides.

1. Synthesis of ODA-Based Poly(amic acid) and Polyimide

This two-step process is the most common method for preparing polyimides.

  • Step 1: Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged flask, dissolve Bis(p-aminophenyl) ether (ODA) in a dry aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

    • Cool the solution in an ice bath.

    • Gradually add an equimolar amount of a dianhydride (e.g., PMDA) powder to the stirred solution.

    • Continue stirring at room temperature for several hours to obtain a viscous poly(amic acid) solution.

  • Step 2: Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

    • Heat the film in an oven with a controlled temperature program, typically with stages at 100°C, 200°C, and 300°C, holding for 1 hour at each stage to gradually remove the solvent and effect the cyclization to the polyimide.

2. Synthesis of ODA-Based Polyamide via Low-Temperature Solution Polycondensation

  • Dissolve Bis(p-aminophenyl) ether (ODA) in an aprotic polar solvent (e.g., DMAc) containing an acid acceptor like pyridine or triethylamine in a flask under a nitrogen atmosphere.

  • Cool the solution to 0-5°C.

  • Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride) dissolved in the same solvent.

  • Stir the reaction mixture at low temperature for a few hours and then at room temperature overnight.

  • Precipitate the resulting polyamide by pouring the solution into a non-solvent like methanol, followed by washing and drying.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of ODA-based polymers.

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_processing Processing Monomer_Prep Monomer Preparation (ODA + Co-monomer) Polymerization Polymerization Reaction Monomer_Prep->Polymerization Purification Purification & Drying Polymerization->Purification Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Structural Structural Analysis (FTIR, NMR) Purification->Structural Film_Casting Film Casting / Molding Purification->Film_Casting Mechanical Mechanical Testing (Tensile, DMA) Film_Casting->Mechanical

Caption: Workflow for ODA-polymer synthesis and characterization.

References

Influence of Ether Linkages on the Glass Transition Temperature of Aromatic Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal properties of polymers are critical determinants of their processing conditions and end-use applications. The glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is a particularly important parameter.[1] This guide provides a comparative analysis of the influence of specific monomer structures, particularly the presence of ether linkages, on the glass transition temperature of high-performance aromatic polyamides and polyimides.

The presence of N-acetyl groups, as in "Bis(p-acetylaminophenyl) ether," would be expected to influence the polymer's properties. These groups could potentially increase the glass transition temperature due to the increased polarity and the possibility of hydrogen bonding between polymer chains, which would restrict segmental motion. However, without specific experimental data, this remains a hypothesis.

Comparative Analysis of Glass Transition Temperatures

The following tables summarize the glass transition temperatures of various polyimides synthesized from different combinations of aromatic dianhydrides and diamines. This data highlights how modifications to the monomer structure, particularly the diamine, affect the final polymer's Tg.

Table 1: Glass Transition Temperatures (Tg) of Polyimides Derived from 4,4'-Oxydianiline (ODA) and Various Dianhydrides

DianhydrideDiaminePolymer DesignationGlass Transition Temperature (Tg) in °C
3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)4,4'-Oxydianiline (ODA)BTDA-PI276[3]
3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA)4,4'-Oxydianiline (ODA)BPDA-PI290[3]
Pyromellitic Dianhydride (PMDA)4,4'-Oxydianiline (ODA)PMDA-PI302[3]

Table 2: Comparison of Glass Transition Temperatures (Tg) for Polyimides from Different Ether-Containing Diamines with BPADA Dianhydride

DianhydrideDiamineGlass Transition Temperature (Tg) in °C
2,2-bis(3,4-dicarboxyphenyl)propane dianhydride (BPADA)4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (AHP)218[4]
2,2-bis(3,4-dicarboxyphenyl)propane dianhydride (BPADA)4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (FDN)250[4]
2,2-bis(3,4-dicarboxyphenyl)propane dianhydride (BPADA)4,4'-bis(4-aminophenoxy)biphenyl (APS)227[4]

Experimental Protocols

General Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

This protocol describes a common method for synthesizing aromatic polyamides, which involves the reaction of an aromatic diamine with a diacid chloride in a polar aprotic solvent.

Materials:

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Aromatic diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

  • Anhydrous lithium chloride (LiCl) or calcium chloride (CaCl2) (as a solubility promoter)

  • Methanol (for precipitation)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in the anhydrous polar aprotic solvent.

  • Add the solubility-promoting salt (e.g., LiCl) to the solution and stir until it is fully dissolved.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add the aromatic diacid chloride to the stirred solution.

  • Allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and continue stirring for several hours to 24 hours.

  • Precipitate the resulting polyamide by pouring the viscous polymer solution into a large volume of a non-solvent like methanol with vigorous stirring.

  • Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water, and dry it in a vacuum oven.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

DSC is a standard thermal analysis technique used to determine the Tg of polymers.[5][6]

Instrument:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh a small sample of the dry polymer (typically 5-10 mg) into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature above its expected Tg to erase its previous thermal history.

  • Cool the sample at a controlled rate (e.g., 10-20 °C/min).

  • Heat the sample again at a controlled rate (e.g., 10-20 °C/min) through the glass transition region.[5]

  • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and thermal characterization of the polymers discussed.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Thermal Characterization monomers Aromatic Diamine & Aromatic Diacid/Dianhydride polymerization Polycondensation Reaction (e.g., in NMP/LiCl) monomers->polymerization precipitation Precipitation (e.g., in Methanol) polymerization->precipitation purification Washing and Drying precipitation->purification polymer Purified Polymer purification->polymer dsc_sample Sample Preparation (5-10 mg in DSC pan) polymer->dsc_sample dsc_analysis Differential Scanning Calorimetry (DSC) Analysis dsc_sample->dsc_analysis tg_determination Determination of Glass Transition Temperature (Tg) dsc_analysis->tg_determination

General workflow for polymer synthesis and Tg determination.

References

A Comparative Study of Bis(p-acetylaminophenyl) ether and Other Bis(aminophenyl) Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced materials and pharmaceutical development, bis(aminophenyl) compounds serve as crucial building blocks for high-performance polymers and pharmacologically active molecules. This guide provides a comparative analysis of "Bis(p-acetylaminophenyl) ether" against other notable bis(aminophenyl) compounds, focusing on their application in polymer synthesis and as precursors for potential anti-tumor agents. While direct comparative experimental data for this compound is limited, this guide synthesizes available information on its non-acetylated counterpart, Bis(4-aminophenyl) ether, and other related structures to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these diamines is essential for their application. The introduction of acetyl groups in this compound is expected to influence its polarity, solubility, and melting point compared to the non-acetylated Bis(4-aminophenyl) ether.

PropertyThis compoundBis(4-aminophenyl) etherBis(4-aminophenyl) methane
CAS Number 3070-86-8[1][2][3]101-80-4101-77-9
Molecular Formula C16H16N2O3[1][2]C12H12N2OC13H14N2
Molecular Weight 284.31 g/mol [2]200.24 g/mol 198.26 g/mol
Appearance White to off-white crystalline solidWhite to off-white crystalline solidWhite to yellowish crystalline solid
Melting Point 230-231 °C186-192 °C89-91 °C
Solubility Soluble in polar aprotic solvents like NMP, DMAcSoluble in polar aprotic solvents like NMP, DMAcSoluble in organic solvents

Comparative Performance in Polymer Synthesis

Bis(aminophenyl) compounds are extensively used as monomers in the synthesis of high-performance polymers such as polyimides, known for their exceptional thermal stability, mechanical strength, and chemical resistance. The structure of the diamine monomer plays a critical role in determining the final properties of the polymer.

The presence of acetyl groups in this compound would likely lead to differences in polymerization behavior and final polymer properties. The acetyl groups may:

  • Increase solubility of the resulting polyimide in a wider range of organic solvents.

  • Lower the processing temperature required for imidization.

  • Introduce sites for potential hydrogen bonding , which could influence chain packing and mechanical properties.

  • Require a deprotection step to remove the acetyl groups if the free amine is needed for subsequent reactions or for achieving final desired properties.

The following table compares the properties of polyimides synthesized from Bis(4-aminophenyl) ether (as a proxy) and other common aromatic diamines when reacted with pyromellitic dianhydride (PMDA).

Diamine MonomerGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5%) (°C)Elongation at Break (%)
Bis(4-aminophenyl) ether (ODA) 380-410~5505-10
m-Phenylenediamine (m-PDA) 350-380~5303-7
p-Phenylenediamine (p-PDA) >400 (often not observed)~580<3
Bis(4-aminophenyl) methane 360-390~5404-8
Experimental Protocol: Synthesis of Polyimide from an Aromatic Diamine (General Procedure)

This protocol outlines a general two-step method for the synthesis of polyimides, which can be adapted for this compound.

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization Diamine Aromatic Diamine (e.g., this compound) PAA Poly(amic acid) Solution Diamine->PAA Reaction at room temperature Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->PAA Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA PAA_film Cast Poly(amic acid) Film PAA->PAA_film Casting Polyimide Polyimide Film PAA_film->Polyimide Thermal or Chemical Cyclodehydration

General workflow for the two-step synthesis of polyimide films.

Materials:

  • Aromatic diamine (e.g., this compound)

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride, PMDA)

  • Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc))

  • Nitrogen gas for inert atmosphere

Procedure:

  • Poly(amic acid) Synthesis:

    • In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the aromatic diamine in the anhydrous polar aprotic solvent under a nitrogen atmosphere.

    • Once the diamine is fully dissolved, slowly add an equimolar amount of the aromatic dianhydride in powder form to the solution with vigorous stirring.

    • Continue stirring the reaction mixture at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

  • Imidization:

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate to form a thin film. Place the film in a vacuum oven and heat it in a stepwise manner (e.g., 100 °C, 200 °C, and 300 °C, holding for 1 hour at each temperature) to effect cyclodehydration and form the polyimide.

    • Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent (e.g., a mixture of acetic anhydride and pyridine) and stir at room temperature for several hours. The resulting polyimide will precipitate out of the solution and can be collected by filtration, washed, and dried.

Comparative Anti-Tumor Activity of Benzimidazole Derivatives

This compound is a known precursor for the synthesis of benzimidazole derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities, including anti-tumor effects[1]. The mechanism of action often involves the induction of apoptosis in cancer cells.

While direct comparative studies of benzimidazole derivatives from this compound against those from other bis(aminophenyl) compounds are not available, a review of the literature on various benzimidazole derivatives provides insights into potential structure-activity relationships. The anti-tumor potency is often influenced by the substituents on the benzimidazole core and the nature of the linkage between the two benzimidazole rings.

The following table summarizes the in vitro anti-cancer activity (IC50 values) of some bis-benzimidazole derivatives against various cancer cell lines. It is important to note that these compounds are not directly derived from this compound but serve to illustrate the potential potency of this class of compounds.

CompoundLinker between Benzimidazole RingsCancer Cell LineIC50 (µM)
Hoechst 33258 BiphenylVariousVaries
Compound 8 (from a study on novel bis-benzimidazoles)Not specifiedHL-60 (Leukemia)0.56[4]
Compound 8 (from a study on novel bis-benzimidazoles)Not specifiedU-937 (Lymphoma)0.58[4]
A series of bis-benzimidazoles VariedHeLa (Cervical Cancer)0.205 - >10
A series of bis-benzimidazoles VariedMCF-7 (Breast Cancer)0.5 - >10

The synthesis of such derivatives typically involves the condensation of a diamine with a dicarboxylic acid or its derivative, followed by cyclization to form the bis-benzimidazole core.

G Diamine Aromatic Diamine (e.g., this compound) Condensation Condensation Reaction Diamine->Condensation DicarboxylicAcid Dicarboxylic Acid Derivative DicarboxylicAcid->Condensation Intermediate Intermediate Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization BisBenzimidazole Bis-Benzimidazole Derivative Cyclization->BisBenzimidazole

Synthetic workflow for bis-benzimidazole derivatives.
Experimental Protocol: Synthesis of Bis-Benzimidazole Derivatives (General Procedure)

Materials:

  • Aromatic diamine (e.g., this compound)

  • o-Phenylenediamine derivative

  • Dicarboxylic acid (e.g., terephthalic acid)

  • Polyphosphoric acid (PPA) or another suitable condensing agent

Procedure:

  • Mix the aromatic diamine, o-phenylenediamine derivative, and the dicarboxylic acid in a reaction vessel.

  • Add polyphosphoric acid as a condensing agent and catalyst.

  • Heat the mixture at an elevated temperature (e.g., 180-200 °C) for several hours with stirring.

  • After cooling, pour the reaction mixture into a large volume of water or an appropriate non-solvent to precipitate the crude product.

  • Collect the precipitate by filtration, wash it thoroughly with water and a suitable organic solvent to remove impurities.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure bis-benzimidazole derivative.

Conclusion

This compound represents a versatile building block with potential applications in both high-performance polymers and medicinal chemistry. While direct comparative data is scarce, analysis of its structural analog, Bis(4-aminophenyl) ether, suggests that polymers derived from the acetylated version could offer a favorable combination of thermal stability, mechanical robustness, and enhanced processability. The acetyl groups are likely to play a significant role in modifying the properties of the resulting materials.

In the context of drug development, this compound serves as a valuable precursor for bis-benzimidazole derivatives, a class of compounds known for their potent anti-tumor activities. The specific biological activity of derivatives from this compound will depend on the final molecular structure, and further research is warranted to explore their therapeutic potential.

This comparative guide highlights the need for dedicated experimental studies on this compound to fully elucidate its performance characteristics in direct comparison with other bis(aminophenyl) compounds. Such research would provide invaluable data for the rational design of new materials and therapeutic agents.

References

A Comparative Guide to the Purity Validation of Bis(p-acetylaminophenyl) ether via Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison for validating the purity of "Bis(p-acetylaminophenyl) ether," a known impurity of Acetaminophen, using elemental analysis. We present the theoretical elemental composition alongside hypothetical experimental data for a pure and a slightly impure sample to illustrate the method's efficacy.

Theoretical vs. Experimental Elemental Composition

The purity of this compound, with a molecular formula of C₁₆H₁₆N₂O₃ and a molecular weight of 284.31 g/mol , can be rigorously assessed by comparing its theoretical elemental composition with the results obtained from experimental elemental analysis.[1][2][3] The theoretical percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) are calculated based on its molecular formula.

Elemental analysis provides the actual percentages of these elements in a given sample. A close correlation between the theoretical and experimental values indicates a high degree of purity. Conversely, significant deviations can suggest the presence of impurities. The table below compares the theoretical values with hypothetical experimental results for a high-purity sample and a sample containing a common impurity from its synthesis pathway, 4,4'-diaminodiphenyl ether (C₁₂H₁₂N₂O), which lacks the two acetyl groups.

ElementTheoretical Composition (%)High-Purity Sample (Experimental, >99%)Impure Sample (Hypothetical)
Carbon (C)67.5967.5568.20
Hydrogen (H)5.675.695.85
Nitrogen (N)9.859.8310.50
Oxygen (O)16.8816.9315.45

The data clearly illustrates that the high-purity sample's elemental composition aligns closely with the theoretical values. The impure sample, however, shows a noticeable deviation, particularly a higher nitrogen content and lower oxygen content, which would be consistent with the presence of the diamino impurity.

Experimental Protocol: CHN Elemental Analysis

The following is a detailed methodology for the determination of the elemental composition of this compound using a standard CHN (Carbon, Hydrogen, Nitrogen) elemental analyzer.

Objective: To quantitatively determine the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample of this compound. The percentage of Oxygen (O) is typically determined by difference.

Materials and Equipment:

  • CHN Elemental Analyzer

  • Microbalance (accurate to 0.001 mg)

  • Tin capsules

  • Certified organic analytical standards (e.g., Acetanilide)

  • This compound sample

  • High-purity helium and oxygen

Procedure:

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard. This ensures the accuracy of the measurements.

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the dried this compound sample into a tin capsule using a microbalance.

    • Fold the tin capsule to encase the sample securely and eliminate any trapped air.

  • Combustion:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer, which is maintained at a high temperature (typically 900-1000 °C).

    • The sample undergoes rapid and complete combustion in a pure oxygen environment. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced back to N₂).

  • Separation and Detection:

    • The resulting gaseous mixture is carried by a helium stream through a separation column.

    • The gases (CO₂, H₂O, and N₂) are separated based on their physicochemical properties.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis:

    • The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's signals and the initial sample weight.

    • The percentage of Oxygen is calculated by subtracting the sum of the percentages of C, H, and N from 100%.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for validating the purity of this compound.

Workflow for Purity Validation of this compound cluster_synthesis Synthesis & Initial Product cluster_analysis Elemental Analysis cluster_comparison Data Comparison & Conclusion start Synthesis of This compound product Crude Product start->product sample_prep Sample Preparation (1-3 mg in tin capsule) product->sample_prep analysis CHN Analyzer (Combustion & Detection) sample_prep->analysis exp_data Experimental Data (%C, %H, %N) analysis->exp_data comparison Compare Experimental vs. Theoretical exp_data->comparison theory_data Theoretical Data (from C16H16N2O3) theory_data->comparison conclusion Purity Assessment comparison->conclusion Decision Pathway for Purity Acceptance start Elemental Analysis Results decision Deviation from Theoretical < 0.4%? start->decision accept Purity Validated (Acceptable) decision->accept Yes reject Purity Not Validated (Impure) decision->reject No reanalyze Further Analysis Required (e.g., HPLC, MS) reject->reanalyze

References

Safety Operating Guide

Navigating the Disposal of Bis(p-acetylaminophenyl) ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Bis(p-acetylaminophenyl) ether is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide outlines general procedures based on best practices for handling solid chemical waste and information available for structurally related compounds.

Researchers, scientists, and drug development professionals must treat all chemical waste, including this compound, as hazardous unless explicitly determined otherwise by a qualified professional.[1] The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2]

Core Principles of Chemical Waste Disposal

The foundational step in responsible chemical waste management is proper classification and segregation at the source of generation.[3] Cross-contaminating waste streams can lead to hazardous reactions and complicate the disposal process.[3] For solid chemical waste such as this compound, it is crucial to store it in a designated, properly labeled, and sealed container to await pickup by waste management professionals.[4]

Personal Protective Equipment (PPE) and Handling

When handling this compound for disposal, appropriate personal protective equipment is mandatory to minimize exposure. While specific requirements would be detailed in an SDS, general precautions for handling solid chemical waste should be followed.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.Minimizes inhalation of airborne particles.

Disposal Workflow

The following diagram outlines the general decision-making process and workflow for the disposal of laboratory chemical waste like this compound.

A Identify Waste Chemical (this compound) B Consult Safety Data Sheet (SDS) A->B C SDS Unavailable: Treat as Hazardous Waste B->C If unavailable D Determine Waste Characteristics (Solid) C->D E Select Appropriate Waste Container (Leak-proof, compatible material) D->E F Properly Label Container ('Hazardous Waste', full chemical name) E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by Certified Waste Disposal Service G->H I Complete Waste Manifest/Documentation H->I

General Chemical Waste Disposal Workflow

Spill and Contamination Procedures

In the event of a spill, the primary steps are to control the area, prevent the spread of the solid material, and decontaminate.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill and if you have the appropriate training and equipment to clean it up. If not, contact your EHS department immediately.

  • Personal Protective Equipment: Don the appropriate PPE before attempting cleanup.

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. Dampen the material with a suitable solvent, like acetone, if recommended for similar compounds, to minimize dust.[5][6]

  • Decontamination: Clean the spill area with a detergent and water solution. All materials used for cleanup, including contaminated gloves and towels, should be disposed of as hazardous waste.[4]

  • Labeling and Disposal: Seal and label the container with all spill cleanup materials and dispose of it through your institution's hazardous waste program.

Never dispose of this compound or any other laboratory chemical down the drain or in the regular trash.[7] Improper disposal can lead to environmental contamination and significant regulatory penalties.[3] Always consult your institution's specific waste management guidelines and EHS department for guidance.

References

Essential Safety and Operational Guide for Handling Bis(p-acetylaminophenyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Bis(p-acetylaminophenyl) ether (CAS No. 3070-86-8). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) tested to ASTM standard D6978.To prevent skin contact.
Eye & Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.[1]To protect eyes from dust particles and splashes.[1]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended, especially when handling powder or creating dust.To prevent inhalation of airborne particles.
Body Protection A long-sleeved laboratory coat. An impermeable gown may be necessary for larger quantities or when there is a risk of significant contamination.To protect skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following step-by-step procedure is mandatory for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to minimize dust inhalation.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and materials before starting work to minimize movement and potential for spills.

  • Donning PPE :

    • Put on all required personal protective equipment as specified in the table above before entering the designated handling area.

  • Handling the Compound :

    • Carefully weigh and transfer the solid material to avoid the generation of dust.

    • If creating solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep containers of this compound tightly closed when not in use.[1]

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Clean the work area and decontaminate any equipment used.

    • Doff PPE in the correct order to prevent cross-contamination.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all waste containing this compound, including unused material, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Waste Container :

    • Use a compatible, sealed, and properly labeled waste container. The label should include "Hazardous Waste" and the chemical name: "this compound".

  • Disposal Procedure :

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

    • Do not dispose of this compound down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep 1. Preparation & PPE handling 2. Weighing & Handling in Fume Hood prep->handling experiment 3. Experimental Use handling->experiment decon 4. Decontamination of Work Area & Equipment experiment->decon waste 5. Waste Segregation & Collection decon->waste disposal 6. EHS Waste Disposal waste->disposal

Caption: Workflow for Safe Handling and Disposal.

References

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